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  • Product: Octyl disulfide
  • CAS: 822-27-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Purification of Di-n-octyl Disulfide

This guide provides a comprehensive overview of the synthesis and purification of di-n-octyl disulfide for researchers, scientists, and professionals in drug development. The content herein emphasizes not just the proced...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and purification of di-n-octyl disulfide for researchers, scientists, and professionals in drug development. The content herein emphasizes not just the procedural steps but the underlying chemical principles and practical considerations essential for achieving high purity and yield.

Introduction

Di-n-octyl disulfide (C16H34S2) is an organosulfur compound with applications as an organic intermediate.[1] Its synthesis and purification are of significant interest in various chemical and pharmaceutical contexts. This document details two primary synthetic routes and subsequent purification protocols, grounded in established chemical literature and best practices.

Table 1: Physicochemical Properties of Di-n-octyl Disulfide

PropertyValueReference
CAS Number 822-27-5[1][2]
Molecular Formula C16H34S2[1][2]
Molecular Weight 290.57 g/mol [1][3]
Appearance Colorless liquid[2]
Density 0.906 g/cm³[1][2]
Boiling Point 178-183 °C @ 5 Torr[1]
Melting Point -28.99 °C[2]
Flash Point 159.3 °C[1][2]
Refractive Index 1.486[1][2]

Synthesis Methodologies

Two robust methods for the synthesis of di-n-octyl disulfide are presented: the oxidation of n-octanethiol and the reaction of n-octyl halide with a disulfide source. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: Oxidation of n-Octanethiol

The oxidation of thiols to their corresponding disulfides is a fundamental and widely practiced transformation in organic chemistry.[4] This method is often preferred for its high atom economy and relatively mild reaction conditions.

Causality Behind Experimental Choices:

  • Choice of Oxidant: While various oxidizing agents can be employed, mild oxidants are crucial to prevent over-oxidation to sulfinic or sulfonic acids.[4][5] Common choices include iodine (I2) in the presence of a base, hydrogen peroxide (H2O2), or even atmospheric oxygen catalyzed by metal complexes.[5][6] For this protocol, we will focus on the use of iodine, which offers a balance of reactivity and selectivity.

  • Role of the Base: The reaction proceeds via the thiolate anion, which is a more potent nucleophile than the neutral thiol.[5] A base, such as sodium hydroxide or triethylamine, is used to deprotonate the thiol, thereby facilitating the nucleophilic attack on the oxidizing agent.

  • Solvent System: The choice of solvent is dictated by the solubility of the reactants and the desired reaction temperature. A biphasic system or a polar aprotic solvent like ethanol or methanol is often effective.

Experimental Protocol: Oxidation of n-Octanethiol with Iodine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-octanethiol (1 equivalent) in ethanol.

  • Basification: Cool the solution in an ice bath and add a solution of sodium hydroxide (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.

  • Oxidation: Slowly add a solution of iodine (0.55 equivalents) in ethanol to the stirred thiolate solution. The characteristic dark color of iodine will disappear as it is consumed.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting thiol is no longer detectable.

  • Workup: Once the reaction is complete, quench any remaining iodine with a small amount of sodium thiosulfate solution. Extract the crude di-n-octyl disulfide with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.

Visualization of the Oxidation Workflow

Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Thiol n-Octanethiol in Ethanol Thiolate Sodium n-Octanethiolate Thiol->Thiolate Deprotonation Base Aqueous NaOH Base->Thiolate ReactionMix Reaction Mixture Thiolate->ReactionMix Iodine Iodine in Ethanol Iodine->ReactionMix Oxidation Quench Quench with Na2S2O3 ReactionMix->Quench Extraction Solvent Extraction Quench->Extraction Wash Wash & Dry Extraction->Wash Distillation Vacuum Distillation Wash->Distillation Product Pure Di-n-octyl Disulfide Distillation->Product

Caption: Workflow for the synthesis of di-n-octyl disulfide via thiol oxidation.

Method 2: Synthesis from n-Octyl Halide

Causality Behind Experimental Choices:

  • Nucleophilic Disulfide Source: Sodium disulfide is a common reagent for introducing the S-S bond.[8] It can be prepared in situ from sodium sulfide and elemental sulfur.[8] Alternatively, sodium thiosulfate can be used to form a Bunte salt intermediate, which then yields the disulfide.[7][9]

  • Solvent and Temperature: The reaction is typically carried out in a polar solvent like dimethyl sulfoxide (DMSO) or an alcohol to facilitate the nucleophilic substitution.[7][8] Heating is often required to drive the reaction to completion.[7]

  • Phase Transfer Catalysis: In some cases, a phase transfer catalyst can be employed to enhance the reaction rate between the aqueous disulfide salt and the organic halide.[10][11]

Experimental Protocol: Reaction of n-Octyl Bromide with Sodium Disulfide

  • Preparation of Sodium Disulfide: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1 equivalent) in ethanol with gentle heating. Once dissolved, add elemental sulfur (1 equivalent) and continue heating until a clear, reddish-brown solution is formed.[8]

  • Reaction with Alkyl Halide: To a separate flask containing n-octyl bromide (2 equivalents) in ethanol, slowly add the prepared sodium disulfide solution.

  • Reaction Conditions: Heat the reaction mixture at reflux for several hours. Monitor the progress by TLC.

  • Workup: After cooling, filter off any precipitated salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation.

Visualization of the Nucleophilic Substitution Mechanism

SN2_Mechanism Na2S2 Sodium Disulfide (Na-S-S-Na) Transition Transition State [Br---C8H17---S-S-Na] Na2S2->Transition Nucleophilic Attack OctylBr n-Octyl Bromide (C8H17-Br) OctylBr->Transition Product Di-n-octyl Disulfide (C8H17-S-S-C8H17) Transition->Product NaBr Sodium Bromide (NaBr) Transition->NaBr Leaving Group Departure

Caption: Simplified mechanism for the synthesis of di-n-octyl disulfide from n-octyl bromide.

Purification and Characterization

Regardless of the synthetic route, the final product requires purification to remove unreacted starting materials, byproducts, and residual solvents.

Purification Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all joints are properly sealed and a suitable cold trap is in place.

  • Distillation: Heat the crude di-n-octyl disulfide under reduced pressure. Collect the fraction that distills at the appropriate boiling point (178-183 °C at 5 Torr).[1]

  • Product Handling: The purified product should be stored under an inert atmosphere to prevent slow oxidation.[5]

Characterization Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the purity and identity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the structure of the di-n-octyl disulfide.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Safety Considerations

  • n-Octanethiol: Has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • n-Octyl Bromide: Is a lachrymator and skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Sulfide and Disulfide: Are corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care in a fume hood.

  • Solvents: Organic solvents used in the synthesis and purification are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The synthesis of di-n-octyl disulfide can be effectively achieved through either the oxidation of n-octanethiol or the reaction of n-octyl halide with a disulfide source. The choice of method will depend on practical laboratory considerations. Proper purification, primarily through vacuum distillation, is essential to obtain a high-purity product suitable for research and development applications. Adherence to safety protocols is paramount throughout the entire process.

References

  • Bhaumik, I., & Misra, A. K. (2017). Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide. Synlett, 28(15), 1875-1878. Available at: [Link]

  • Abbasi, M., Khalili, B., & Bikas, R. (2016). The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO. New Journal of Chemistry, 40(1), 89-92. Available at: [Link]

  • JoVE. (2023). Preparation and Reactions of Thiols. Journal of Visualized Experiments. Available at: [Link]

  • Honour. (2023). 97.0% Di-n-Octyl Disulfide; Dioctyl Disulphide; CAS 10496-16-9. Available at: [Link]

  • Tajbakhsh, M., Hosseinzadeh, R., & Niaki, M. Y. (2006). Fast and Highly Efficient Solid State Oxidation of Thiols. Molecular Crystals and Liquid Crystals, 456(1), 125-131. Available at: [Link]

  • ResearchGate. (2016). Conversion of alkyl halides to symmetric disulfides using Na2S2O3·5H2O in DMSO. Available at: [Link]

  • El-Shinawi, H., & Cussen, E. J. (2019). Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs. Inorganic Chemistry, 58(13), 8565-8572. Available at: [Link]

  • El-Shinawi, H., & Cussen, E. J. (2019). Selective and facile synthesis of sodium sulfide and sodium disulfide polymorphs. White Rose eTheses Online. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Di-n-octyl disulfide. PubChem Compound Database. Available at: [Link]

  • Gholap, A. R., & Chakor, N. S. (2011). A Facile Oxidation of Thiols to Disulfides Catalyzed by CoSalen. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(2), 169-174. Available at: [Link]

  • El-Shinawi, H., & Cussen, E. J. (2018). Selective and Facile Synthesis of Sodium Sulfide and Sodium Disulfide Polymorphs. ACS Publications. Available at: [Link]

  • Lambert, K. M. (2022). Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons. Available at: [Link]

  • LookChem. (n.d.). Di-N-Octyl Disulfide CAS 822-27-5. Available at: [Link]

  • Li, H., et al. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available at: [Link]

  • Bogert, M. T., & Stull, A. (1927). DI-o-NITROPHENYL DISULFIDE. Organic Syntheses, 7, 30. Available at: [Link]

  • ResearchGate. (2015). Synthesis of Symmetrical Disulfides by Reacting Organic Halides with Na2S2O3·5H2O in DMSO. Available at: [Link]

  • NIST. (n.d.). Dioctyl disulphide. NIST Chemistry WebBook. Available at: [Link]

  • Dojindo Laboratories. (n.d.). Sodium disulfide (Na2S2). SulfoBiotics. Available at: [Link]

  • Harpp, D. N., & Gleason, J. G. (1971). PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES: sec-BUTYL ISOPROPYL DISULFIDE. Organic Syntheses, 51, 90. Available at: [Link]

  • ORBi. (2011). (BIO)SYNTHESIS, EXTRACTION AND PURIFICATION OF GARLIC DERIVATIVES SHOWING THERAPEUTIC PROPERTIES. Available at: [Link]

  • ResearchGate. (2006). Synthesis, characterization and bioactivity evaluation of diallyl disulfide. Available at: [Link]

  • Google Patents. (2014). US9302204B2 - Process for purifying a disulfide oil and an apparatus relating thereto.
  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Quantification of Thiols and Disulfides. PubMed Central. Available at: [Link]

  • Google Patents. (1950). US2531601A - Mercaptan synthesis.
  • CAS. (n.d.). Dioctyl disulfide. CAS Common Chemistry. Available at: [Link]

  • Google Patents. (1999). JPH11255738A - Synthesis of organic disulfide and polysulfide.
  • Google Patents. (2000). US6051740A - Oxidation of mercaptans to disulfides.
  • Oakwood Chemical. (n.d.). Di-n-Octyl disulfide. Available at: [Link]

Sources

Exploratory

Chemical and physical properties of octyl disulfide.

An In-Depth Technical Guide to the Chemical and Physical Properties of Octyl Disulfide For Researchers, Scientists, and Drug Development Professionals Executive Summary Octyl disulfide, also known as di-n-octyl disulfide...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of Octyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octyl disulfide, also known as di-n-octyl disulfide, is a symmetrical disulfide with significant applications ranging from industrial lubricants to advanced pharmaceutical intermediates.[1][2][3] Its defining feature is the redox-sensitive disulfide bond linking two eight-carbon alkyl chains. This structure imparts a unique combination of lipophilicity, thermal stability, and chemical reactivity that is of particular interest to drug development professionals.[1][4] The disulfide linkage can act as a cleavable linker in prodrugs, designed to be stable in systemic circulation but readily reduced within the specific microenvironment of target cells, offering a sophisticated mechanism for targeted drug delivery.[4] This guide provides a comprehensive overview of the core physicochemical properties, spectral characteristics, and chemical behavior of octyl disulfide, alongside practical experimental protocols for its characterization.

Core Physicochemical Properties

Octyl disulfide is a colorless to light yellow liquid at room temperature.[2][3] Its long alkyl chains render it highly nonpolar and insoluble in water, a critical property influencing its behavior in both biological and industrial systems.[1] The key physical and chemical identifiers are summarized in the table below.

PropertyValueSource(s)
Chemical Name 1-(octyldisulfanyl)octane; di-n-octyl disulfide[5]
CAS Number 822-27-5[1][6][7]
Molecular Formula C₁₆H₃₄S₂[1][6][7][8]
Molecular Weight 290.57 g/mol [1][6][7][]
Appearance Colorless to light yellow liquid[2][3]
Melting Point -28.99 °C[1][2][6]
Boiling Point 369.4 °C at 760 mmHg[2][6]
Flash Point 159.3 °C[1][2][3][6]
Density 0.906 g/cm³[2][3][6]
Refractive Index ~1.486[2][6]
Vapor Pressure 2.53 x 10⁻⁵ mmHg at 25 °C[1][6]
LogP (Octanol/Water) ~7.1 - 7.7[2][5][6]
Solubility Insoluble in water[1]

Structural Elucidation and Spectral Signature

The unambiguous identification of octyl disulfide relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the different methylene (-CH₂) groups of the octyl chains and the terminal methyl (-CH₃) group. The methylene group adjacent to the sulfur atom (α-carbon) will be the most deshielded, appearing furthest downfield.

  • ¹³C NMR: The carbon spectrum provides a clearer map of the carbon backbone. A key diagnostic peak is that of the α-carbon, which has been reported to appear around 38-39 ppm.[10] This chemical shift is characteristic of a carbon atom attached to a disulfide bond.

Infrared (IR) Spectroscopy

The IR spectrum of octyl disulfide is dominated by the vibrational modes of its alkyl chains. Key absorptions include:

  • C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region.

  • C-H Bending: Characteristic absorptions around 1465 cm⁻¹ and 1375 cm⁻¹. The S-S stretch is typically weak and falls in the 400-500 cm⁻¹ region, which can be difficult to observe with standard instrumentation. However, IR spectroscopy is invaluable for confirming the presence of the long alkyl chains and the absence of other functional groups (like S-H or C=O) that would indicate impurities or degradation products.[5][11]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of octyl disulfide.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 290.2) should be observable.[5][12]

  • Fragmentation Pattern: Common fragmentation pathways include cleavage of the S-S bond and C-S bond, as well as loss of alkyl fragments, providing a characteristic fingerprint for the molecule.[12]

Chemical Properties and Reactivity

The chemical behavior of octyl disulfide is dominated by the disulfide bond (S-S).

Redox Chemistry: The Disulfide Switch

The most significant chemical property of the disulfide bond is its susceptibility to reduction. It can be readily cleaved by reducing agents, such as dithiothreitol (DTT) or cellular thiols like glutathione (GSH), to yield two molecules of the corresponding thiol (1-octanethiol).[4]

Reaction: R-S-S-R + 2 [H] → 2 R-SH (where R = C₈H₁₇)

This redox-responsive behavior is the cornerstone of its application in drug delivery. A drug can be attached to a carrier molecule via a disulfide linker. The resulting conjugate is stable in the oxidative environment of the bloodstream but is cleaved in the highly reducing intracellular environment, releasing the active drug at the target site.[4]

Thermal Stability

Octyl disulfide exhibits good thermal stability, as evidenced by its high boiling point.[1][2] This property is advantageous for its use as an extreme pressure additive in lubricants, where it can withstand high temperatures without significant degradation.[1]

Applications in Research and Drug Development

While octyl disulfide has established industrial uses, its properties are highly relevant to the pharmaceutical sciences.[1][2]

  • Prodrug and Nanocarrier Systems: The redox-sensitive disulfide bond is an ideal "smart" linker for creating targeted drug delivery systems.[4] These systems can enhance the therapeutic index of a drug by minimizing off-target effects. Disulfide bonds can be used to connect drug molecules to polymer carriers, form drug-drug conjugates, or link components of a nanocarrier together.[4]

  • Peptide and Protein Modification: Disulfide bonds are fundamental to the tertiary structure of many proteins. Understanding the chemistry of simple disulfides like octyl disulfide provides foundational knowledge for researchers working with disulfide-rich cyclic peptides and proteins, such as conotoxins and cyclotides, which are themselves promising therapeutic agents.[13]

  • Surface Chemistry: Disulfide chemistry can be used to modify surfaces, for example, in the creation of dynamic, responsive materials where surface properties can be altered by a reductive trigger.[14]

Experimental Protocol: Purity Assessment by GC-MS

This protocol outlines a standard method for determining the purity of an octyl disulfide sample and confirming its identity. The choice of Gas Chromatography-Mass Spectrometry (GC-MS) is based on the compound's volatility and thermal stability.

5.1. Objective: To qualitatively identify and quantitatively assess the purity of octyl disulfide.

5.2. Materials:

  • Octyl disulfide sample

  • High-purity hexane (or other suitable nonpolar solvent)

  • 2 mL GC vials with septa caps

  • Micropipettes

5.3. Instrumentation:

  • Gas Chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent)

  • Mass Spectrometer detector

5.4. Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution by accurately dissolving 10 mg of the octyl disulfide sample in 10 mL of hexane (1 mg/mL).

    • Perform a serial dilution to create a working solution of approximately 10 µg/mL. Rationale: This concentration is typically within the linear dynamic range of most MS detectors, preventing saturation.

    • Transfer 1 mL of the working solution into a GC vial and cap securely.

  • GC-MS Instrument Setup:

    • Injector Temperature: 250 °C. Rationale: Ensures rapid volatilization of the analyte without thermal degradation.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes. Rationale: This program provides good separation of potential impurities from the main analyte peak.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Acquisition and Analysis:

    • Inject the sample and begin data acquisition.

    • Identify the peak corresponding to octyl disulfide based on its retention time.

    • Confirm the identity by comparing the acquired mass spectrum of the peak with a reference library spectrum (e.g., NIST).[12] Look for the molecular ion (m/z 290) and characteristic fragments.

    • Calculate the purity by integrating the peak area of octyl disulfide and dividing it by the total area of all peaks in the chromatogram (Area % method).

Diagram: GC-MS Characterization Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Octyl Disulfide Sample dissolve Dissolve in Hexane (10 µg/mL) start->dissolve vial Transfer to GC Vial dissolve->vial injector GC Injection (250°C) vial->injector Autosampler column GC Column Separation (Temp. Program) injector->column ms MS Detection (EI) (m/z 40-400) column->ms chromatogram Generate Chromatogram ms->chromatogram spectrum Extract Mass Spectrum chromatogram->spectrum analysis Purity Calculation & Library Comparison spectrum->analysis report Final Report analysis->report

Caption: Workflow for purity analysis of octyl disulfide via GC-MS.

Safety and Handling

Octyl disulfide is classified as a hazardous substance and requires careful handling.

  • Hazards: Causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[5][15] It may also be harmful if inhaled (H332).[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[16]

  • Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[16] Avoid contact with skin and eyes.[15]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16][17]

Conclusion

Octyl disulfide is a molecule with a dual identity. Its robust, nonpolar character makes it suitable for demanding industrial applications, while its redox-sensitive core provides a sophisticated tool for advanced pharmaceutical design. For researchers in drug development, a thorough understanding of its fundamental physicochemical properties, reactivity, and analytical characterization is essential for leveraging its potential in creating next-generation targeted therapies.

References

  • Octyl disulfide. LookChem. [Link][6]

  • Cas 822-27-5,DI-N-OCTYL DISULFIDE. LookChem. [Link][1]

  • Di-n-Octyl disulfide. Oakwood Chemical. [Link][8]

  • Di-n-octyl disulfide | C16H34S2 | CID 69970. PubChem - NIH. [Link][5]

  • Di-N-Octyl Disulfide CAS 822-27-5. Hylanda Chemical. [Link][3]

  • 822-27-5(Disulfide, dioctyl). Kuujia.com. [Link][18]

  • Dioctyl disulfide. CAS Common Chemistry. [Link][19]

  • 13C NMR and infrared evidence of a dioctyl-disulfide structure on octanethiol-protected palladium nanoparticle surfaces. PubMed. [Link][10]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link][17]

  • Disulfide, dioctyl | CAS#:822-27-5. Chemsrc. [Link][20]

  • Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. PMC - PubMed Central. [Link][4]

  • Dioctyl disulphide. Cheméo. [Link][21]

  • Disulfide–yne reaction: controlling the reactivity of a surface by light. PMC - NIH. [Link][14]

  • Recent progress towards pharmaceutical applications of disulfide-rich cyclic peptides. PubMed. [Link][13]

  • Dioctyl disulphide. the NIST WebBook - National Institute of Standards and Technology. [Link][12]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link][11]

Sources

Foundational

Octyl disulfide molecular weight and formula.

An In-depth Technical Guide to Octyl Disulfide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Understanding the Role of Octyl Disulfide in Modern Chemistry Oc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Octyl Disulfide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Role of Octyl Disulfide in Modern Chemistry

Octyl disulfide, also known as di-n-octyl disulfide, is a symmetrical disulfide compound that has garnered significant interest across various scientific and industrial domains. Characterized by two octyl groups linked by a disulfide bond (S-S), its unique physicochemical properties make it a valuable component in applications ranging from industrial lubrication to its use as a chemical intermediate in the synthesis of more complex molecules.[1] For researchers and professionals in drug development, understanding the characteristics of molecules like octyl disulfide is crucial, as the disulfide linkage is a key structural motif in numerous biologically active peptides and small molecules, offering a reversible covalent bond that can be critical for biological function and prodrug strategies.[2]

This guide provides a comprehensive technical overview of octyl disulfide, covering its core molecular properties, synthesis and characterization methodologies, key applications, and essential safety protocols. The information is curated to provide field-proven insights and self-validating systems for practical laboratory use.

PART 1: Core Physicochemical Properties of Octyl Disulfide

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. Octyl disulfide is a colorless to light yellow liquid with low water solubility and good thermal stability.[1][3]

Molecular Formula and Structure

The chemical identity of octyl disulfide is defined by its molecular formula and the arrangement of its atoms.

  • Molecular Formula: C₁₆H₃₄S₂[4][5][6][7]

  • IUPAC Name: 1-(octyldisulfanyl)octane[5]

  • CAS Registry Number: 822-27-5[4][5][7]

  • Common Synonyms: Di-n-octyl disulfide, Dioctyl disulfide, DOD compound, n-Octyl disulfide.[1][5][8]

The structure consists of two n-octyl chains connected by a disulfide bridge.

Caption: 2D Chemical Structure of Octyl Disulfide (C₁₆H₃₄S₂).

Quantitative Data Summary

The physical and chemical properties of octyl disulfide are summarized in the table below. These values are critical for predicting its behavior in various experimental and industrial conditions, such as reaction kinetics, purification, and formulation.

PropertyValueSource(s)
Molecular Weight 290.57 g/mol - 290.6 g/mol [4][5][7][8]
Exact Mass 290.21019343 Da[4][9]
Appearance Colorless to Light Yellow Liquid[3][10]
Melting Point -28.99 °C[4][8]
Boiling Point ~369.4 °C at 760 mmHg[4]
Density ~0.906 g/cm³[3][4]
Flash Point 159.3 °C[1][4]
Refractive Index ~1.486[4]
Vapor Pressure 2.53E-05 mmHg at 25°C[1][4]
Octanol/Water Partition Coeff. (LogP) ~7.1 - 7.7[4][5][11]

PART 2: Synthesis and Analytical Characterization

For researchers, the ability to both synthesize and validate the identity of a compound is paramount. This section outlines a common synthesis strategy and a robust analytical workflow for octyl disulfide.

Common Synthesis Route: Oxidative Coupling of Thiols

The preparation of symmetrical disulfides is most commonly achieved through the oxidative coupling of their corresponding thiols. This method is efficient and generally results in high yields. The synthesis of octyl disulfide from 1-octanethiol is a prime example.

Causality: The choice of an oxidant is critical. Mild oxidizing agents like air (O₂) catalyzed by a base, or reagents like iodine (I₂) or hydrogen peroxide (H₂O₂), are preferred because they are strong enough to form the S-S bond without over-oxidizing the disulfide to sulfonic acids or other species. The use of air as an oxidant is particularly advantageous from a green chemistry perspective.[1]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Thiol 2x 1-Octanethiol (C8H17SH) Oxidant Oxidizing Agent (e.g., Air, I2, H2O2) Thiol->Oxidant Oxidative Coupling Disulfide Octyl Disulfide (C16H34S2) Oxidant->Disulfide Solvent Solvent (e.g., Methanol, Toluene) Solvent->Oxidant Byproduct Byproduct (e.g., H2O, 2HI) Disulfide->Byproduct Formation

Caption: Generalized workflow for the synthesis of Octyl Disulfide.

Experimental Protocol: Synthesis via Aerobic Oxidation

This protocol describes a practical and environmentally conscious method for synthesizing octyl disulfide.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-octanethiol (2 equivalents) in a suitable solvent such as methanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as sodium methoxide (30 wt. % in methanol).[1]

  • Reaction: Stir the solution vigorously at room temperature, open to the air. The atmospheric oxygen will serve as the primary oxidant.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiol is fully consumed.

  • Workup: Upon completion, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure octyl disulfide.

Self-Validating System: Analytical Characterization Protocol

To ensure the identity, purity, and structural integrity of the synthesized octyl disulfide, a multi-pronged analytical approach is essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To confirm the molecular weight and assess purity.

    • Methodology: Dilute a sample of the final product in a volatile solvent (e.g., hexane). Inject into a GC-MS system equipped with a suitable non-polar column.

    • Expected Results: The gas chromatogram should show a single major peak, indicating high purity. The corresponding mass spectrum should display a molecular ion peak (M⁺) at m/z ≈ 290.2, consistent with the exact mass of octyl disulfide.[4] Fragmentation patterns should be consistent with the cleavage of alkyl chains and the disulfide bond.

  • Infrared (IR) Spectroscopy:

    • Objective: To confirm the absence of starting material and the presence of characteristic functional groups.

    • Methodology: Acquire an IR spectrum of the neat liquid product using a capillary cell.[5]

    • Expected Results: The spectrum should show strong C-H stretching vibrations around 2850-2960 cm⁻¹. Crucially, the characteristic S-H (thiol) stretching peak from the starting material (around 2550 cm⁻¹) should be absent. The S-S stretching vibration is typically weak and falls in the 400-500 cm⁻¹ region, which can be difficult to observe but its absence is not exclusionary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Objective: To provide an unambiguous structural confirmation.

    • Methodology: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

    • Expected Results: The ¹H NMR spectrum will show characteristic signals for the alkyl chain protons, including a triplet for the terminal methyl group and multiplets for the methylene groups. The methylene group adjacent to the sulfur atom (α-CH₂) will be deshielded and appear as a distinct triplet. The ¹³C NMR will similarly show distinct signals for each carbon in the octyl chain.

PART 3: Applications in Research and Industry

Octyl disulfide's utility stems from its thermal stability and the reactivity of its disulfide bond.

Industrial Applications

The primary industrial use of octyl disulfide is as an additive.[1]

  • Lubricants: It serves as an excellent extreme pressure (EP) and anti-wear (AW) additive.[1] Under high pressure and temperature, the disulfide bond can break, forming a protective sulfide layer on metal surfaces, which prevents direct metal-to-metal contact and reduces wear.

  • Fuel Additives: It is used as an intermediate in the production of fuel additives that can improve engine performance and fuel efficiency.[1]

  • Polymers and Coatings: It acts as an intermediate for polymer additives and helps enhance the functional properties of coatings.[1]

Relevance in Drug Development and Biological Research

While not an active pharmaceutical ingredient itself, octyl disulfide is considered a valuable pharmaceutical intermediate.[3][12] The disulfide bond is a critical functional group in biological systems and drug design.

  • Prodrug Strategies: The disulfide bond can be cleaved under the reducing conditions found inside cells. This property can be exploited to design prodrugs, where an active drug is attached to a carrier molecule via a disulfide linker. The drug is released once the prodrug enters the target cell.

  • Peptide and Protein Chemistry: Disulfide bridges are fundamental to the tertiary structure and stability of many peptides and proteins.[2] Understanding the chemistry of simple disulfides like octyl disulfide provides foundational knowledge for researchers working with more complex biological molecules.

cluster_starting Core Intermediate cluster_pathways Synthetic Pathways cluster_products Potential Products OD Octyl Disulfide P1 Functionalization OD->P1 P2 Cleavage & Conjugation OD->P2 Material Functionalized Polymers P1->Material Prodrug Disulfide-Linked Prodrugs P2->Prodrug Peptide Peptide Mimetics P2->Peptide

Caption: Octyl Disulfide as a versatile intermediate in chemical synthesis.

PART 4: Safety and Handling Protocols

Scientific integrity demands a commitment to safety. Octyl disulfide is classified as a chemical that requires careful handling.

Hazard Identification

According to the Globally Harmonized System (GHS), octyl disulfide presents the following primary hazards:

  • H315: Causes skin irritation.[5][9]

  • H317: May cause an allergic skin reaction.[5][9]

  • H319: Causes serious eye irritation.[5][9][13]

Protocol for Safe Handling and Storage

Adherence to the following protocol is mandatory to ensure personal and environmental safety.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[14]

    • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.

  • Handling Procedures:

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.[13]

    • In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[13][14]

  • Storage Requirements:

    • Store in a tightly sealed container in a clean, dry, and cool environment.[3]

    • Keep away from direct sunlight and moisture.[3]

    • Store separately from strong oxidizing agents.

Conclusion

Octyl disulfide is a molecule of significant utility, bridging foundational industrial applications with the nuanced requirements of pharmaceutical and materials science research. Its well-defined physicochemical properties, straightforward synthesis, and the versatile reactivity of its disulfide bond make it a valuable compound for scientific professionals. By adhering to rigorous analytical validation and stringent safety protocols, researchers can confidently leverage the unique characteristics of octyl disulfide to advance their work in drug development, materials science, and beyond.

References
  • Octyl disulfide. LookChem.[Link]

  • Di-n-octyl disulfide | C16H34S2 | CID 69970. PubChem - NIH.[Link]

  • Cas 822-27-5,DI-N-OCTYL DISULFIDE. LookChem.[Link]

  • Dioctyl disulphide. NIST WebBook.[Link]

  • Dioctyl disulfide. CAS Common Chemistry.[Link]

  • Chemical Properties of Dioctyl disulphide (CAS 822-27-5). Cheméo.[Link]

  • Dioctyl disulphide. Cheméo.[Link]

  • Di-n-octyl disulfide | C16H34S2 | CID 69970. PubChem - NIH.[Link]

  • Di-n-octyl disulfide (C16H34S2). PubChemLite.[Link]

  • Di-N-Octyl Disulfide CAS 822-27-5. Hylanda Chemical.[Link]

  • Di-N-Octyl Disulfide CAS 822-27-5. Chemical LAND21.[Link]

  • Dioctyl sulfide | C16H34S | CID 75901. PubChem - NIH.[Link]

  • Discovery and applications of disulfide-rich cyclic peptides. PubMed.[Link]

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Exploratory

Spectroscopic data (NMR, IR, Mass Spec) for octyl disulfide.

An In-Depth Technical Guide to the Spectroscopic Characterization of Octyl Disulfide Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectroscopic data for octyl disulfide (...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Octyl Disulfide

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for octyl disulfide (C₁₆H₃₄S₂), a compound relevant in various fields, including materials science and the development of pharmaceuticals. As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structural identity is paramount. This document is structured to provide not only the characteristic spectroscopic data but also the underlying scientific rationale for the experimental choices and data interpretation, ensuring a robust and verifiable approach to structural elucidation.

Integrated Analytical Workflow

The definitive structural confirmation of a compound like octyl disulfide relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The typical workflow proceeds from broad functional group identification (IR) to a detailed atomic map (NMR) and finally, confirmation of molecular weight and fragmentation analysis (MS).

G cluster_0 Spectroscopic Analysis Pipeline cluster_1 Data Interpretation A Sample Preparation (Octyl Disulfide, Liquid) B FT-IR Spectroscopy A->B C NMR Spectroscopy (¹H & ¹³C) A->C D GC-MS Analysis A->D E Functional Group ID (C-H, C-S) B->E F Structural Elucidation (Connectivity, Environment) C->F G Molecular Weight & Formula (Fragmentation Pattern) D->G H Final Structure Confirmation E->H F->H G->H

Caption: Integrated workflow for the spectroscopic characterization of octyl disulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can determine the connectivity and chemical environment of each atom.

Expertise & Experience: The Rationale Behind the Method

For a liquid sample like octyl disulfide, the choice of solvent is critical. We use a deuterated solvent, typically chloroform-d (CDCl₃), for three primary reasons.[1] First, it dissolves the nonpolar alkyl disulfide. Second, its deuterium signal (²H) is used by the spectrometer to "lock" the magnetic field, compensating for any drift and ensuring high-resolution spectra.[1] Third, since it contains minimal protons (¹H), its signal does not overwhelm the much weaker signals from the analyte.[1][2] Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, resonating at a position defined as 0.0 ppm, which rarely interferes with signals from most organic compounds.[3]

Trustworthiness: A Self-Validating Protocol for NMR Analysis

A reproducible protocol is the foundation of trustworthy data. The following steps ensure high-quality spectral acquisition.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of octyl disulfide for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.[4] Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[1][5]

  • Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.[4]

    • Acquire the ¹H spectrum. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

    • Following proton analysis, acquire the broadband proton-decoupled ¹³C spectrum. This requires a greater number of scans due to the low natural abundance of the ¹³C isotope.

Authoritative Grounding: Data Interpretation

The symmetrical nature of octyl disulfide simplifies its NMR spectra. The two octyl chains are chemically equivalent, meaning that corresponding carbons and protons on each chain will have the same chemical shift.

Caption: Labeled representation of the octyl disulfide structure for NMR analysis.

Table 1: NMR Spectroscopic Data for Octyl Disulfide in CDCl₃

Atom Label¹H Chemical Shift (δ, ppm) (Predicted)¹H Multiplicity¹H Integration¹³C Chemical Shift (δ, ppm)
a (S-CH ₂)~2.67Triplet (t)4H39.3[6]
b (S-CH₂-CH ₂)~1.65Quintet4H32.5 (Predicted)
c-g (-(CH ₂)₅-)~1.20-1.40Multiplet (m)20H31.8, 29.2, 29.1, 28.5 (Predicted)
h (-CH ₃)~0.88Triplet (t)6H22.6 (Predicted)
14.1 (Predicted)
  • ¹H NMR Interpretation: The signal for the protons alpha to the disulfide group (a) appears furthest downfield (~2.67 ppm) due to the deshielding effect of the electronegative sulfur atoms. The terminal methyl protons (h) are the most shielded and appear furthest upfield (~0.88 ppm). The overlapping signals of the central methylene groups (c-g) form a complex multiplet in the typical alkane region (~1.2-1.4 ppm). The integration values (4H, 4H, 20H, 6H) are consistent with the number of equivalent protons at each position.

  • ¹³C NMR Interpretation: The carbon atom directly attached to the sulfur (a) is significantly deshielded, appearing at approximately 39.3 ppm.[6] The remaining carbons of the alkyl chain appear in the expected upfield region for saturated hydrocarbons, with the terminal methyl carbon (h) being the most shielded at ~14.1 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides rapid confirmation of the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Probing Molecular Bonds

For octyl disulfide, we expect to see characteristic vibrations for the C-H bonds of the octyl chains. The C-S bond stretch is also expected, though it is often weak. The S-S disulfide stretch is notoriously weak and falls at a low frequency (400-500 cm⁻¹), making it very difficult to observe and often not useful for routine confirmation. The most informative region is the C-H stretching region, which confirms the aliphatic nature of the molecule.

Trustworthiness: Protocol for FT-IR Analysis

Experimental Protocol: Attenuated Total Reflectance (ATR) or Neat Sample

  • Instrument Background: Record a background spectrum of the clean ATR crystal or empty sample holder. This is crucial to subtract any signals from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a single drop of neat (undiluted) octyl disulfide directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio.

  • Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Authoritative Grounding: Data Interpretation

The IR spectrum of octyl disulfide is dominated by the absorptions of the alkyl chains.

Table 2: Characteristic IR Absorption Bands for Octyl Disulfide

Wavenumber (cm⁻¹)Vibration TypeIntensity
2955-2965C-H (methyl) asymmetric stretchStrong
2920-2930C-H (methylene) asymmetric stretchStrong
2850-2860C-H (methylene) symmetric stretchStrong
1460-1470C-H (methylene) scissoringMedium
600-800C-S stretchWeak
  • Interpretation: The strong, sharp peaks between 2850 and 3000 cm⁻¹ are definitive evidence of saturated C-H bonds, confirming the presence of the octyl groups.[7] The medium-intensity peak around 1465 cm⁻¹ is due to the bending vibration of these C-H bonds. A weak absorption in the 600-800 cm⁻¹ region can be attributed to the C-S stretching vibration, providing evidence for the sulfur linkage.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and support the proposed structure. For a volatile compound like octyl disulfide, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method.

Expertise & Experience: Ionization and Fragmentation Logic

In a typical GC-MS experiment using Electron Ionization (EI), the molecule is bombarded with high-energy electrons (70 eV).[8] This knocks an electron off the molecule to form a radical cation, known as the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound. The excess energy from ionization causes the molecular ion to fragment in predictable ways. For aliphatic disulfides, key fragmentation pathways include:

  • Cleavage of the S-S bond: This is surprisingly not always the most dominant pathway.

  • Cleavage of the C-S bond: This leads to the formation of an octyl cation ([C₈H₁₇]⁺) and an octyl disulfide radical.

  • Intramolecular Hydrogen Transfer: This is often the most favored decomposition pathway for dialkyl disulfides, leading to the formation of ions corresponding to [RSSH]⁺• and alkene loss.[9]

Trustworthiness: Protocol for GC-MS Analysis

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of octyl disulfide in a volatile organic solvent like hexane or dichloromethane.[10][11]

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.[6]

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the octyl disulfide from any impurities based on boiling point and polarity.

  • Ionization and Analysis: As the purified compound elutes from the GC column, it enters the mass spectrometer's ion source. It is ionized by EI, and the resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Authoritative Grounding: Data Interpretation

The mass spectrum provides a fingerprint of the molecule's structure.

  • Molecular Formula: C₁₆H₃₄S₂

  • Molecular Weight: 290.58 g/mol

Table 3: Key Ions in the Electron Ionization Mass Spectrum of Octyl Disulfide

m/zProposed Ion StructureFragmentation Pathway
290[C₁₆H₃₄S₂]⁺•Molecular Ion (M⁺•)
177[C₈H₁₇S₂H]⁺•α-cleavage with H-transfer
145[C₈H₁₇S]⁺C-S bond cleavage
113[C₈H₁₇]⁺C-S bond cleavage
112[C₈H₁₆]⁺•Elimination of H₂S₂ from M⁺•
  • Interpretation: The presence of a peak at m/z 290 confirms the molecular weight of octyl disulfide. The fragmentation pattern is characteristic of long-chain dialkyl disulfides. The observation of a significant peak at m/z 113 (the octyl cation) arises from the cleavage of the C-S bond. The ion at m/z 177 is a result of a characteristic rearrangement and cleavage process common in dialkyl disulfides.[9] This combination of the molecular ion and logical fragment ions provides definitive confirmation of the assigned structure.

Conclusion: A Unified Structural Assignment

By integrating the data from NMR, FT-IR, and Mass Spectrometry, we achieve an unambiguous structural confirmation of octyl disulfide.

  • FT-IR confirms the aliphatic (C-H) nature of the molecule and the presence of a C-S bond.

  • Mass Spectrometry verifies the correct molecular weight (290 g/mol ) and shows a fragmentation pattern consistent with the proposed octyl-S-S-octyl structure.

  • NMR Spectroscopy provides the final, definitive proof, mapping out the entire carbon-hydrogen framework, showing the precise connectivity and chemical environment of every atom in the molecule.

References
  • Zelakiewicz, B. S., Lica, G. C., Deacon, M. L., & Tong, Y. Y. (2004). ¹³C NMR and infrared evidence of a dioctyl-disulfide structure on octanethiol-protected palladium nanoparticle surfaces. Journal of the American Chemical Society, 126(32), 10053-8. [Link]

  • Gupta, D., Knight, A. R., & Smith, P. J. (1981). Mass spectral studies of symmetrical and unsymmetrical dialkyl disulfides. Canadian Journal of Chemistry, 59(4), 543-548. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69970, Di-n-octyl disulfide." PubChem. [Link]

  • U.S. Environmental Protection Agency. (1981). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. EPA. [Link]

  • Kayser, V., & Gasteiger, J. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 13(15), 8856. [Link]

  • NIST. (2021). Dioctyl disulphide. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Western University. (2013). NMR Sample Preparation. NMR Facility, Western University. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog. [Link]

  • Bowie, J. H., Lawesson, S. O., Madsen, J. Ø., Schroll, G., & Williams, D. H. (1966). Studies in mass spectrometry. Part XIII. Mass spectra of disulphides; skeletal rearrangements upon electron impact. Journal of the Chemical Society B: Physical Organic, 951-955. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. SCION Instruments. [Link]

  • University of Arizona. (n.d.). The Structure Determination of Organic Compounds by Gas Chromatography/Mass Spectrometry. Department of Chemistry and Biochemistry. [Link]

  • Roy, A., et al. (2015). FTIR spectra of DADS and D-GNP. ResearchGate. [Link]

  • U.S. Army Edgewood Chemical Biological Center. (2007). NMR Method for the Quantitative Analysis of Liquid Samples. Defense Technical Information Center. [Link]

  • Feilberg, A., et al. (2013). Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. LibreTexts. [Link]

  • Sparkes, D. J. (2006). Gas Chromatography Mass Spectrometry. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • California Air Resources Board. (2021). Standard Operating Procedure for the Tentative Identification of Compounds in Consumer Products by Headspace Gas Chromatography/Mass Spectrometry. State of California. [Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Properties of Long-Chain Alkyl Disulfides

Abstract Long-chain alkyl disulfides (R-S-S-R', where R and R' are extended alkyl chains) are pivotal molecular structures in contemporary research, bridging the gap between materials science and advanced drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Long-chain alkyl disulfides (R-S-S-R', where R and R' are extended alkyl chains) are pivotal molecular structures in contemporary research, bridging the gap between materials science and advanced drug development. Their unique physicochemical characteristics, governed by a delicate balance of covalent and non-covalent forces, dictate their function in diverse applications such as self-assembled monolayers (SAMs) and redox-responsive drug delivery systems.[1][2] This guide provides a comprehensive exploration of the core thermodynamic properties of these molecules. We delve into the fundamental parameters—enthalpy, entropy, Gibbs free energy, and bond dissociation energy—that define their stability and reactivity. By synthesizing experimental methodologies with computational insights, this document offers researchers, scientists, and drug development professionals a foundational understanding of the structure-property relationships that make long-chain alkyl disulfides a subject of intense scientific interest.

The Scientific Imperative of Understanding Alkyl Disulfides

The disulfide bond (S-S) is a ubiquitous and essential covalent linkage in chemistry and biology, famously stabilizing the tertiary and quaternary structures of proteins.[3][4] When appended with long alkyl chains, the resulting molecules gain new functionalities driven by hydrophobic interactions and van der Waals forces.[1] This dual nature—a moderately strong, redox-active covalent bond paired with tunable non-covalent interactions—is the cornerstone of their utility.

In drug development, the disulfide bond serves as a cleavable linker, enabling the design of prodrugs that release their therapeutic payload in the highly reductive intracellular environment, where glutathione concentrations are significantly elevated.[4] The long alkyl chains can further enhance drug efficacy by influencing physicochemical properties, such as membrane permeability and binding affinity to transport proteins like serum albumin.[1][5]

In materials science, the affinity of the sulfur atoms for noble metal surfaces has established long-chain organosulfur compounds as the building blocks for creating highly ordered self-assembled monolayers (SAMs).[2] The thermodynamic parameters of this assembly process determine the stability, order, and ultimate functionality of these organic interfaces, which are critical in fields from microelectronics to corrosion prevention.[2] A thorough grasp of the thermodynamics of these systems is, therefore, not merely academic but essential for rational design and innovation.

Core Thermodynamic Principles

The behavior of long-chain alkyl disulfides is governed by fundamental thermodynamic laws. The key parameters provide a quantitative framework for understanding their stability, reactivity, and phase behavior.

  • Enthalpy of Formation (ΔHf°) : This represents the change in enthalpy when one mole of the disulfide is formed from its constituent elements in their standard states.[6] A negative ΔHf° indicates an exothermic formation process, suggesting the compound is enthalpically more stable than its elemental precursors.[6]

  • Gibbs Free Energy (ΔG) : The ultimate arbiter of spontaneity, ΔG combines enthalpy (ΔH) and entropy (ΔS) via the equation ΔG = ΔH - TΔS.[7] A negative ΔG is required for a process, such as self-assembly or a binding event, to occur spontaneously.

  • Entropy (ΔS) : A measure of molecular disorder or randomness. For long-chain molecules, conformational entropy is particularly significant.[8] The formation of ordered structures like SAMs or micelles involves a decrease in the system's entropy, which must be offset by favorable enthalpic contributions or an increase in the entropy of the surrounding solvent.[7][9]

  • Disulfide Bond Dissociation Energy (BDE) : The BDE is the enthalpy change required to break the S-S bond homolytically, forming two thiyl radicals.[10] The disulfide bond has a BDE of approximately 60 kcal/mol (251 kJ/mol), making it significantly weaker than typical C-C or C-H bonds (~100 kcal/mol) but stronger than non-covalent interactions like hydrogen bonds.[11][12][13] This moderate strength is crucial, rendering the bond stable enough for structural integrity yet susceptible to cleavage under specific chemical conditions.[13]

The interplay of these parameters is complex. For instance, the stabilization of a folded protein by a disulfide bond is not solely due to reducing the conformational entropy of the unfolded state; it also involves significant enthalpic contributions.[9]

Experimental Methodologies for Thermodynamic Characterization

Quantifying the thermodynamic properties of long-chain alkyl disulfides requires precise experimental techniques. Calorimetry stands out as a primary tool for directly measuring heat changes associated with physical and chemical processes.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for investigating thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is ideal for studying the phase behavior of long-chain alkyl disulfides, such as melting points and crystal-crystal phase transitions driven by side-chain disorder.[14]

Experimental Protocol: Determining Phase Transitions via DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the purified long-chain alkyl disulfide into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent sublimation or decomposition during heating. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to create a stable thermal atmosphere.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected transition (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the final expected transition. This is the heating scan.

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at the same rate. This is the cooling scan.

    • Perform a second heating scan to observe the behavior of the sample with a consistent thermal history.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) appear as peaks. The onset temperature is typically taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for studying binding thermodynamics. It directly measures the heat released or absorbed during a biomolecular binding event in solution. This is particularly relevant for drug development professionals studying the interaction of disulfide-containing molecules with proteins like serum albumin or target receptors.[15] The technique yields a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n), from which the entropy change (ΔS) and Gibbs free energy (ΔG) can be calculated.

Spectroscopic and Other Techniques
  • Infrared Reflection-Absorption Spectroscopy (IRRAS): This technique is used to investigate the thermal behavior and orientation of alkyl chains within self-assembled monolayers on reflective surfaces.[16]

  • Computational Methods: Quantum chemistry approaches like Gaussian G3B3 theory and Density Functional Theory (DFT) are invaluable for calculating bond dissociation energies and reaction pathways where experimental data is scarce.[17][18] Molecular dynamics simulations provide insight into the conformational dynamics and thermodynamics of monolayer formation.[19][20]

Diagram 1: Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep 1. Sample Preparation cluster_run 2. DSC Instrument Run cluster_analysis 3. Data Analysis prep1 Weigh 2-5 mg of Alkyl Disulfide prep2 Place in Aluminum Pan prep1->prep2 prep3 Hermetically Seal Pan prep2->prep3 run1 Load Sample & Reference prep3->run1 run2 Set Thermal Program (Heat-Cool-Heat) run1->run2 run3 Initiate Run under Inert Atmosphere run2->run3 analysis1 Generate Thermogram (Heat Flow vs. Temp) run3->analysis1 analysis2 Identify Transition Peaks analysis1->analysis2 analysis3 Calculate T_onset (T_m) & Integrate Peak Area (ΔH) analysis2->analysis3 output output analysis3->output Thermodynamic Data (T_m, ΔH_fusion)

Caption: A flowchart of the DSC experimental protocol.

Structure-Property Relationships: The Role of the Alkyl Chain

The length of the alkyl chain is a critical determinant of the thermodynamic properties of these disulfides. As the chain elongates, predictable trends emerge, driven primarily by an increase in non-covalent interactions.

Impact on Phase Transitions and Intermolecular Forces

Longer alkyl chains lead to stronger van der Waals forces between molecules. This increased intermolecular attraction requires more thermal energy to overcome, resulting in higher melting and boiling points.[21] The influence of these interactions can become so pronounced that for certain classes of molecules, longer chains lead to higher melting temperatures.[22]

Influence on Self-Assembly and Binding

In aqueous environments, the hydrophobic effect dominates. Longer alkyl chains exhibit stronger hydrophobic interactions, which drives processes like micelle formation and binding to hydrophobic pockets in proteins.[1] Studies on the binding of aryl alkyl disulfides to bovine serum albumin (BSA) have shown that binding constants increase with chain length up to a certain point (e.g., C12), after which a "cut-off" effect can be observed, possibly due to steric hindrance or conformational constraints within the binding site.[1][23] The thermodynamic parameters of this binding reveal that it is often driven by van der Waals forces and hydrogen bonding.[1][23]

For SAMs on surfaces, attractive dispersion interactions between the extended alkyl chains are a key driving force for achieving high surface coverage and molecular order.[24]

Table 1: Summary of Key Thermodynamic Parameters and Influencing Factors

Thermodynamic ParameterTypical Value / TrendPrimary Influencing FactorsSignificance
S-S BDE ~60 kcal/mol (251 kJ/mol)[12][13]Electronic environment, steric strainGoverns chemical stability and redox reactivity.
Enthalpy of Fusion (ΔHfusion) Increases with chain lengthvan der Waals forces, crystal packingDetermines energy required for melting.
Melting Temperature (Tm) Increases with chain length[21]Intermolecular forces, molecular symmetryDefines the solid-to-liquid phase transition.
Enthalpy of Binding (ΔHbinding) Varies (can be exothermic)Hydrophobic interactions, H-bonding[1]Heat change upon binding to a target (e.g., protein).
Entropy of Binding (ΔSbinding) Varies (often unfavorable)Conformational restriction, solvent releaseChange in disorder upon binding.

Applications in Research and Drug Development

A quantitative understanding of these thermodynamic properties is directly applicable to solving real-world challenges in science and medicine.

Redox-Responsive Drug Delivery

The design of disulfide-linked prodrugs is a classic application. The stability of the disulfide bond in the oxidative environment of the bloodstream versus its rapid cleavage inside cells is a function of the redox potential difference. The thermodynamics of thiol-disulfide exchange reactions dictate the rate and efficiency of drug release.[25] Optimizing the linker requires balancing circulatory stability with rapid intracellular cleavage.[4]

Self-Assembled Monolayers (SAMs)

The formation of a SAM is a thermodynamically driven process. The Gibbs free energy of adsorption must be negative for the monolayer to form spontaneously. This process involves the enthalpically favorable formation of the sulfur-gold bond and van der Waals interactions between chains, which must overcome the entropic penalty of ordering the molecules on the surface and desolvation.[19][20] The thermal stability of the resulting monolayer, crucial for its application, is directly related to the strength of these collective interactions.[16]

Diagram 2: Thermodynamic Forces in Self-Assembled Monolayer (SAM) Formation

SAM_Thermodynamics cluster_process Process: Disulfides Adsorbing on Gold Surface cluster_driving_forces Driving Forces (ΔG < 0) cluster_h cluster_s start Disulfides in Solution (High Entropy) finish Ordered SAM on Gold (Low Entropy) enthalpy Favorable Enthalpy (ΔH < 0) h1 S-Au Chemisorption enthalpy->h1 h2 van der Waals Interactions (Alkyl Chain Packing) enthalpy->h2 note Process is spontaneous when enthalpic gains outweigh entropic losses. enthalpy->note entropy Unfavorable Entropy (ΔS < 0) s1 Loss of Translational Freedom entropy->s1 s2 Loss of Conformational Freedom entropy->s2 entropy->note

Caption: The balance of enthalpy and entropy in SAM formation.

Conclusion

The thermodynamic properties of long-chain alkyl disulfides are not isolated parameters but form an interconnected web that defines their behavior from the molecular to the macroscopic level. The moderate strength of the disulfide bond provides a reactive handle, while the long alkyl chain offers a means to tune intermolecular forces and solubility. This combination has proven to be exceptionally powerful. For professionals in drug development, these properties allow for the creation of sophisticated, environment-sensitive therapeutic systems. For materials scientists, they provide the rules for building ordered molecular architectures from the bottom up. Future research will undoubtedly continue to leverage these fundamental thermodynamic principles to engineer novel molecules and materials with unprecedented control and functionality.

References

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Foundational

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Octyl Disulfide

Abstract Determining the crystal structure of molecules like octyl disulfide (C16H34S2) presents a formidable challenge in structural chemistry. The molecule's long, flexible alkyl chains and the rotational freedom aroun...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Determining the crystal structure of molecules like octyl disulfide (C16H34S2) presents a formidable challenge in structural chemistry. The molecule's long, flexible alkyl chains and the rotational freedom around the disulfide bond introduce significant conformational complexities, making the growth of high-quality single crystals and subsequent structure solution non-trivial. This in-depth technical guide provides a comprehensive workflow for researchers, scientists, and drug development professionals aiming to elucidate the crystal structure of octyl disulfide and similarly challenging flexible molecules. From first principles of crystallization to advanced data analysis and the emerging role of computational prediction, this document offers a field-proven roadmap. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references, ensuring a robust and reproducible scientific endeavor.

Introduction: The Structural Conundrum of Flexible Molecules

The three-dimensional arrangement of atoms in a crystal lattice is fundamental to understanding a compound's physical and chemical properties. For pharmaceuticals, agrochemicals, and materials science, this knowledge is paramount for predicting stability, solubility, and activity. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining these structures.[1][2][3] However, the success of SC-XRD is entirely contingent on the quality of the single crystal.

Octyl disulfide, a simple dialkyl disulfide, serves as an exemplary case study for the challenges posed by molecular flexibility.[4][5][6][7][8] Its 15 rotatable bonds allow for a multitude of low-energy conformations in solution, complicating the orderly packing required for crystallization.[5][8] This guide will navigate these challenges, presenting a logical progression from obtaining the initial crystalline material to the final, validated structural model.

The First Hurdle: Crystallization Strategy

The path to a high-quality crystal begins with a systematic approach to crystallization. There is no universal solvent or technique; rather, success lies in a carefully considered, multi-pronged strategy.

Solvent Selection: A Balancing Act

The choice of solvent is critical. A suitable solvent will dissolve the compound at a higher temperature and allow it to become supersaturated upon cooling, leading to crystallization. For a non-polar molecule like octyl disulfide, a range of organic solvents should be screened.

Key Considerations for Solvent Choice:

  • Polarity Matching: Start with solvents of similar polarity to the solute. For octyl disulfide, hydrocarbons (heptane, octane), ethers (diethyl ether, THF), and chlorinated solvents (dichloromethane) are logical starting points.

  • Volatility: Very volatile solvents like dichloromethane or acetone can lead to rapid evaporation, often resulting in poor quality crystals or amorphous powder.[9] Slower evaporation generally yields better results.

  • Hydrogen Bonding: While octyl disulfide itself lacks strong hydrogen bond donors, a solvent capable of accepting hydrogen bonds could potentially interact with trace impurities or influence packing in unexpected ways.[9]

Recommended Screening Solvents:

  • Heptane

  • Toluene

  • Ethyl Acetate

  • Acetonitrile

  • Ethanol/Methanol (for vapor diffusion)

Crystallization Techniques: A Step-by-Step Protocol

Several techniques should be employed in parallel to maximize the chances of obtaining suitable crystals. Each method creates a state of supersaturation through different means.

Protocol 1: Slow Evaporation

  • Preparation: Dissolve a small amount of octyl disulfide (5-10 mg) in a minimal volume of a chosen solvent (e.g., heptane) in a clean vial.

  • Covering: Cover the vial with a cap that has been pierced with a needle, or with paraffin film containing a few pinholes. This allows for slow, controlled evaporation.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench.

  • Monitoring: Observe the vial daily for crystal growth. This process can take anywhere from a few days to several weeks.

Protocol 2: Slow Cooling

  • Preparation: Create a saturated solution of octyl disulfide in a suitable solvent (e.g., ethyl acetate) at an elevated temperature (e.g., 40-50°C).

  • Insulation: Place the heated, sealed vial in a Dewar flask filled with warm water or wrap it in insulating material (e.g., glass wool) to ensure a very slow return to room temperature.[10]

  • Incubation: Allow the system to cool undisturbed over 24-48 hours.

  • Further Cooling: If no crystals form at room temperature, transfer the vial to a refrigerator (4°C) and then a freezer (-20°C) to further decrease solubility.

Protocol 3: Vapor Diffusion This technique is particularly useful for compounds that are sparingly soluble in one solvent but highly soluble in another.

  • Setup: Place a small, open vial containing a concentrated solution of octyl disulfide in a "good" solvent (e.g., toluene) inside a larger, sealed jar.

  • Precipitant: Add a "poor" solvent (e.g., methanol), in which the compound is less soluble, to the bottom of the larger jar.

  • Diffusion: Over time, the vapor of the poor solvent will diffuse into the good solvent, gradually reducing the solubility of the octyl disulfide and inducing crystallization.

The Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the next step is to analyze them using SC-XRD. This technique provides precise information about the unit cell dimensions, bond lengths, and bond angles.[3][11]

Crystal Mounting and Data Collection

Protocol for Crystal Mounting and Screening:

  • Selection: Under a microscope, select a crystal with well-defined faces and dimensions typically between 0.1 and 0.3 mm.

  • Mounting: Carefully mount the selected crystal on a cryoloop using a cryoprotectant oil (e.g., paratone-N) to prevent ice formation during data collection at low temperatures (typically 100 K). Low temperatures are crucial for minimizing thermal motion of the atoms, leading to higher quality data.

  • Screening: Mount the crystal on the diffractometer and perform a preliminary screening to assess its quality. This involves collecting a few diffraction images to check for single-crystal nature, diffraction intensity, and peak shape. A good crystal will produce sharp, well-defined diffraction spots.

Data Collection and Processing

A full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at hundreds or thousands of different orientations.[2] This data is then processed to determine the unit cell parameters and the intensities of each reflection.

Structure Solution and Refinement

The processed data is used to solve the crystal structure. This involves determining the positions of the atoms within the unit cell. For organic molecules, direct methods are typically successful. The initial model is then refined to improve the agreement between the observed diffraction data and the data calculated from the model.

Challenges in Refining Flexible Structures: The flexibility of the octyl chains can lead to disorder in the crystal structure, where the chains occupy multiple conformations within the lattice. This manifests as unusually elongated or poorly defined electron density for the carbon atoms in the alkyl chains. Specialized refinement techniques are required to model this disorder.

When Single Crystals Are Elusive: Powder X-ray Diffraction (PXRD)

In many cases, obtaining single crystals suitable for SC-XRD is not possible. In such scenarios, Powder X-ray Diffraction (PXRD) can provide valuable structural information from a polycrystalline (powder) sample.[12]

Data Collection and Analysis

A PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). While it contains less information than a single-crystal dataset, it is a fingerprint of the crystalline phase.

Protocol for PXRD Data Collection:

  • Sample Preparation: Gently grind the crystalline material into a fine powder to ensure random orientation of the crystallites.

  • Mounting: Mount the powder on a flat sample holder.

  • Data Acquisition: Collect the diffraction pattern over a wide range of 2θ angles.

Structure Determination from Powder Data

Determining a crystal structure from powder data is more complex than from single-crystal data due to the one-dimensional nature of the pattern, which often leads to peak overlap.[13] However, modern "direct-space" methods, often combined with computational modeling, can be successful, especially for organic materials.[14][15] This approach involves generating trial structures and comparing their calculated powder patterns to the experimental data.

The Power of Prediction: Computational Approaches

In recent years, Crystal Structure Prediction (CSP) has emerged as a powerful tool to complement experimental work.[16][17][18] CSP methods aim to predict the most stable crystal structures of a molecule based on its chemical diagram.

How CSP Can Aid in the Analysis of Octyl Disulfide:

  • Polymorph Screening: CSP can generate a landscape of possible crystal packings (polymorphs), providing targets for experimental screening.[17][18]

  • Solving from Powder Data: A predicted low-energy crystal structure can be used as a starting model for Rietveld refinement against experimental PXRD data.

  • Understanding Conformations: CSP can provide insight into the likely conformations of the flexible octyl chains in the solid state.

Recent advances have seen the integration of machine learning into CSP workflows, which can accelerate the discovery of the experimentally observed crystal structure by efficiently sampling potential lattices and space groups.[19][20]

Workflow and Data Visualization

The overall workflow for the crystal structure analysis of a flexible molecule like octyl disulfide is an iterative process involving both experimental and computational techniques.

Crystal_Structure_Workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization Screening cluster_analysis Structural Analysis cluster_validation Structure Validation & Refinement Synthesis Octyl Disulfide Synthesis & Purification Cryst_Screen Systematic Crystallization (Slow Evaporation, Cooling, Diffusion) Synthesis->Cryst_Screen SC_XRD Single-Crystal XRD Cryst_Screen->SC_XRD High-quality single crystal PXRD Powder XRD Cryst_Screen->PXRD Microcrystalline powder Structure_Solution Structure Solution & Refinement SC_XRD->Structure_Solution PXRD->Structure_Solution Rietveld Refinement CSP Computational CSP CSP->Structure_Solution Provides starting model Validation Final Structural Model Validation Structure_Solution->Validation

Figure 1: A comprehensive workflow for the crystal structure analysis of challenging molecules.

Conclusion and Future Outlook

The determination of the crystal structure of octyl disulfide is a challenging but achievable goal. Success requires a departure from a one-size-fits-all approach and the adoption of a synergistic workflow that combines meticulous crystallization experiments with advanced diffraction techniques and powerful computational predictions. The insights gained from such studies are invaluable, not only for understanding the fundamental properties of dialkyl disulfides but also for establishing robust methodologies applicable to a wide range of flexible molecules in pharmaceutical and materials science research. The continued development of machine learning-enhanced CSP and automated PXRD analysis promises to further streamline this process, accelerating the pace of discovery in structural science.[13]

References

  • Taniguchi, T., & Fukasawa, R. (n.d.). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing).
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  • Price, S. L. (n.d.). Computational prediction of organic crystal structures and polymorphism. Royal Society of Chemistry.
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Exploratory

The Dual Nature of Alkyl Disulfides: A Technical Guide to Their Biological Properties and Cytotoxicity

Introduction: The Potent Simplicity of the Disulfide Bond Alkyl disulfides, organic compounds characterized by a sulfur-sulfur bond (R-S-S-R'), are a fascinating class of molecules that hold significant sway in biologica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potent Simplicity of the Disulfide Bond

Alkyl disulfides, organic compounds characterized by a sulfur-sulfur bond (R-S-S-R'), are a fascinating class of molecules that hold significant sway in biological systems. Predominantly recognized as key bioactive constituents of Allium species such as garlic and onions, these compounds have been subjects of intense research due to their broad spectrum of medicinal properties.[1][2] This guide provides an in-depth exploration of the biological activities and cytotoxic mechanisms of alkyl disulfides, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the molecular intricacies that govern their function, from redox modulation to the induction of programmed cell death, and provide practical, field-proven experimental protocols for their cytotoxic evaluation.

Section 1: The Spectrum of Biological Activity

The biological effects of alkyl disulfides are multifaceted, stemming from their ability to interact with cellular thiols and modulate critical signaling pathways. This section will elucidate the primary mechanisms that underpin their diverse physiological impacts.

Redox Modulation and Antioxidant Response

A cardinal feature of alkyl disulfides is their engagement with the cellular redox environment. They can participate in thiol-disulfide exchange reactions with endogenous thiols like glutathione (GSH), transiently depleting the reduced thiol pool and inducing a mild oxidative stress.[3] This perturbation acts as a signal that activates the cell's antioxidant defense systems.

One of the most critical pathways activated by alkyl disulfides is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). Alkyl disulfides can modify cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2.[5][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, upregulating the expression of Phase II detoxification enzymes such as glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as antioxidant proteins like heme oxygenase-1 (HO-1).[6][7] This adaptive response fortifies the cell against subsequent, more severe oxidative insults.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_promoter Alkyl_Disulfides Alkyl Disulfides ROS Mild Oxidative Stress (ROS) Alkyl_Disulfides->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Cys modification Nrf2_inactive Nrf2 Keap1_Nrf2->Nrf2_inactive Release Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasome Nrf2_inactive->Proteasome Degradation (Basal State) Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocation Cul3_Ub Cul3-Ub Ligase Keap1->Cul3_Ub Cul3_Ub->Nrf2_inactive sMaf sMaf Nrf2_active->sMaf Nrf2_sMaf Nrf2-sMaf Complex Nrf2_active->Nrf2_sMaf sMaf->Nrf2_sMaf ARE ARE (Antioxidant Response Element) Gene_Expression Upregulation of Cytoprotective Genes (GST, NQO1, HO-1) ARE->Gene_Expression Nrf2_sMaf->ARE Binds to

Nrf2 Signaling Pathway Activation by Alkyl Disulfides.
Enzyme Inhibition and Modulation of Inflammatory Pathways

Alkyl disulfides are known to inhibit the activity of various enzymes, often by targeting critical cysteine residues in their active sites through S-thiolation.[8][9] This mechanism is central to their anti-inflammatory effects. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Alkyl disulfides, such as diallyl disulfide (DADS), can suppress the degradation of IκBα, thereby preventing NF-κB activation and downstream inflammatory responses.[12]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_inactive_complex cluster_nucleus Nucleus cluster_active_complex Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50 p50 IkB->NFkB_p50 NFkB_p65 p65 IkB->NFkB_p65 Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p50_active p50 NFkB_p50->NFkB_p50_active Translocation NFkB_p65_active p65 NFkB_p65->NFkB_p65_active Translocation Alkyl_Disulfides Alkyl Disulfides Alkyl_Disulfides->IKK Inhibits DNA κB Site NFkB_p50_active->DNA NFkB_p65_active->DNA Gene_Expression Transcription of Pro-inflammatory Genes (e.g., IL-6, COX-2) DNA->Gene_Expression

Inhibition of NF-κB Signaling by Alkyl Disulfides.

Section 2: The Cytotoxic Face of Alkyl Disulfides

While beneficial at low concentrations, at higher doses, the pro-oxidative and reactive nature of alkyl disulfides leads to potent cytotoxicity, a property being extensively explored for anticancer applications.[12][13]

Induction of Apoptosis

A primary mechanism of alkyl disulfide-induced cytotoxicity is the induction of apoptosis, or programmed cell death.[14] This is a highly regulated process that eliminates damaged or unwanted cells without eliciting an inflammatory response. Alkyl disulfides can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is often initiated by intracellular stress, such as the significant reactive oxygen species (ROS) generation caused by high concentrations of alkyl disulfides. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which activates caspase-9, the initiator caspase of this pathway. Caspase-9, in turn, activates executioner caspases like caspase-3, which dismantle the cell.[2][15] This process is tightly regulated by the Bcl-2 family of proteins, with pro-apoptotic members (e.g., Bax, Bak) promoting mitochondrial permeabilization and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it. Alkyl disulfides have been shown to upregulate Bax and downregulate Bcl-2, tipping the balance towards apoptosis.[16]

Apoptosis_Pathway Alkyl_Disulfides Alkyl Disulfides (High Concentration) ROS ↑ ROS Alkyl_Disulfides->ROS Bcl2 Bcl-2 (Anti-apoptotic) Alkyl_Disulfides->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ROS->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Intrinsic Apoptosis Pathway Induced by Alkyl Disulfides.
Cell Cycle Arrest

In addition to inducing apoptosis, alkyl disulfides can halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[1][2] This prevents cells from entering mitosis and provides time for DNA repair or, if the damage is too severe, for the initiation of apoptosis. The arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Structure-Activity Relationships

The cytotoxicity of alkyl disulfides is influenced by their chemical structure. Generally, the number of sulfur atoms and the nature of the alkyl groups play a significant role. For instance, diallyl trisulfide (DATS) is often reported to be more potent than diallyl disulfide (DADS) in inhibiting cancer cell growth.[17] The presence of allyl groups appears to be important for the anticancer activity of many garlic-derived organosulfur compounds.[15] Furthermore, modifications to the alkyl chains, such as the introduction of aromatic or heteroaromatic groups, can enhance cytotoxic activity.[15] The lipophilicity of the compound, which is influenced by the length of the alkyl chain, also affects its ability to penetrate cell membranes and exert its effects.[11][18]

Section 3: Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific integrity and reproducibility of research on alkyl disulfides, standardized and well-validated experimental protocols are essential. This section provides step-by-step methodologies for two key assays used to evaluate their cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[19] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[20][21]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the alkyl disulfide compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[20][22] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[20][21] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[4][14]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the alkyl disulfide compound at various concentrations for a specified time. Include a positive control (e.g., staurosporine) and an untreated negative control.[14]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[1][2]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][14]

  • Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.[14] Keep the samples on ice and analyze by flow cytometry within one hour.[2]

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. The cell population will be differentiated into four quadrants:

    • Q3 (Annexin V- / PI-): Viable cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Q1 (Annexin V- / PI+): Necrotic cells

Cytotoxicity_Workflow cluster_viability Cell Viability Assessment (MTT Assay) cluster_apoptosis Apoptosis Detection (Flow Cytometry) A1 Seed Cells (96-well plate) A2 Treat with Alkyl Disulfides A1->A2 A3 Incubate (24-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (3-4h) A4->A5 A6 Solubilize Formazan (DMSO) A5->A6 A7 Read Absorbance (570 nm) A6->A7 A8 Calculate IC50 A7->A8 B1 Seed Cells (6-well plate) B2 Treat with Alkyl Disulfides B1->B2 B3 Harvest Cells B2->B3 B4 Stain with Annexin V-FITC & PI B3->B4 B5 Incubate (15 min) B4->B5 B6 Acquire Data on Flow Cytometer B5->B6 B7 Quantify Apoptotic Cell Population B6->B7

Experimental Workflow for Cytotoxicity Assessment.

Section 4: Quantitative Cytotoxicity Data

The following table summarizes the reported IC₅₀ values for two prominent alkyl disulfides, Diallyl Disulfide (DADS) and Ajoene, against various human cancer cell lines. This data provides a quantitative basis for comparing their cytotoxic potency.

CompoundCell LineCancer TypeIC₅₀ Value (µM)Incubation Time (h)Reference
Diallyl Disulfide (DADS) KPL-1Breast Cancer (ER+)1.8 - 18.172[15]
MCF-7Breast Cancer (ER+)1.8 - 18.172[15]
MDA-MB-231Breast Cancer (ER-)1.8 - 18.172[15]
MKL-FBreast Cancer (ER-)1.8 - 18.172[15]
LNCaPProstate Cancer~70 (for 30% survival reduction)-[23]
HCT-15Colon CancerNo significant effect-[17]
DLD-1Colon CancerNo significant effect-[17]
CCF-STTG1Astrocytoma> 200 µM24[16]
SW1783Astrocytoma> 200 µM24[16]
SW1088Astrocytoma> 200 µM24[16]
Ajoene BJA-BBurkitt Lymphoma2-50 µg/mL-[24]
BHK21Hamster Kidney2-50 µg/mL-[24]
FS4Human Fibroblast2-50 µg/mL-[24]
SUM159Breast Cancer< 20 (for phenol analogue)48[25]
MCF-7Breast Cancer~10-20 (for phenol analogue)24[25]

Note: IC₅₀ values can vary significantly based on the specific experimental conditions, including cell density and assay methodology.

Conclusion and Future Perspectives

Alkyl disulfides represent a rich chemical space for therapeutic innovation. Their ability to modulate fundamental cellular processes like redox signaling, inflammation, and programmed cell death underscores their potential in the prevention and treatment of a range of diseases, most notably cancer. The dual nature of these compounds—acting as protective agents at low doses and cytotoxic agents at higher concentrations—highlights the critical importance of dose-dependent studies.

Future research should focus on elucidating more detailed structure-activity relationships to design novel alkyl disulfide analogues with enhanced potency and selectivity. Furthermore, the development of advanced drug delivery systems could help overcome challenges related to the bioavailability and stability of these compounds, paving the way for their successful translation into clinical practice. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists dedicated to unlocking the full therapeutic potential of this remarkable class of natural products.

References

Sources

Foundational

An In-Depth Technical Guide to Octyl Disulfide: Properties, Safety, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals Introduction Octyl disulfide (CAS No. 822-27-5) is a symmetrical dialkyl disulfide that has garnered interest in various scientific and industrial fields.[]...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl disulfide (CAS No. 822-27-5) is a symmetrical dialkyl disulfide that has garnered interest in various scientific and industrial fields.[][2] Its unique chemical structure, characterized by a disulfide bond flanked by two octyl chains, imparts properties that are of significant relevance to drug development, materials science, and chemical synthesis. This guide provides a comprehensive overview of octyl disulfide, focusing on its chemical and physical properties, critical safety information, and its emerging applications in areas pertinent to pharmaceutical and biomedical research. As a lipophilic molecule, octyl disulfide serves as an important case study for understanding the behavior of disulfide bonds in non-aqueous environments and at interfaces, offering potential in the design of novel drug delivery systems and functionalized biomaterials.

Part 1: Core Chemical and Physical Properties

Octyl disulfide, also known as di-n-octyl disulfide, is a light yellow liquid with a characteristic stench.[3][4] Its long alkyl chains contribute to its low water solubility and high boiling point. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 822-27-5[][3][5][6][7][8]
Molecular Formula C16H34S2[][3][6][7]
Molecular Weight 290.57 g/mol []
Appearance Light Yellow Liquid[4]
Boiling Point 369.4 °C at 760 mmHg[2]
Melting Point -28.99 °C[2]
Flash Point 159.3 °C[2]
Density 0.906 g/cm³[][2]
Solubility Insoluble in water
Refractive Index 1.486[2]

Part 2: Comprehensive Safety Information

The safe handling of octyl disulfide is paramount in a research setting. While it is not classified as a highly hazardous substance, it does present certain risks that necessitate appropriate precautions.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), octyl disulfide is associated with the following hazard statements:

  • H315: Causes skin irritation. [5]

  • H317: May cause an allergic skin reaction. [5]

  • H319: Causes serious eye irritation. [5][9]

  • H332: Harmful if inhaled. [5]

The corresponding GHS pictograms are:

Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][9]

  • Avoid contact with skin and eyes.[4] In case of contact, rinse thoroughly with water.

  • Wash hands thoroughly after handling.[9]

  • Keep away from heat, sparks, and open flames.[10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from oxidizing agents.

  • Store in a secure area accessible only to authorized personnel.

First-Aid Measures
  • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[3]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][9]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3]

Part 3: Applications in Research and Development

The disulfide bond is a key functional group in the design of stimuli-responsive materials for drug delivery. This is due to its stability in the oxidizing extracellular environment and its susceptibility to cleavage in the reducing intracellular milieu, which has a significantly higher concentration of glutathione (GSH).[11][12] While much of the research focuses on hydrophilic disulfide-containing polymers, the lipophilic nature of octyl disulfide makes it an interesting candidate for applications involving lipid-based drug delivery systems, the functionalization of surfaces, and as a potential source of hydrogen sulfide (H₂S).

Role in Redox-Responsive Drug Delivery

The core principle behind the use of disulfide bonds in drug delivery is the thiol-disulfide exchange reaction. Intracellular glutathione, a tripeptide with a free thiol group, can attack the disulfide bond, leading to its cleavage and the release of the conjugated drug.

This targeted release mechanism can enhance the therapeutic efficacy of a drug while minimizing off-target side effects. Octyl disulfide can be envisioned as a component in the design of:

  • Lipid Nanoparticles and Micelles: The octyl chains can anchor the molecule within the lipid bilayer of a nanoparticle, with the disulfide bond positioned for cleavage upon internalization into a cell.

  • Prodrugs: A hydrophobic drug could be covalently linked to an octyl thiol via a disulfide bond, rendering it inactive until it reaches the reducing environment of the cell.

Synthesis of Octyl Disulfide: A Laboratory Protocol

A common method for the synthesis of symmetrical disulfides is the oxidation of the corresponding thiol. The following protocol details the synthesis of octyl disulfide from 1-octanethiol.

Materials:

  • 1-Octanethiol

  • Hydrogen peroxide (30% solution)

  • Iodine or an iodide salt (e.g., potassium iodide) as a catalyst

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-octanethiol (2 mmol) in dichloromethane (10 mL).

  • Catalyst Addition: Add a catalytic amount of iodine or potassium iodide to the solution.

  • Oxidation: While stirring at room temperature, slowly add hydrogen peroxide (30% solution, 2.2 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL) to quench any remaining oxidant, followed by water (2 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude octyl disulfide.

  • Purification (Optional): The crude product can be purified by silica gel chromatography if necessary.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Product Isolation cluster_final Final Product Dissolve Dissolve 1-Octanethiol in Dichloromethane Add_Catalyst Add Catalytic Iodine Dissolve->Add_Catalyst Add_H2O2 Slowly Add H₂O₂ Add_Catalyst->Add_H2O2 Stir Stir at Room Temp Add_H2O2->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃ Monitor->Quench Wash Wash with Water Quench->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify (Optional) Evaporate->Purify Product Octyl Disulfide Purify->Product

Caption: Workflow for the synthesis of octyl disulfide.

Potential as a Hydrogen Sulfide Donor

Hydrogen sulfide (H₂S) is now recognized as a gasotransmitter with important roles in various physiological processes. The controlled release of H₂S is a promising therapeutic strategy. Some disulfide compounds can act as H₂S donors, particularly in the presence of biological thiols. While the H₂S-releasing properties of octyl disulfide are not as extensively studied as other donors, its structure suggests that it could undergo thiol-mediated decomposition to release H₂S. Further research is needed to quantify the kinetics and efficiency of H₂S release from octyl disulfide in a biological context.

Conclusion

Octyl disulfide is a versatile chemical with well-defined properties and manageable safety considerations. For researchers in drug development and related fields, its significance lies in the reactivity of its disulfide bond. As a model for lipophilic disulfides, it can provide valuable insights into the design of redox-responsive drug delivery systems, particularly those involving lipid-based carriers. The straightforward synthesis of octyl disulfide allows for its ready incorporation into experimental designs. Future investigations into its potential as a controlled H₂S donor may further expand its utility in biomedical research.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69970, Di-n-octyl disulfide. Retrieved January 15, 2026 from [Link].

  • Oakwood Chemical. Di-n-Octyl disulfide. Retrieved January 15, 2026 from [Link].

  • Molbase. DI-N-OCTYL DISULFIDE. Retrieved January 15, 2026 from [Link].

  • LookChem. Octyl disulfide. Retrieved January 15, 2026 from [Link].

  • Zhang, Y., et al. (2024). Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. Journal of Nanobiotechnology, 22(1), 1-20. Retrieved January 15, 2026 from [Link].

  • Hu, X., et al. (2021). Redox-Responsive Drug Delivery Systems: A Chemical Perspective. Molecules, 26(21), 6634. Retrieved January 15, 2026 from [Link].

  • Guo, X., et al. (2018). Advances in redox-responsive drug delivery systems of tumor microenvironment. Journal of Nanobiotechnology, 16(1), 74. Retrieved January 15, 2026 from [Link].

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Quality Self-Assembled Monolayers (SAMs) from Dioctyl Disulfide

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation of high-quality self-assembled monolayers (SAMs) on gold substrates using...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation of high-quality self-assembled monolayers (SAMs) on gold substrates using di-n-octyl disulfide as the molecular precursor. We delve into the fundamental mechanism of disulfide adsorption, present a detailed, field-proven protocol for SAM formation, and outline key characterization techniques for monolayer validation. This guide emphasizes the causality behind experimental choices to empower users to produce consistent, well-ordered, and functionalized surfaces for a variety of applications, from fundamental surface science to advanced biosensor development.

Introduction: The Rationale for Disulfide-Based SAMs

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously upon the immersion of a suitable substrate into a solution containing an active surfactant molecule.[1] The most extensively studied systems involve the chemisorption of organosulfur compounds onto noble metal surfaces like gold. While alkanethiols (R-SH) are the most common precursors, dialkyl disulfides (R-S-S-R) represent an equally robust and important class of molecules for SAM preparation.[2]

The use of dioctyl disulfide offers several advantages. Disulfides are often more stable against air oxidation than their corresponding thiols, which can simplify storage and handling. The self-assembly process, though initiated by the cleavage of the disulfide bond, ultimately results in the same stable gold-thiolate (Au-S-R) surface species as that formed from thiols.[3] This makes octyl disulfide an excellent precursor for creating well-defined, hydrophobic surfaces composed of densely packed octyl chains. Such surfaces are critical as non-fouling backgrounds, in studies of wetting and adhesion, and as foundational layers for further chemical functionalization in drug screening and diagnostics.

The Mechanism: From Disulfide in Solution to Thiolate on Gold

The formation of a SAM from a dialkyl disulfide on a gold surface is a process of dissociative chemisorption. Unlike alkanethiols, which involve the cleavage of a sulfur-hydrogen bond, the disulfide pathway proceeds via the scission of the sulfur-sulfur bond.

The overall reaction can be summarized as:

R-S-S-R + 2 Au⁰ → 2 Au⁺-S⁻-R

This process involves two key stages:

  • Initial Physisorption & S-S Bond Cleavage: Upon introduction to the gold surface, dioctyl disulfide molecules initially phisorb. The strong affinity between sulfur and gold facilitates the oxidative addition of the gold surface atoms into the S-S bond, leading to its cleavage.[4][5] This results in the formation of two individual octyl thiolate species bound to the gold surface.[3][6] This initial adsorption step is typically very rapid.[4]

  • Reorganization and Ordering: Following the initial chemisorption, the surface-bound octyl thiolate molecules, which may be in a disordered, low-density state, undergo a much slower reorganization process.[7] Driven by the desire to maximize the van der Waals interactions between the adjacent C8 alkyl chains, the molecules arrange themselves into a densely packed, quasi-crystalline structure. This ordering phase is crucial for the formation of a high-quality, defect-minimized monolayer and can take several hours to complete.[4][7]

The diagram below illustrates this mechanistic pathway.

G cluster_solution Solution Phase cluster_surface Gold Surface (Au) RSSR Dioctyl Disulfide (RSSR) Physisorbed Physisorbed State RSSR->Physisorbed Fast Adsorption Chemisorbed Disordered Chemisorbed Thiolates (Au-SR) Physisorbed->Chemisorbed S-S Bond Cleavage Ordered Ordered SAM (Dense Au-SR Array) Chemisorbed->Ordered Slow Reorganization (van der Waals Forces)

Caption: Mechanism of SAM formation from a disulfide precursor.

Core Experimental Protocol

This protocol is designed for the preparation of octyl disulfide SAMs on gold-coated silicon wafers or glass slides. Adherence to cleanliness and procedural detail is paramount for achieving high-quality, reproducible results.

Materials & Reagents
Item Specification Purpose
Dioctyl Disulfide>95% puritySAM Precursor
Gold SubstratesSilicon or glass with Ti/Au (5nm/50nm)SAM Support
Ethanol200 Proof (Anhydrous)Solvent
Sulfuric Acid (H₂SO₄)Concentrated, ACS GradePiranha Clean
Hydrogen Peroxide (H₂O₂)30% (w/w), ACS GradePiranha Clean
Deionized (DI) Water>18 MΩ·cmRinsing
Nitrogen GasHigh Purity, DryDrying & Inert Atmosphere
GlasswareScintillation vials or beakersCleaning & Incubation

Table 1: Required materials and their specifications.

Substrate Preparation (Critical Step)

A pristine gold surface is essential for the formation of a well-ordered monolayer. The following "Piranha" cleaning protocol is highly effective.

⚠️ EXTREME CAUTION: Piranha solution is a powerful oxidant and is extremely dangerous. It reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work inside a certified fume hood. Always add peroxide to acid, never the other way around.

  • Prepare the Piranha solution by carefully and slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. The solution will become very hot.

  • Using clean, stainless-steel tweezers, immerse the gold substrates into the still-hot Piranha solution.

  • Allow the substrates to clean for 10-15 minutes. You should observe bubbling on the gold surface.

  • Carefully remove the substrates and rinse them copiously with DI water (at least 5-6 rinse cycles).

  • Rinse the substrates thoroughly with 200-proof ethanol.

  • Immediately dry the substrates under a gentle stream of dry nitrogen gas.

  • Use the substrates immediately to prevent atmospheric contamination.

SAM Formation Workflow

The following workflow diagram outlines the entire preparation process.

G sub_prep Substrate Preparation (Piranha Clean) sol_prep Solution Preparation (1 mM in Ethanol) immersion Substrate Immersion (24-48 hours) sub_prep->immersion Use Immediately sol_prep->immersion rinsing Rinsing (Fresh Ethanol) immersion->rinsing Remove Physisorbed Molecules drying Drying (Nitrogen Stream) rinsing->drying characterization Characterization (Contact Angle, XPS, etc.) drying->characterization

Caption: Experimental workflow for octyl disulfide SAM preparation.

  • Solution Preparation: Prepare a 1 mM solution of dioctyl disulfide in 200-proof ethanol in a clean glass vial. For a 10 mL solution, this corresponds to approximately 2.91 mg of dioctyl disulfide (MW: 290.6 g/mol ).[8] Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Immersion: Place the freshly cleaned and dried gold substrates into individual vials containing the 1 mM dioctyl disulfide solution. Ensure the gold surface is fully submerged.

  • Incubation: To minimize oxidation and contamination, reduce the headspace in the vials and, if possible, backfill with dry nitrogen gas. Seal the vials tightly with caps and Parafilm®.

  • Allow the self-assembly to proceed for 24 to 48 hours at room temperature. Longer incubation times generally lead to better monolayer packing and ordering.[7]

  • Rinsing and Drying: After incubation, remove the substrates from the solution using clean tweezers. Rinse them thoroughly with a stream of fresh, 200-proof ethanol to remove any non-chemisorbed (physisorbed) disulfide molecules.

  • Dry the SAM-coated substrates under a gentle stream of dry nitrogen gas.

  • Storage: Store the prepared SAMs in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen. For best results, use the monolayers for subsequent experiments as soon as possible, as long-term air exposure can lead to oxidation and degradation.[9]

Monolayer Validation: Characterization Techniques

Validating the presence and quality of the SAM is a critical final step. A combination of techniques provides a comprehensive picture of the monolayer.

Technique Information Provided Expected Result for Octyl SAM
Contact Angle Goniometry Surface hydrophobicity; indicates monolayer packing and order.Water Contact Angle: 105° - 112°
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state. Confirms Au-S bond formation.S(2p) peaks at ~162 eV (for thiolate) and ~163.5 eV.[3][10] Absence of a significant S-S peak.
Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) Molecular orientation and conformational order of the alkyl chains.Asymmetric (νₐ) and symmetric (νₛ) CH₂ stretching frequencies near 2918 cm⁻¹ and 2850 cm⁻¹, respectively, indicating a well-ordered, crystalline-like state.[4]
Atomic Force Microscopy (AFM) Surface topography and roughness. Can reveal defects or domain structures.A very smooth surface with RMS roughness < 0.5 nm.[9]

Table 2: Key characterization techniques and expected outcomes for a high-quality octyl disulfide SAM.

Causality & Key Success Factors

Understanding the relationship between experimental variables and the final SAM quality is crucial for troubleshooting and optimization.

G cluster_inputs Input Variables cluster_outputs SAM Quality Metrics A Substrate Cleanliness X Coverage Density A->X Primary Factor Y Molecular Ordering A->Y Primary Factor Z Defect Density A->Z Primary Factor B Solvent Purity B->X Affects Contamination B->Z Affects Contamination C Incubation Time C->Y Allows Reorganization D Precursor Concentration D->X Affects Kinetics

Caption: Relationship between experimental inputs and SAM quality.

  • Substrate Cleanliness: This is the single most important factor. Any organic or inorganic contaminants on the gold surface will compete for binding sites, leading to high defect density and poor molecular ordering.

  • Solvent Purity: The use of anhydrous ethanol is recommended. Water or other impurities in the solvent can interfere with the self-assembly process and become incorporated into the monolayer, creating defects.

  • Incubation Time: While initial adsorption is fast, the crucial reorganization into a well-ordered monolayer is slow.[4] Short incubation times (<12 hours) will result in a less ordered film with lower packing density.

  • Precursor Concentration: A concentration of ~1 mM is generally optimal. While higher concentrations can speed up the initial coverage, they can also lead to a higher density of physisorbed molecules that may be difficult to remove and can disrupt the final ordered structure.

By carefully controlling these parameters, researchers can reliably produce high-quality, well-defined octyl-terminated surfaces using dioctyl disulfide, enabling advancements across a wide range of scientific and technological fields.

References

  • Bandyopadhyay, K., Patil, V., Sastry, M., & Vijayamohanan, K. (2000). Self-assembly of C8-dithiol on gold and silver: a comparative study of the kinetics and the stability of the monolayer. Physical Chemistry Chemical Physics, 2(16), 3639-3644. (URL not available)
  • Nuzzo, R. G., Fusco, F. A., & Allara, D. L. (1987). Spontaneously organized molecular assemblies. 3. Preparation and properties of solution adsorbed monolayers of organic disulfides on gold surfaces. Journal of the American Chemical Society, 109(8), 2358–2368. [Link]

  • Volkert, A. A., Haes, A. J., & Lee, T. R. (2011). Mechanism of Spontaneous Formation of Monolayers on Gold from Alkyl Thiosulfates. Langmuir, 27(6), 2312–2319. [Link]

  • Kang, J. H., Kim, J., & Noh, J. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). Nanomaterials, 13(4), 650. [Link]

  • Bain, C. D., Biebuyck, H. A., & Whitesides, G. M. (1989). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. Langmuir, 5(3), 723–727. [Link]

  • O'Dwyer, C. (2005). Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Diva-Portal.org. [Link]

  • Volkert, A. A., Rowe, M. P., & Lee, T. R. (2018). Inhibiting Reductive Elimination as an Intramolecular Disulfide Dramatically Enhances the Thermal Stability of SAMs on Gold Derived from a Bidentate Aromatic Adsorbate. Langmuir, 34(23), 6772–6779. [Link]

  • Szymanska, E., & Liu, G. Y. (2012). Regulation of Local Structure and Composition of Binary Disulfide and Thiol Self-Assembled Monolayers Using Nanografting. ACS Nano, 6(10), 9148–9159. [Link]

  • Kim, J., & Noh, J. (2022). Formation and Structure of Highly Ordered Self-Assembled Monolayers on Au(111) via Vapor Deposition of Dioctyl Diselenides. Nanomaterials, 12(23), 4165. [Link]

  • Prathima, N., Harish, M. N. K., & Sampath, S. (2005). Thermal Study of Accumulation of Conformational Disorders in the Self-Assembled Monolayers of C8 and C18 Alkanethiols on the Au(111) Surface. Langmuir, 21(5), 1968–1975. [Link]

  • Wilson, J. H., McDevitt, T. C., & García, A. J. (2014). Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. Biointerphases, 9(2), 029007. [Link]

  • Lo, Y. S., Huefner, N. D., Chan, W. S., & Lee, T. R. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold. Agilent Technologies Application Note. [Link]

  • Mrksich, M., & Houseman, B. T. (2010). Formation of self-assembled monolayers on gold. [Link]

  • Lee, S., & Shon, Y. S. (2020). Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Journal of Materials Chemistry C, 8(40), 13914-13930. [Link]

  • Bandyopadhyay, K., Vijayamohanan, K., & Sastry, M. (1999). Self-Assembled Monolayers of Small Aromatic Disulfide and Diselenide Molecules on Polycrystalline Gold Films. Langmuir, 15(16), 5314–5322. [Link]

  • Azzam, W., & Cyganik, P. (2011). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Physical Chemistry Chemical Physics, 13(28), 12621-12639. [Link]

  • Jonkheijm, P., Weinrich, D., Schröder, H., Niemeyer, C. M., & Waldmann, H. (2009). Using “Click” Chemistry to Prepare SAM Substrates to Study Stem Cell Adhesion. Journal of the American Chemical Society, 131(20), 7076–7084. [Link]

  • Wang, D., Liu, T., Jing, W., Liu, X., Liu, F., & Wang, J. (2016). Protection of nickel by self-assembled monolayers prepared in an aqueous self-emulsifying solution of a novel amphipathic organothiol. RSC Advances, 6(106), 104764-104774. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69970, Di-n-octyl disulfide. Retrieved from [Link].

  • Deodhar, M., & Hubbard, A. T. (2009). Using “click” chemistry to prepare SAM substrates to study stem cell adhesion. Langmuir, 25(10), 5786–5795. [Link]

  • Xu, W., & Que Hee, S. S. (2005). Gas chromatography–mass spectrometry analysis of di-n-octyl disulfide in a straight oil metalworking fluid. Journal of Chromatography A, 1093(1-2), 173–179. [Link]

  • An, Y., Zhang, Y., & Zhang, H. (2019). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of The American Society for Mass Spectrometry, 30(11), 2185–2203. [Link]

  • NIST. (n.d.). Dioctyl disulphide. NIST Chemistry WebBook. [Link]

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Application

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Vapor Deposition of Octyl Disulfide for the Fabrication of Highly Ordered Self-Assembled Monolayers (SAMs) Introduction: The Pursuit of Perfection in Surface Functionalization The precise control of surface chemistry is...

Author: BenchChem Technical Support Team. Date: January 2026

Vapor Deposition of Octyl Disulfide for the Fabrication of Highly Ordered Self-Assembled Monolayers (SAMs)

Introduction: The Pursuit of Perfection in Surface Functionalization

The precise control of surface chemistry is a cornerstone of modern materials science, with profound implications for fields ranging from biosensing and drug delivery to molecular electronics. Self-assembled monolayers (SAMs) offer a powerful platform for tailoring surface properties with molecular-level precision.[1] Among the various techniques for SAM formation, vapor deposition has emerged as a superior method for achieving highly ordered and reproducible monolayers, particularly for long-chain alkyl compounds like octyl disulfide on gold substrates.[1][2]

This guide provides a comprehensive overview and detailed protocols for the vapor deposition of octyl disulfide to create highly ordered SAMs. We will delve into the mechanistic underpinnings of this process, offering not just a "how-to" but a "why-to," empowering researchers to optimize their experimental designs and troubleshoot effectively.

The Advantages of Vapor Deposition Over Solution-Based Methods

While solution-phase deposition is a common method for SAM preparation, it is often plagued by issues such as solvent contamination, incomplete surface coverage, and the formation of less-ordered domains.[2] Vapor deposition circumvents these challenges by introducing the precursor molecules in a highly controlled, solvent-free environment. This method offers several key advantages:

  • Enhanced Purity: The absence of solvents eliminates the risk of incorporating impurities into the monolayer, leading to a cleaner and more defined surface.

  • Superior Ordering: The ability to precisely control parameters such as substrate temperature, precursor flux, and deposition time in a high-vacuum environment facilitates the formation of large, well-ordered crystalline domains.[1]

  • Improved Reproducibility: The tightly controlled nature of vapor deposition leads to more consistent and reproducible SAM formation compared to solution-based methods.[2]

  • Conformal Coating: Vapor-phase molecules can more effectively penetrate and coat complex, high-aspect-ratio nanostructures.

The mechanism of disulfide adsorption on gold surfaces is a critical aspect of SAM formation. It is widely accepted that the disulfide (S-S) bond in molecules like octyl disulfide cleaves upon adsorption to a gold surface, forming two gold-thiolate (Au-S) bonds. This dissociative chemisorption is the foundational step in the self-assembly process.

Experimental Workflow: From Substrate to Highly Ordered SAM

The successful fabrication of high-quality octyl disulfide SAMs via vapor deposition hinges on a meticulous and well-controlled experimental workflow. The following diagram illustrates the key stages of the process, each of which will be detailed in the subsequent protocols.

VaporDepositionWorkflow Experimental Workflow for Octyl Disulfide SAM Vapor Deposition cluster_prep Substrate Preparation cluster_deposition Vapor Deposition cluster_characterization Characterization sub_selection Substrate Selection (e.g., Au(111) on Mica/Si) cleaning Chemical Cleaning (Piranha Etch) sub_selection->cleaning annealing Flame Annealing cleaning->annealing chamber_prep Chamber Preparation (UHV Conditions) annealing->chamber_prep precursor_prep Octyl Disulfide Degassing chamber_prep->precursor_prep deposition Controlled Deposition (Optimized T, P, time) precursor_prep->deposition afm AFM Imaging (Morphology & Ordering) deposition->afm xps XPS Analysis (Chemical Composition) afm->xps contact_angle Contact Angle Goniometry (Surface Energy) xps->contact_angle caption Figure 1: A schematic overview of the key stages in the vapor deposition of octyl disulfide SAMs.

Caption: Figure 1: A schematic overview of the key stages in the vapor deposition of octyl disulfide SAMs.

Detailed Protocols

Part 1: Substrate Preparation for Pristine Surfaces

The quality of the resulting SAM is intrinsically linked to the cleanliness and atomic smoothness of the gold substrate. The following protocol is designed for preparing Au(111) surfaces, which provide an ideal template for the formation of highly ordered monolayers.

Materials:

  • Au(111) on mica or silicon substrates

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water (18.2 MΩ·cm)

  • High-purity ethanol

  • Hydrogen torch

  • Clean, inert gas (e.g., nitrogen or argon)

Protocol:

  • Chemical Cleaning (Piranha Etch):

    • Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a fume hood with the sash at the appropriate height.

    • Immerse the gold substrates in freshly prepared Piranha solution for 10-15 minutes. This will remove any organic contaminants from the surface.

    • Carefully remove the substrates and rinse them thoroughly with copious amounts of DI water, followed by a final rinse with high-purity ethanol.

    • Dry the substrates under a gentle stream of inert gas.

  • Flame Annealing:

    • To create large, atomically flat Au(111) terraces, flame anneal the substrates using a hydrogen torch.

    • Hold the substrate with clean tweezers and pass the flame across the gold surface until it glows a faint orange-red.

    • Continue annealing for 1-2 minutes, ensuring even heating across the surface.

    • Allow the substrates to cool to room temperature in a clean, dust-free environment before transferring them to the deposition chamber.

Part 2: Vapor Deposition of Octyl Disulfide

This protocol outlines the vapor deposition process in an ultra-high vacuum (UHV) system, which provides the most controlled environment for forming high-quality SAMs.

Equipment:

  • Ultra-high vacuum (UHV) chamber equipped with a sample stage with temperature control, a gas inlet system, and pressure gauges.

  • A crucible or Knudsen cell for heating the octyl disulfide.

  • High-purity octyl disulfide.

Protocol:

  • System Preparation:

    • Mount the freshly prepared Au(111) substrates onto the sample holder and introduce them into the UHV chamber.

    • Pump the chamber down to a base pressure of < 1 x 10⁻⁹ Torr to ensure a clean deposition environment.

  • Precursor Preparation:

    • Place a small amount of octyl disulfide into the crucible.

    • Gently heat the crucible to a temperature slightly below the deposition temperature to degas the precursor, removing any volatile impurities.

  • Deposition:

    • Heat the Au(111) substrate to the desired deposition temperature. Based on analogous systems, a temperature of approximately 363 K (90 °C) is a good starting point for achieving high structural quality.[1]

    • Heat the octyl disulfide crucible to a temperature that provides a stable and controlled vapor pressure. The optimal temperature will depend on the specific geometry of the UHV system.

    • Expose the heated gold substrate to the octyl disulfide vapor for a predetermined duration. The deposition time is a critical parameter for achieving full, well-ordered monolayers. A systematic variation of deposition time from 1 to 6 hours is recommended to optimize for long-range order.[1][3]

    • Maintain a stable pressure in the chamber during deposition, typically in the range of 10⁻⁶ to 10⁻⁷ Torr.

  • Post-Deposition:

    • After the desired deposition time, close the shutter to the precursor source and turn off the crucible heater.

    • Allow the substrate to cool to room temperature under UHV conditions.

    • The sample is now ready for in-situ or ex-situ characterization.

Table 1: Optimized Deposition Parameters for Octyl Disulfide SAMs

ParameterRecommended RangeRationale
Substrate Temperature 350 - 380 KProvides sufficient thermal energy for surface diffusion and ordering of the molecules.[1]
Deposition Time 1 - 6 hoursLonger deposition times generally lead to higher structural quality and the formation of larger ordered domains.[1][3]
Chamber Pressure 10⁻⁶ - 10⁻⁷ TorrA low pressure ensures a clean deposition environment and a controlled flux of precursor molecules.
Base Pressure < 1 x 10⁻⁹ TorrMinimizes contamination from residual gases in the chamber.

Characterization of Highly Ordered Octyl Disulfide SAMs

A multi-technique approach is essential for a comprehensive characterization of the structural and chemical properties of the vapor-deposited SAMs.

Atomic Force Microscopy (AFM)

AFM is a powerful tool for visualizing the surface morphology and molecular ordering of the SAMs.

Expected Results:

  • High-resolution AFM images should reveal large, well-ordered domains with molecular-scale resolution.

  • The lattice structure of the octyl chains can be determined, and the presence of defects such as pinholes or domain boundaries can be assessed.

  • For highly ordered SAMs, a densely packed structure is expected.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative information about the elemental composition and chemical states of the elements on the surface.

Expected Results:

  • The S 2p core-level spectrum is of particular interest. A successful SAM formation will show a dominant peak corresponding to the gold-thiolate bond (Au-S). The absence of a significant S-S bond signal confirms the dissociative chemisorption of the octyl disulfide.

  • The C 1s and Au 4f spectra can be used to confirm the presence of the alkyl chains and the gold substrate, respectively.

Table 2: Expected XPS Binding Energies for Octyl Disulfide SAMs on Gold

Core LevelExpected Binding Energy (eV)Interpretation
S 2p₃/₂ ~162.0Gold-thiolate (Au-S) bond
C 1s ~285.0Aliphatic carbon in the octyl chains
Au 4f₇/₂ ~84.0Metallic gold substrate
Contact Angle Goniometry

This technique measures the contact angle of a liquid (typically water) on the SAM surface, providing information about the surface energy and hydrophobicity.

Expected Results:

  • A well-ordered octyl disulfide SAM will present a hydrophobic surface due to the exposed methyl end groups of the octyl chains.

  • A high water contact angle (typically >100°) is indicative of a densely packed and well-ordered monolayer.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poorly ordered or disordered SAMs (from AFM) 1. Substrate contamination.2. Sub-optimal deposition temperature.3. Insufficient deposition time.1. Ensure meticulous substrate cleaning and handling.2. Systematically vary the substrate temperature during deposition.3. Increase the deposition time to allow for molecular rearrangement and ordering.[1][3]
Incomplete monolayer coverage 1. Insufficient precursor flux.2. Short deposition time.1. Increase the temperature of the octyl disulfide crucible to increase the vapor pressure.2. Increase the deposition time.
Presence of S-S bonds in XPS spectra 1. Physisorbed (non-chemisorbed) disulfide molecules.2. Multilayer formation.1. Increase the substrate temperature during deposition to promote S-S bond cleavage.2. Reduce the precursor flux or deposition time.
Low water contact angle 1. Disordered or incomplete monolayer.2. Surface contamination post-deposition.1. Re-optimize the deposition parameters.2. Ensure the sample is handled and stored in a clean environment.

Conclusion

Vapor deposition of octyl disulfide offers a robust and reliable method for fabricating highly ordered self-assembled monolayers on gold substrates. By carefully controlling the experimental parameters, particularly substrate preparation, deposition temperature, and time, researchers can achieve surfaces with well-defined chemical and physical properties. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of this powerful surface functionalization technique in a wide range of scientific and technological applications.

References

  • Ambient-pressure Vapor Deposition of Octanethiol Self-Assembled Monolayers. (2005). Langmuir, 21(23), 10260-3. Available at: [Link]

  • Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces. (2022). Molecules, 27(17), 5377. Available at: [Link]

  • Yadav, A. R., et al. (2014). Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. Materials Science and Engineering: C, 35, 283-290. Available at: [Link]

  • Bain, C. D., et al. (1989). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. DTIC. Available at: [Link]

  • COMSOL. (n.d.). Ultrahigh Vacuum, Chemical Vapor Deposition. Retrieved from [Link]

  • Han, S., et al. (2022). Formation and Structure of Highly Ordered Self-Assembled Monolayers on Au(111) via Vapor Deposition of Dioctyl Diselenides. Molecules, 27(15), 4967. Available at: [Link]

  • Han, S., et al. (2022). Formation and Structure of Highly Ordered Self-Assembled Monolayers on Au(111) via Vapor Deposition of Dioctyl Diselenides. ResearchGate. Available at: [Link]

  • Grimm, R. L. (n.d.). Self-Assembled Monolayers. Grimmgroup Research. Retrieved from [Link]

  • Mandler, D., et al. (2002). Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study. Physical Chemistry Chemical Physics, 4(17), 4185-4191. Available at: [Link]

  • Mattox, D. M. (2010). Handbook of Physical Vapor Deposition (PVD) Processing. William Andrew.
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  • Holewinski, A., et al. (2022). Understanding Reactivity of Self-Assembled Monolayer-Coated Electrodes: SAM-Induced Surface Reconstruction. ChemRxiv.
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  • Kurt J. Lesker Company. (n.d.).
  • Ali, A., et al. (2023). Towards Low-Temperature CVD Synthesis and Characterization of Mono- or Few-Layer Molybdenum Disulfide. Nanomaterials, 13(18), 2530. Available at: [Link]

  • Carmalt, C. J., et al. (2004). Chemical vapor deposition of niobium disulfide thin films. ePrints Soton. Available at: [Link]

  • Ali, A., et al. (2023). Towards Low-Temperature CVD Synthesis and Characterization of Mono- or Few-Layer Molybdenum Disulfide. MDPI. Available at: [Link]

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Sources

Method

Application Notes &amp; Protocols: Octyl Disulfide as a High-Efficacy Corrosion Inhibitor for Metals in Acidic Media

Abstract and Introduction Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries, from oil and gas production to chemical processing and metal finishing.[1][2] The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Corrosion, the electrochemical degradation of metals, poses a significant challenge across numerous industries, from oil and gas production to chemical processing and metal finishing.[1][2] The use of acidic solutions for processes like industrial cleaning, descaling, and oil well acidizing exacerbates this issue, leading to substantial economic losses and potential safety hazards.[3][4][5] Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal.[6][7]

Organic compounds containing heteroatoms (such as sulfur, nitrogen, and oxygen) and multiple bonds are particularly effective, as they can adsorb onto the metal surface and form a protective barrier.[2][6] Among these, sulfur-containing compounds, specifically organic disulfides, have garnered significant interest. This document provides a detailed technical guide on the application of octyl disulfide (also referred to as di-n-octyl disulfide) as a potent corrosion inhibitor for metals, particularly in hydrochloric acid (HCl) media. We will explore its mechanism of action, provide validated experimental protocols for its evaluation, and discuss the interpretation of results for researchers and industry professionals.

The Scientific Rationale: Mechanism of Inhibition

The efficacy of octyl disulfide as a corrosion inhibitor stems from its molecular structure. The molecule consists of two octyl (C8H17) chains linked by a disulfide (-S-S-) bond. The inhibition mechanism is primarily based on the adsorption of these molecules onto the metal surface, which isolates the metal from the aggressive acidic environment.[6]

Several key factors contribute to this process:

  • Active Adsorption Centers: The sulfur atoms in the disulfide bridge possess lone pairs of electrons, making them the primary centers for adsorption onto the metal surface. They can form coordinate covalent bonds with the vacant d-orbitals of metal atoms (like iron or zinc), a process known as chemisorption.[6]

  • Protective Film Formation: Upon adsorption, the long, hydrophobic octyl chains orient themselves away from the metal surface, creating a dense, non-polar layer. This layer acts as a physical barrier, repelling aqueous corrosive species (like H+ and Cl- ions) and preventing them from reaching the metal surface.[4][6]

  • Blocking of Active Sites: The adsorbed octyl disulfide molecules cover the active anodic and cathodic sites on the metal surface, thereby stifling both the metallic dissolution (oxidation) and hydrogen evolution (reduction) reactions that constitute the corrosion process.[6][8]

Theoretical studies, such as those employing quantum chemical calculations, support this mechanism. Parameters like the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) can predict the molecule's tendency to donate and accept electrons, respectively, correlating molecular structure with inhibition efficiency.[9] A high E-HOMO value for a molecule like octyl disulfide indicates a strong tendency to donate electrons to the metal surface, facilitating strong adsorption.

G cluster_solution Acidic Solution (e.g., HCl) cluster_metal Metal Surface cluster_film Protective Hydrophobic Layer H_ion H+ Metal Metal (e.g., Steel, Zinc) H_ion->Metal Cathodic Attack (Blocked) Cl_ion Cl⁻ Cl_ion->Metal Anodic Attack (Blocked) inhibitor Octyl Disulfide (C₈H₁₇-S-S-C₈H₁₇) inhibitor->Metal Adsorption via S-S bond (Chemisorption)

Caption: Proposed mechanism of octyl disulfide corrosion inhibition.

Experimental Evaluation: Protocols and Methodologies

To quantify the effectiveness of octyl disulfide, a combination of gravimetric and electrochemical techniques is recommended. These methods provide complementary information on the inhibitor's performance and mechanism.

Gravimetric Method (Weight Loss)

The weight loss method is a fundamental and straightforward technique to determine the average corrosion rate over a period of time.[7]

Protocol: Weight Loss Measurement

  • Specimen Preparation:

    • Procure metal coupons (e.g., mild steel, zinc) of a known composition and dimensions (e.g., 4 cm x 2 cm x 0.1 cm).[6]

    • Mechanically polish the coupons using a sequence of emery papers of increasing grit size (e.g., 400, 800, 1200) to achieve a smooth, uniform surface.[6]

    • Degrease the specimens by sonicating in acetone or ethanol, rinse with double-distilled water, and dry thoroughly in a stream of warm air.[6]

    • Accurately weigh each coupon to four decimal places (W_initial) using an analytical balance and store them in a moisture-free desiccator.

  • Solution Preparation:

    • Prepare the corrosive medium, for example, 1.0 M HCl, using analytical grade HCl and double-distilled water.

    • Prepare a stock solution of octyl disulfide in a suitable solvent like ethanol.

    • Prepare a series of test solutions by adding different concentrations of the octyl disulfide stock solution to the corrosive medium (e.g., 50, 100, 200, 400, 600 ppm). Prepare a "blank" solution containing only the corrosive medium (and the same amount of ethanol, if used) without the inhibitor.

  • Immersion Test:

    • Completely immerse one prepared coupon into a beaker containing a fixed volume (e.g., 100 mL) of each test solution, including the blank.

    • Cover the beakers to prevent evaporation and maintain the test for a specified duration (e.g., 6, 12, or 24 hours) at a constant temperature (e.g., 25 °C or 303 K).[10][11]

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Gently clean each coupon with a soft brush under running water to remove corrosion products, dip it in acetone, and dry it.

    • Reweigh each dried coupon to obtain the final weight (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (g·m⁻²·h⁻¹) = (W_initial - W_final) / (A * t) where A is the surface area of the coupon in m² and t is the immersion time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the blank solution and CR_inhibitor is the corrosion rate in the solution containing octyl disulfide.[12]

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (g·m⁻²·h⁻¹)Inhibition Efficiency (IE%)
0 (Blank)150.53.135-
5045.20.94270.0%
10028.10.58581.3%
20015.60.32589.6%
4009.80.20493.5%
6008.50.17794.4%
Caption: Table 1. Example data from a 24-hour weight loss experiment on mild steel in 1M HCl at 25°C.
Electrochemical Methods

Electrochemical techniques provide instantaneous corrosion rates and mechanistic insights.[13] A standard three-electrode electrochemical cell is required, consisting of the metal specimen as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

G cluster_cell Standard Three-Electrode Cell WE Working Electrode (Metal Specimen) RE Reference Electrode (e.g., SCE) CE Counter Electrode (e.g., Platinum) Solution Corrosive Medium + Inhibitor Potentiostat Potentiostat / Impedance Analyzer Potentiostat->WE WE Potentiostat->RE RE Potentiostat->CE CE

Caption: Schematic of an electrochemical measurement setup.

Protocol: Potentiodynamic Polarization (PDP)

  • Setup: Assemble the three-electrode cell with the polished metal specimen as the working electrode. Immerse the electrodes in the test solution (blank or with inhibitor).

  • Stabilization: Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).[14]

  • Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 to 1 mV/s).[14]

  • Data Analysis:

    • Plot the resulting potential (E) vs. log of current density (log i). This is the Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). The point of intersection gives the corrosion current density (i_corr).[2][15]

    • Calculate the Inhibition Efficiency: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities without and with the inhibitor, respectively.[2]

    • The inhibitor is considered anodic, cathodic, or mixed-type based on the shift in E_corr. A significant shift in either the anodic or cathodic branch indicates preferential inhibition of that reaction. A small shift in E_corr (< 85 mV) with suppression of both branches indicates a mixed-type inhibitor.[15]

Protocol: Electrochemical Impedance Spectroscopy (EIS)

  • Setup: Use the same three-electrode cell setup as for PDP.

  • Stabilization: Allow the system to reach a steady OCP.

  • EIS Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz down to 10 mHz).[16][17]

  • Data Analysis:

    • The data is typically presented as a Nyquist plot (Z_imaginary vs. Z_real). For a simple corrosion process, this plot shows a single depressed semicircle.

    • The diameter of this semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.[8][18]

    • The data is fitted to an equivalent electrical circuit (EEC) to model the electrode/solution interface and extract quantitative values.

    • Calculate the Inhibition Efficiency: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 where R_ct_inhibitor and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.[8]

MethodParameterBlank Value400 ppm InhibitorInhibition Efficiency (IE%)
PDP i_corr (μA·cm⁻²)850.255.393.5%
E_corr (mV vs SCE)-475-460-
EIS R_ct (Ω·cm²)4572093.8%
Caption: Table 2. Typical electrochemical parameters for mild steel in 1M HCl with and without octyl disulfide.
Surface Analysis Techniques

To visually and chemically confirm the formation of a protective film, surface analysis techniques are invaluable.

  • Scanning Electron Microscopy (SEM): Provides high-magnification images of the metal surface. A comparison of images of coupons corroded with and without the inhibitor can reveal a smoother, less damaged surface in the presence of octyl disulfide, confirming its protective action.[4][6]

  • X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that confirms the chemical composition of the surface layer. XPS can detect the presence of sulfur on the metal surface after immersion in the inhibited solution, providing direct evidence of inhibitor adsorption.[19][20][21] Analysis of the S 2p binding energy can distinguish between bound thiolate species (~162 eV) and unbound disulfide (~163.5-164 eV), confirming chemisorption.[19][21]

Workflow and Data Interpretation

The overall process for evaluating a corrosion inhibitor like octyl disulfide follows a logical progression from initial screening to mechanistic understanding.

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: Performance Evaluation cluster_analysis Phase 3: Mechanistic Analysis cluster_results Phase 4: Conclusion Prep Metal Specimen Preparation & Cleaning WL Weight Loss Method (Gravimetric) Prep->WL EC Electrochemical Methods (PDP & EIS) Prep->EC Soln Inhibitor & Acid Solution Preparation Soln->WL Soln->EC Surf Surface Characterization (SEM, XPS) WL->Surf Analyzed Specimens Theory Adsorption Isotherm Fitting & Theoretical Calculations WL->Theory Experimental Data Report Determine IE% & Inhibition Mechanism WL->Report EC->Surf Analyzed Specimens EC->Theory Experimental Data EC->Report Surf->Report Theory->Report

Caption: General experimental workflow for inhibitor evaluation.

Adsorption Isotherms: To understand the interaction between the inhibitor and the metal surface, the surface coverage (θ), calculated from IE% (θ = IE%/100), can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). A good fit to a particular isotherm provides insight into the nature of the adsorption. For example, the Temkin isotherm was found to be a good fit for di-octylsulphide on zinc, suggesting chemisorption.[6]

Effect of Temperature: Studying the inhibitor's performance at different temperatures (e.g., 303 K to 333 K) is crucial for practical applications.[22][23] A decrease in inhibition efficiency with increasing temperature often suggests a physical adsorption mechanism, as the adsorptive bonds are weaker.[3][24] Conversely, stable or increasing efficiency can point towards a more robust chemisorption process.

Conclusion

Octyl disulfide demonstrates significant potential as a corrosion inhibitor for metals in acidic media. Its effectiveness is attributed to the chemisorption of the disulfide group onto the metal surface, followed by the formation of a dense, hydrophobic barrier by its long alkyl chains. The protocols detailed herein, combining weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, provide a robust framework for quantifying its high inhibition efficiency. Further analysis with surface techniques like SEM and XPS can offer direct, corroborating evidence of the protective film's formation and composition, solidifying the understanding of its inhibition mechanism for advanced research and industrial applications.

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  • Odoemelam, S.E., et al. (2022). Green approach to stainless steel protection: lycopene as a sustainable corrosion inhibitor in HCl acidic media. SN Applied Sciences, 4(1), 32. [Link]

  • ResearchGate. (n.d.). Potentiodynamic polarization curves of samples being pre-immersed in.... [Link]

  • Semantic Scholar. (1996). X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces. [Link]

  • Granero, M.F.L., et al. (2009). Dodigen 213-N as corrosion inhibitor for ASTM 1010 mild steel in 10% HCL. ResearchGate. [Link]

  • ResearchGate. (n.d.). Potentiodynamic polarization (cathode and anodic) curves of the studied samples. [Link]

  • Liu, C., et al. (2003). An electrochemical impedance spectroscopy study of the corrosion behaviour of PVD coated steels in 0.5 N NaCl aqueous solution: Part I. Establishment of equivalent circuits for EIS data modelling. ResearchGate. [Link]

  • Granero, M.F.L., et al. (2009). Dodigen 213-N as corrosion inhibitor for ASTM 1010 mild steel in 10% HCL. Corrosion Science, 51(10), 2566-2575. [Link]

  • Spevak, L., & Berger, J. (1993). Corrosion-inhibiting coating compositions.
  • Chami, A., et al. (2023). Inhibition of corrosion of steel in 1 M HCl solution by polyphenol extract: Application for Steel used in the automotive industry in Morocco. Moroccan Journal of Chemistry, 11(3). [Link]

  • MDPI. (2021). X-ray Photoelectron Spectroscopy in Mineral Processing Studies. Minerals, 11(10), 1121. [Link]

  • Alfantazi, A., & Ahmed, M. (2017). Potentiodynamic polarization study of the corrosion behavior of palladium-silver dental alloys. The Journal of Prosthetic Dentistry, 118(3), 334-342. [Link]

  • ResearchGate. (n.d.). Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. [Link]

  • ORCA - Cardiff University. (n.d.). XPS Insight Note—Strategies for Obtaining Peak Shapes and Inferring Chemistry. [Link]

  • ResearchGate. (n.d.). Local Electrochemical Impedance Spectroscopy Investigation of Corrosion Inhibitor Films on Copper. [Link]

  • Singh, A., et al. (2012). Inhibition of Mild Steel Corrosion in HCl Solution Using Pipali (Piper longum) Fruit Extract. ResearchGate. [Link]

  • ResearchGate. (n.d.). Dioctyl sulfosuccinate sodium salt (AOT) as a corrosion inhibitor for AZ31 Mg alloy: Effects of integration with layered double hydroxide (LDH). [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

  • Besse, M.E., & Griese, T.L. (2014). Acid cleaning and corrosion inhibiting compositions comprising a blend of nitric and sulfuric acid.
  • Al-Baghdadi, S.B., et al. (2022). Potentiodynamic polarization plots for dissolution of (304 SS) with and without different doses of fucoidan at 25 °C …. ResearchGate. [Link]

  • ResearchGate. (n.d.). State-Of- The Art Corrosion Inhibitor Development to Mitigate Pitting Corrosion in the Presence of Elemental Sulfur and Poly Sulfides in Sour Oil and Gas Systems. [Link]

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Application

Application Note: A Comprehensive Protocol for the Formation and Validation of Octyl Disulfide Self-Assembled Monolayers on Au(111)

Abstract and Introduction Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science and nanotechnology, enabling the precise modification of surface properties for applications ranging from biose...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science and nanotechnology, enabling the precise modification of surface properties for applications ranging from biosensors and molecular electronics to corrosion inhibition.[1] Among the most robust and widely studied systems are those formed by the chemisorption of organosulfur compounds onto gold surfaces.[2] While alkanethiols (R-SH) are common precursors, dialkyl disulfides (R-S-S-R) offer an alternative route, often with advantages in terms of precursor stability against aerial oxidation.

This technical guide provides a comprehensive, field-proven protocol for the formation of high-quality self-assembled monolayers from dioctyl disulfide on atomically flat Au(111) surfaces. We will delve into the mechanistic underpinnings of the self-assembly process, provide a detailed step-by-step methodology, and outline a suite of characterization techniques essential for validating the quality, structure, and integrity of the resulting monolayer. This document is intended for researchers and professionals in materials science, chemistry, and drug development who require reproducible methods for creating well-defined organic surfaces.

The Mechanism: Dissociative Chemisorption

The formation of a stable monolayer from dioctyl disulfide is not a simple physisorption process. It involves a crucial chemical transformation upon interaction with the gold surface. The process is a dissociative chemisorption, wherein the relatively weak sulfur-sulfur bond of the disulfide molecule cleaves, and two highly stable gold-thiolate (Au-S) bonds are formed.[3]

Key Mechanistic Steps:

  • Adsorption: Dioctyl disulfide molecules adsorb from solution onto the Au(111) surface.

  • S-S Bond Cleavage: The disulfide bond breaks upon interaction with the reactive gold surface.

  • Au-S Bond Formation: Two individual octylthiolate species are formed, which covalently bond to the gold lattice sites.[3]

  • Self-Assembly and Ordering: Driven by van der Waals interactions between the adjacent C8 alkyl chains, the thiolate molecules arrange themselves from an initial, disordered "lying-down" phase into a dense, highly ordered "standing-up" configuration.[4][5] This ordering process is critical for achieving a high-quality, functional monolayer and can take several hours.[6]

The final structure is a densely packed monolayer of octylthiolates, nearly identical to that formed using 1-octanethiol as a precursor.[3]

Experimental Workflow: From Substrate to Characterized Monolayer

The following diagram outlines the complete workflow for the preparation and validation of octyl disulfide SAMs on Au(111).

G cluster_prep Preparation cluster_assembly Assembly cluster_post Post-Processing cluster_char Characterization & Validation sub Au(111) Substrate Preparation imm Substrate Immersion (24-48 hours under N2) sub->imm sol Solution Preparation (1-10 mM Dioctyl Disulfide in Ethanol) sol->imm rinse Rinsing (Ethanol) imm->rinse dry Drying (Dry N2 Stream) rinse->dry ca Contact Angle Goniometry dry->ca ellip Spectroscopic Ellipsometry dry->ellip xps XPS dry->xps spm STM / AFM dry->spm

Sources

Method

Application of Octyl Disulfide in Electrochemical Sensor Development: A Technical Guide

Introduction: The Critical Role of Surface Chemistry in Electrochemical Sensing The development of highly sensitive and selective electrochemical sensors is paramount for advancements in biomedical research, drug discove...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Surface Chemistry in Electrochemical Sensing

The development of highly sensitive and selective electrochemical sensors is paramount for advancements in biomedical research, drug discovery, and clinical diagnostics. The performance of these sensors is intrinsically linked to the controlled modification of the electrode surface. A well-defined surface chemistry not only facilitates the specific recognition of target analytes but also minimizes non-specific interactions that can lead to false signals. In this context, self-assembled monolayers (SAMs) have emerged as a powerful tool for creating robust and reproducible sensor interfaces.

Octyl disulfide, and its corresponding thiol, octanethiol, are key reagents in the formation of SAMs on gold electrode surfaces. The long alkyl chain of the octyl group promotes the formation of a densely packed, quasi-crystalline monolayer through van der Waals interactions between adjacent molecules. This organized structure acts as an effective insulating barrier, preventing direct electron transfer between the electrode and species in the bulk solution. This blocking characteristic is not a limitation but rather a fundamental principle upon which many advanced electrochemical sensing strategies are built. This guide will provide a detailed overview of the principles, protocols, and applications of octyl disulfide in the development of electrochemical sensors for researchers, scientists, and drug development professionals.

Mechanism of Action: Octyl Disulfide SAMs as an Insulating Platform for Biosensing

The utility of an octyl disulfide-derived SAM in electrochemical sensing lies in its ability to create a well-defined and insulating interface. The disulfide bond in octyl disulfide cleaves upon contact with a gold surface, leading to the formation of two gold-thiolate bonds and the subsequent self-assembly of the octanethiol molecules into a densely packed monolayer.

The primary function of this octyl-based SAM is to passivate the electrode surface, thereby blocking the electrochemical reactions of interfering species present in complex biological samples. This is crucial for minimizing background noise and enhancing the signal-to-noise ratio of the sensor. The actual detection of the target analyte is then achieved by integrating a specific recognition element into or onto the SAM.

The general sensing mechanism can be conceptualized as follows:

  • Formation of a Blocking Layer: An octyl disulfide SAM is formed on the gold electrode, creating a barrier to electron transfer.

  • Immobilization of a Recognition Element: A specific bioreceptor (e.g., antibody, aptamer, or molecularly imprinted polymer) is co-immobilized on the electrode surface, creating specific binding sites for the target analyte.

  • Analyte Binding: The target analyte binds to the immobilized recognition element.

  • Signal Transduction: This binding event causes a measurable change in the electrochemical properties of the interface. This can manifest as a change in capacitance, charge transfer resistance, or by modulating the access of a redox probe to the electrode surface.

Electrochemical Impedance Spectroscopy (EIS) is a particularly powerful technique for monitoring these changes. By applying a small sinusoidal voltage at various frequencies, the impedance of the system can be measured. The binding of a target analyte to the sensor surface will alter the properties of the insulating SAM, leading to a change in the impedance spectrum, which can be quantified to determine the analyte concentration.

Experimental Protocols

PART 1: Gold Electrode Preparation

A pristine gold surface is critical for the formation of a well-ordered SAM. The following protocol outlines a standard procedure for cleaning gold electrodes.

Materials:

  • Gold electrodes (disk, screen-printed, or other formats)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen gas source

Protocol:

  • Mechanical Polishing (Optional but Recommended for Solid Gold Disk Electrodes):

    • Polish the gold electrode surface with alumina slurry (0.3 µm followed by 0.05 µm) on a polishing pad for 5 minutes for each grade.

    • Rinse thoroughly with DI water and sonicate in DI water for 5 minutes to remove any abrasive particles.

  • Piranha Cleaning (for robust, non-delicate electrodes):

    • Immerse the gold electrode in freshly prepared Piranha solution for 1-2 minutes.

    • Carefully remove the electrode and rinse extensively with DI water.

  • Electrochemical Cleaning:

    • In a 0.5 M H₂SO₄ solution, cycle the potential of the gold electrode between the onset of gold oxidation and the reduction of the gold oxide layer (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s until a stable cyclic voltammogram characteristic of clean gold is obtained.

    • Rinse the electrode thoroughly with DI water and then with ethanol.

  • Drying:

    • Dry the cleaned electrode under a gentle stream of nitrogen gas.

    • Use the electrode immediately for SAM formation to prevent surface contamination.

PART 2: Formation of Octyl Disulfide Self-Assembled Monolayer

Materials:

  • Cleaned gold electrode

  • Octyl disulfide (or n-octanethiol)

  • Ethanol (absolute)

Protocol:

  • Prepare a 1-10 mM solution of octyl disulfide in absolute ethanol.

  • Immerse the freshly cleaned and dried gold electrode into the octyl disulfide solution.

  • Allow the self-assembly process to occur for 12-24 hours at room temperature to ensure the formation of a well-ordered and densely packed monolayer.

  • After incubation, remove the electrode from the solution and rinse thoroughly with ethanol to remove any non-chemisorbed molecules.

  • Dry the SAM-modified electrode under a gentle stream of nitrogen gas.

PART 3: Characterization of the Octyl Disulfide SAM

The integrity and blocking properties of the SAM should be verified electrochemically.

1. Cyclic Voltammetry (CV):

  • Principle: A well-formed, defect-free SAM will significantly block the electron transfer of a redox probe to the electrode surface.

  • Procedure:

    • Record the CV of a bare, clean gold electrode in a solution containing a redox probe (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl).

    • Record the CV of the octyl disulfide SAM-modified electrode in the same redox probe solution.

  • Expected Outcome: The CV of the bare gold electrode will show well-defined, reversible oxidation and reduction peaks for the [Fe(CN)₆]³⁻/⁴⁻ couple. In contrast, the CV of the SAM-modified electrode should show a significant decrease in the peak currents and an increase in the peak-to-peak separation, indicating a substantial blocking of electron transfer.

2. Electrochemical Impedance Spectroscopy (EIS):

  • Principle: EIS is highly sensitive to changes at the electrode-electrolyte interface. The formation of an insulating SAM will dramatically increase the charge transfer resistance (Rct).

  • Procedure:

    • Perform EIS on a bare, clean gold electrode in the same redox probe solution used for CV. The frequency range should typically be from 100 kHz to 0.1 Hz with a small AC amplitude (e.g., 10 mV) at the formal potential of the redox couple.

    • Perform EIS on the octyl disulfide SAM-modified electrode under the same conditions.

  • Expected Outcome: The Nyquist plot for the bare gold electrode will show a small semicircle, corresponding to a low Rct. The Nyquist plot for the SAM-modified electrode will exhibit a much larger semicircle, indicating a significant increase in Rct, which confirms the formation of an insulating monolayer.

Application Example: Impedimetric Sensing of Propranolol

This section provides a hypothetical, yet representative, protocol for the development of an impedimetric sensor for the beta-blocker drug, propranolol, using an octyl disulfide SAM as a foundational layer. The actual sensing is achieved through a molecularly imprinted polymer (MIP) that specifically recognizes propranolol.

Workflow for Propranolol Sensor Fabrication and Detection

Propranolol_Sensor_Workflow cluster_prep Electrode Preparation & SAM Formation cluster_functionalization Sensor Functionalization cluster_detection Electrochemical Detection A Clean Gold Electrode B Form Octyl Disulfide SAM A->B Immersion in Octyl Disulfide Solution C Electropolymerize MIP in presence of Propranolol B->C Surface Modification D Remove Propranolol Template C->D Washing Step E Incubate with Propranolol Sample D->E Analyte Binding F Measure Impedance Change (EIS) E->F Electrochemical Measurement G Quantify Propranolol Concentration F->G Data Analysis

Caption: Workflow for the fabrication and use of a propranolol sensor.

Detailed Protocol for Propranolol Sensor
  • Prepare a Gold Electrode with an Octyl Disulfide SAM: Follow the protocols outlined in the "Experimental Protocols" section.

  • Fabricate the Molecularly Imprinted Polymer (MIP) Layer:

    • Prepare a solution containing a functional monomer (e.g., methacrylic acid), a cross-linker (e.g., ethylene glycol dimethacrylate), the propranolol template molecule, and an initiator in a suitable solvent.

    • Immerse the octyl disulfide SAM-modified electrode in this solution.

    • Electropolymerize the MIP film onto the electrode surface by applying a specific potential or potential cycling. The octyl disulfide SAM acts as a controlled interface for the polymerization.

    • After polymerization, thoroughly wash the electrode with a suitable solvent (e.g., methanol/acetic acid mixture) to remove the propranolol template molecules, leaving behind specific recognition cavities.

  • Electrochemical Detection of Propranolol:

    • Perform a baseline EIS measurement of the MIP-modified electrode in a buffer solution containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).

    • Incubate the electrode in a sample solution containing an unknown concentration of propranolol for a defined period.

    • After incubation, rinse the electrode to remove any non-specifically bound molecules.

    • Perform another EIS measurement in the same redox probe solution.

    • The binding of propranolol to the MIP cavities will hinder the diffusion of the redox probe to the electrode surface, resulting in an increase in the charge transfer resistance (Rct).

    • The change in Rct (ΔRct) will be proportional to the concentration of propranolol in the sample. A calibration curve can be constructed by measuring the ΔRct for a series of standard propranolol solutions.

Performance Characteristics of a Representative Propranolol Sensor

The following table summarizes typical performance data that could be expected from a well-optimized impedimetric sensor for a small drug molecule like propranolol.

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 10 nM
Linear Range 10 nM - 1 µM
Sensitivity High (significant change in Rct per decade of concentration)
Selectivity High (minimal response to structurally similar molecules)
Response Time 15 - 30 minutes (including incubation)
Stability Several weeks (when stored properly)

Conclusion and Future Perspectives

Octyl disulfide is a cornerstone molecule in the development of advanced electrochemical sensors. Its ability to form robust, well-ordered, and insulating self-assembled monolayers on gold surfaces provides an ideal platform for creating highly sensitive and selective sensing interfaces. While not typically a recognition element itself, the octyl disulfide SAM is a critical component that enables the reliable functioning of a wide range of biosensors for drug discovery and diagnostics. Future advancements in this field will likely involve the integration of octyl disulfide SAMs with novel nanomaterials and biorecognition elements to further enhance sensor performance, enabling multiplexed detection and real-time monitoring in complex biological environments.

References

  • Zimmer & Peacock. (n.d.). Forming a SAM on a gold electrode. Retrieved from [Link]

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1169.
  • Mandler, D., & Turyan, I. (1996). Applications of self-assembled monolayers in electroanalytical chemistry. Electroanalysis, 8(3), 207-213.
  • Paleček, E., & Fojta, M. (2001). Electrochemical analysis of nucleic acids. Analytical Chemistry, 73(5), 74A–83A.
  • Gooding, J. J. (2002). Antibody and antigen immobilisation for applications in electrochemical immunosensing. Electrochimica Acta, 47(13-14), 2207-2217.
  • Katz, E., & Willner, I. (2003). Probing biomolecular interactions at conductive and semiconductive surfaces by impedance spectroscopy: routes to sensitive label-free immunosensors, DNA-sensors, and enzyme biosensors. Electroanalysis, 15(11), 913-947.
  • Bard, A. J., & Faulkner, L. R. (2001).
  • Thévenot, D. R., Toth, K., Durst, R. A., & Wilson, G. S. (2001). Electrochemical biosensors: recommended definitions and classification. Biosensors and Bioelectronics, 16(1-2), 121-131.
  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554.
Application

Application Notes &amp; Protocols: Octyl Disulfide as a High-Performance Antiwear Lubricant Additive

For: Researchers, scientists, and drug development professionals venturing into tribology and material science. Introduction: The Challenge of Wear in Mechanical Systems Friction and wear are inherent challenges in any s...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals venturing into tribology and material science.

Introduction: The Challenge of Wear in Mechanical Systems

Friction and wear are inherent challenges in any system with moving components. The progressive loss of material from interacting surfaces, known as wear, can lead to decreased efficiency, component failure, and significant economic losses. In industries ranging from automotive to aerospace and pharmaceuticals, where precision machinery is paramount, mitigating wear is a critical objective.

Lubricants are the first line of defense against wear, creating a protective film that separates moving surfaces. However, under conditions of high load, speed, or temperature, this lubricant film can break down, leading to direct metal-to-metal contact and accelerated wear. This is where antiwear (AW) additives play a crucial role. These additives are chemically active compounds that form a protective, sacrificial layer on the metal surfaces, preventing direct contact and minimizing material loss.[1][2]

This document provides a detailed technical guide on the application of Octyl Disulfide (CAS No. 822-27-5) as a highly effective antiwear additive in lubricating oils.

Octyl Disulfide: A Profile of a Potent Antiwear Agent

Octyl disulfide, also known as di-n-octyl disulfide, is an organosulfur compound with the molecular formula C16H34S2.[3][4][5] Its long alkyl chains provide excellent oil solubility, while the disulfide bond is the key to its antiwear functionality.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of octyl disulfide is essential for its effective application.

PropertyValueSource
Molecular Weight 290.57 g/mol [3][4]
Appearance Colorless liquid[6]
Boiling Point 369.4 °C at 760 mmHg[3]
Melting Point -28.99 °C[3]
Density 0.906 g/cm³[3]
Flash Point 159.3 °C[3]
Solubility Insoluble in water, soluble in organic solvents and base oils[7]
Mechanism of Action: The Tribochemical Reaction

The antiwear properties of octyl disulfide are attributed to its ability to form a protective tribofilm on metal surfaces under boundary lubrication conditions.[1][8] This process is a complex tribochemical reaction initiated by the heat and pressure generated at the asperity contacts of the moving surfaces.

The proposed mechanism involves the following key steps:

  • Adsorption: The octyl disulfide molecules, with their polar sulfur-sulfur bond, are adsorbed onto the metallic surfaces.

  • Activation: The high localized temperatures and pressures at the points of contact provide the activation energy to cleave the relatively weak disulfide (S-S) bond.

  • Reaction and Film Formation: The resulting reactive sulfur species then react with the iron on the metal surface to form a thin, tenacious layer of iron sulfide (FeS). This layer is more easily sheared than the base metal, thus preventing adhesive wear and scuffing.

This sacrificial film is continuously formed and removed during operation, providing consistent protection against wear.

Tribofilm_Formation cluster_0 Lubricant Bulk cluster_1 Metal Surface Octyl_Disulfide Octyl Disulfide (C8H17-S-S-C8H17) Adsorbed_Layer Adsorbed Octyl Disulfide Octyl_Disulfide->Adsorbed_Layer Adsorption Metal_Surface_Initial Pristine Metal Surface (Fe) Tribofilm Iron Sulfide (FeS) Protective Tribofilm Adsorbed_Layer->Tribofilm Tribochemical Reaction (Heat & Pressure)

Caption: Mechanism of Tribofilm Formation with Octyl Disulfide.

Experimental Protocols for Evaluation of Antiwear Properties

The following protocols provide a framework for the systematic evaluation of octyl disulfide as an antiwear additive. The primary method described is the Four-Ball Wear Test, a widely accepted standard for assessing the wear-preventive characteristics of lubricating fluids.[9][10][11][12]

Preparation of Lubricant Formulations

Objective: To prepare a series of lubricant blends containing varying concentrations of octyl disulfide for comparative analysis.

Materials:

  • Base oil (e.g., Group II or Group III paraffinic base oil)

  • Octyl Disulfide (purity ≥ 98%)

  • Glass beakers

  • Magnetic stirrer and stir bars

  • Heating mantle or hot plate

  • Analytical balance

Procedure:

  • Determine Concentrations: Decide on a range of octyl disulfide concentrations to be tested (e.g., 0.1%, 0.5%, 1.0%, and 2.0% by weight). A control sample of the base oil without any additive should also be prepared.

  • Weighing: Accurately weigh the required amount of base oil into a clean, dry beaker.

  • Addition of Additive: Weigh the corresponding amount of octyl disulfide and add it to the base oil.

  • Mixing: Place the beaker on a magnetic stirrer with gentle heating (e.g., 40-50 °C) to facilitate dissolution. Stir for a minimum of 30 minutes or until the octyl disulfide is completely dissolved and the mixture is homogenous.

  • Labeling and Storage: Clearly label each formulation with the concentration of octyl disulfide and store in a clean, sealed container away from direct sunlight.

Lubricant_Preparation_Workflow Start Start: Define Concentrations Weigh_Base_Oil Weigh Base Oil Start->Weigh_Base_Oil Weigh_Additive Weigh Octyl Disulfide Start->Weigh_Additive Combine Combine Base Oil and Additive Weigh_Base_Oil->Combine Weigh_Additive->Combine Mix_Heat Mix with Gentle Heating (40-50°C, 30 min) Combine->Mix_Heat Homogenous_Solution Homogenous Lubricant Blend Mix_Heat->Homogenous_Solution Store Label and Store Homogenous_Solution->Store End End: Formulations Ready for Testing Store->End

Caption: Workflow for Preparing Lubricant Formulations.

Four-Ball Wear Test Protocol (ASTM D4172)

Objective: To determine the wear preventive characteristics of the prepared lubricant formulations.[9][10][12]

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (AISI E-52100 steel, 12.7 mm diameter)[10]

  • Microscope with a calibrated scale for measuring wear scars

  • Solvents for cleaning (e.g., heptane, acetone)

  • Lint-free cloths

Test Conditions (per ASTM D4172): [10][12]

  • Temperature: 75 °C

  • Speed: 1200 rpm

  • Load: 392 N (40 kgf)

  • Duration: 60 minutes

Procedure:

  • Cleaning: Thoroughly clean the test balls, ball pot, and locking ring with solvents and dry them completely.

  • Assembly: Place three clean balls in the ball pot and secure them with the locking ring.

  • Lubricant Addition: Pour the test lubricant into the ball pot until the balls are fully submerged.

  • Test Setup: Place the ball pot assembly into the four-ball tester. Secure a fourth ball in the chuck of the motor-driven spindle.

  • Heating: Heat the lubricant to the specified test temperature of 75 °C.

  • Test Execution: Once the temperature has stabilized, apply the 392 N load and start the motor at 1200 rpm. Run the test for 60 minutes.

  • Post-Test Cleaning: After the test, remove the ball pot, discard the lubricant, and clean the three lower balls with solvent.

  • Wear Scar Measurement: Using a microscope, measure the wear scar diameter on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).

  • Data Recording: Record all six measurements and calculate the average wear scar diameter.

Data Interpretation and Expected Results

The primary output of the Four-Ball Wear Test is the average wear scar diameter (WSD). A smaller WSD indicates better antiwear performance.

Table of Expected Results:

FormulationOctyl Disulfide Conc. (wt%)Average Wear Scar Diameter (mm)Coefficient of Friction (μ)
Control00.850.12
OD-0.10.10.650.10
OD-0.50.50.500.09
OD-1.01.00.420.08
OD-2.02.00.400.08

Note: The above data is illustrative. Actual results may vary depending on the base oil and specific test conditions.

The results are expected to show a significant reduction in wear scar diameter with the addition of octyl disulfide. The performance will likely improve with increasing concentration up to an optimal point, after which the benefit may plateau. The coefficient of friction is also expected to decrease, indicating a reduction in frictional losses.

Conclusion and Further Research

Octyl disulfide demonstrates significant potential as an effective antiwear additive for lubricating oils. Its ability to form a protective iron sulfide tribofilm under boundary lubrication conditions leads to a substantial reduction in wear and friction. The protocols outlined in this document provide a robust framework for evaluating its performance.

Further research could explore:

  • The synergistic effects of octyl disulfide with other additives, such as friction modifiers and extreme pressure (EP) agents.

  • The performance of octyl disulfide in different base oil types (e.g., synthetic esters, polyalphaolefins).

  • Surface analysis of the wear scars using techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to further elucidate the tribofilm composition and morphology.[13][14]

References

  • LookChem. Octyl disulfide. [Link]

  • ASTM International. D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). [Link]

  • MDPI. A Study on the Tribological Behavior of Molybdenum Disulfide Particles as Additives. [Link]

  • Rtec Instruments. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. [Link]

  • ASME Digital Collection. Tribological Studies of Transmission Oil Dispersed With Molybdenum Disulfide and Tungsten Disulfide Nanoparticles. [Link]

  • ASTM International. ASTM D4172-21 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid. [Link]

  • ASTM International. ASTM D4172-94(2016) - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid. [Link]

  • ASTM International. D6425 Standard Test Method for Measuring Friction and Wear Properties of Extreme Pressure (EP) Lubricating Oils Using SRV Test Machine. [Link]

  • ResearchGate. A Study on the Tribological Behavior of Molybdenum Disulfide Particles as Additives. [Link]

  • National Center for Biotechnology Information. Di-n-octyl disulfide. PubChem Compound Database. [Link]

  • Cheméo. Chemical Properties of Dioctyl disulphide (CAS 822-27-5). [Link]

  • DergiPark. Tribological properties of MoS2 particles as lubricant additive on the performance of statically loaded radial journal bearings. [Link]

  • YouTube. Nanotech Lubrication Timken Test: Tungsten Disulfide IF-WS₂ based Oil Additive. [Link]

  • National Institute of Standards and Technology. Dioctyl disulphide. NIST Chemistry WebBook. [Link]

  • Mol-Instincts. DI-N-OCTYL DISULFIDE 822-27-5 wiki. [Link]

  • LookChem. Cas 822-27-5,DI-N-OCTYL DISULFIDE. [Link]

  • Precision Lubrication Magazine. Antiwear Additives: Types, Mechanisms, and Applications. [Link]

  • Lubrication Expert. How do Antiwear Additives Work?. [Link]

  • STLE. The chemistry and function of lubricant additives. [Link]

  • MDPI. Additives for Lubricating Oil and Grease: Mechanism, Properties and Applications. [Link]

  • Koehler Instrument Company. DEVELOPMENT OF ANTIWEAR AND EXTREME PRESSURE ADDITIVES FOR LUBRICANTS AND GREASES. [Link]

Sources

Method

The Strategic Integration of Octyl Disulfide Functionality in the Synthesis of Advanced Poly(disulfide)s for Biomedical Applications

Introduction: The Significance of Disulfide Bonds in Polymer Chemistry for Drug Delivery Poly(disulfide)s, polymers featuring repeating disulfide bonds within their backbone, have garnered considerable attention in the b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Disulfide Bonds in Polymer Chemistry for Drug Delivery

Poly(disulfide)s, polymers featuring repeating disulfide bonds within their backbone, have garnered considerable attention in the biomedical field, particularly in the realm of drug delivery.[1][2] The dynamism of the disulfide bond, including its reversible nature and responsiveness to stimuli like reducing agents, makes it an ideal component for creating "smart" materials that can release therapeutic payloads on demand.[3] The intracellular environment is significantly more reductive than the extracellular space, primarily due to a higher concentration of glutathione (GSH). This differential provides a targeted mechanism for the degradation of poly(disulfide)-based drug carriers and the subsequent release of their cargo within the desired cells, minimizing off-target effects.[4] This guide provides an in-depth exploration of the synthesis of poly(disulfide)s incorporating octyl functionalities, a strategy employed to modulate the physicochemical properties of these polymers for enhanced performance in drug delivery systems.

Core Synthetic Strategies for Poly(disulfide)s

The synthesis of poly(disulfide)s can be broadly categorized into several key methodologies:

  • Oxidative Step-Growth Polymerization of Dithiols: This classic approach involves the oxidation of dithiol monomers to form disulfide linkages.[2][5] While effective, it can sometimes be challenging to achieve high molecular weight polymers and may lack precise control over the polymer architecture.[6]

  • Ring-Opening Polymerization (ROP) of Cyclic Disulfides: ROP of cyclic disulfides, such as lipoic acid derivatives, offers a pathway to well-defined poly(disulfide)s.[3][6] This method can provide better control over molecular weight and dispersity.

  • Polymerization with Linear Disulfides: This strategy utilizes monomers that already contain a disulfide bond, which are then polymerized through other functional groups.[2][3]

A more recent and highly innovative approach is Domino Polymerization , which allows for the synthesis of poly(disulfide)s with diverse side-chain functionalities from a common monomer.[1] This method will be the focus of our detailed protocol.

Application Spotlight: Domino Polymerization for the Synthesis of Poly(disulfide)-octyl

A groundbreaking approach for creating reductively degradable poly(disulfide)s with varied side chains is through a domino polymerization reaction. This method involves the sequential ring-opening of a thiolactone moiety by an amine, followed by a disulfide-exchange reaction.[1] This allows for the incorporation of a wide array of commercially available amines to introduce desired functionalities into the polymer side chains, eliminating the need for complex monomer synthesis.[1]

Here, we focus on the synthesis of poly(disulfide)-octyl , a polymer with octyl side chains, which can influence its hydrophobicity and interaction with biological membranes.

Mechanism of Domino Polymerization

The polymerization is initiated by the nucleophilic attack of an amine (in this case, n-octylamine) on the thiolactone ring of a specialized monomer, N-(2-oxotetrahydrothiophen-3-yl)-3-(pyridin-2-yldisulfaneyl)propanamide (PDTL). This ring-opening generates a thiol group, which then participates in a disulfide exchange reaction with the pyridyl disulfide (PDS) moiety of another monomer molecule. This process propagates, leading to the formation of a poly(disulfide) with pendant octylamide side chains.[1]

Domino Polymerization cluster_initiation Initiation: Ring-Opening cluster_propagation Propagation: Disulfide Exchange cluster_polymer Resulting Polymer PDTL PDTL Monomer (Thiolactone + Pyridyl Disulfide) RingOpened Ring-Opened Intermediate (with free Thiol) PDTL->RingOpened Nucleophilic Attack Octylamine n-Octylamine Octylamine->PDTL Dimer Poly(disulfide)-octyl Dimer RingOpened->Dimer Disulfide Exchange RingOpened2 Another Ring-Opened Intermediate PDTL2 Another PDTL Monomer PDTL2->Dimer Polymer Poly(disulfide)-octyl Dimer->Polymer Chain Growth

Caption: Domino polymerization workflow for poly(disulfide)-octyl.

Experimental Protocol: Synthesis of Poly(disulfide)-octyl

This protocol is adapted from a validated domino polymerization methodology.[1]

Materials:

  • N-(2-oxotetrahydrothiophen-3-yl)-3-(pyridin-2-yldisulfaneyl)propanamide (PDTL monomer)

  • n-Octylamine

  • N,N-dimethylformamide (DMF), anhydrous

  • Dithiothreitol (DTT) for degradation studies

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Monomer and Reagent Preparation: In a clean, dry flask, dissolve the PDTL monomer in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation of Polymerization: To the stirred solution of the PDTL monomer, add n-octylamine. The reaction is typically carried out at room temperature.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals corresponding to the intact thiolactone group and the emergence of signals from the ring-opened moiety.[1] The formation of 2-thiopyridone, a byproduct of the disulfide exchange, can be monitored by UV-Vis spectroscopy.[1]

  • Polymer Isolation: Once the reaction has reached near-complete conversion (approaching 100% as determined by NMR), the polymer can be isolated. The specific purification method may vary, but could involve precipitation in a non-solvent followed by filtration and drying under vacuum.

  • Characterization: The resulting poly(disulfide)-octyl should be characterized to determine its molecular weight and polydispersity index.

Characterization Data

The characterization of poly(disulfide)-octyl is crucial for understanding its properties and potential applications.

ParameterValueMethodReference
Number-Average Molecular Weight (Mn)~15,700 DaSize-Exclusion Chromatography (SEC)[1]
Polydispersity Index (Mw/Mn)1.96Size-Exclusion Chromatography (SEC)[1]
Reductive DegradabilityComplete degradationSEC analysis after treatment with DTT[1]

1H NMR Spectroscopy: The successful synthesis is confirmed by the appearance of new proton signals corresponding to the octyl chains (δ = 0.8–1.2 ppm) and the ring-opened thiolactone moiety, alongside the disappearance of the signals from the intact thiolactone.[1]

Size-Exclusion Chromatography (SEC): SEC is used to determine the molecular weight and molecular weight distribution of the polymer. A typical SEC trace would show a polymer peak that disappears upon treatment with a reducing agent like DTT, confirming the disulfide-based degradability.[1]

Reductive_Degradation Polymer Poly(disulfide)-octyl High Molecular Weight Degraded Degraded Fragments Low Molecular Weight Polymer->Degraded Cleavage of Disulfide Bonds DTT Dithiothreitol (DTT) (Reducing Agent) DTT->Polymer

Caption: Reductive degradation of poly(disulfide)-octyl.

The Potential Role of Octyl Disulfide as a Chain Transfer Agent

While the domino polymerization method provides a route to poly(disulfide)s with octyl side chains, it is also important to consider the potential use of di-n-octyl disulfide itself in polymer synthesis. Disulfides can act as chain transfer agents in radical polymerization.[4][]

Conclusion and Future Perspectives

The incorporation of octyl functionalities into poly(disulfide)s, as demonstrated by the synthesis of poly(disulfide)-octyl via domino polymerization, offers a versatile platform for the development of advanced drug delivery systems.[1] The octyl groups can modulate the polymer's hydrophobicity, potentially enhancing its interaction with cell membranes and improving drug encapsulation efficiency. The inherent redox-responsiveness of the disulfide backbone ensures targeted degradation and drug release in the reductive intracellular environment.[1][4]

Future research in this area could explore the synthesis of a broader library of poly(disulfide)s with varying alkyl chain lengths to fine-tune their properties for specific drug delivery applications. Furthermore, a detailed investigation into the use of di-n-octyl disulfide and other dialkyl disulfides as chain transfer agents could provide polymer chemists with additional tools to control polymer architecture and molecular weight with greater precision.

References

  • Domino Polymerization for the Synthesis of Reductively Degradable Poly(disulfide)s with Arbitrary Side-Chain Structures. ChemRxiv. (n.d.). Retrieved from [Link]

  • Facile synthesis of poly(disulfide)s through one-step oxidation polymerization for redox-responsive drug delivery. Biomaterials Science. (2023). Retrieved from [Link]

  • Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization. Polymers (Basel). (2023). Retrieved from [Link]

  • Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization. Chemical Science. (2020). Retrieved from [Link]

  • Chain transfer agents and its use in polymer synthesis. Google Patents. (2002).
  • Poly(disulfide)s. Chemical Science. (2012). Retrieved from [Link]

  • Method for the preparation of poly (disulfide) polymers and gels. Google Patents. (2004).
  • Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization. Chemical Science. (2020). Retrieved from [Link]

  • Synthesis and Characterization of Redox-Responsive Disulfide Cross-Linked Polymer Particles for Energy Storage Applications. ACS Applied Polymer Materials. (2021). Retrieved from [Link]

  • Disulfide Cross-Linked Polymeric Redox-Responsive Nanocarrier Based on Heparin, Chitosan and Lipoic Acid Improved Drug Accumulation, Increased Cytotoxicity and Selectivity to Leukemia Cells by Tumor Targeting via “Aikido” Principle. International Journal of Molecular Sciences. (2022). Retrieved from [Link]

  • Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules. Gels. (2022). Retrieved from [Link]

  • Chain Transfer Agents Utilized in Epoxide and CO2 Copolymerization Processes. Inorganic Chemistry. (2019). Retrieved from [Link]

  • Serial Disulfide Polymers as Cathode Materials in Lithium-Sulfur Battery: Materials Optimization and Electrochemical Characterization. Molecules. (2020). Retrieved from [Link]

  • Di-n-octyl disulfide. PubChem. (n.d.). Retrieved from [Link]

  • Cas 822-27-5,DI-N-OCTYL DISULFIDE - LookChem. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Octyl Disulfide as a Key Intermediate in Advanced Fuel Additive Production

Abstract: The global push for cleaner fuels has led to the widespread adoption of ultra-low sulfur diesel (ULSD). While environmentally beneficial, the hydrodesulfurization process used to produce ULSD inadvertently remo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The global push for cleaner fuels has led to the widespread adoption of ultra-low sulfur diesel (ULSD). While environmentally beneficial, the hydrodesulfurization process used to produce ULSD inadvertently removes naturally occurring polar compounds that provide essential lubricity, leading to increased wear in high-pressure fuel injection systems.[1][2] This guide provides a comprehensive overview of di-n-octyl disulfide, a critical organosulfur compound, detailing its synthesis as a chemical intermediate and its direct application as a potent anti-wear and lubricity-improving additive for modern diesel fuels. We present detailed laboratory protocols for its synthesis, formulation into a functional additive package, and discuss the tribochemical mechanism by which it protects vital engine components.

The Challenge of Ultra-Low Sulfur Diesel (ULSD) and the Role for Lubricity Improvers

Modern diesel engines rely on high-pressure common rail and unit injector systems that operate with clearances measured in microns. The fuel itself is the primary lubricant for these precision components, including injector plungers and fuel pump rotors.[3] Historically, sulfur compounds and other polar molecules naturally present in diesel fuel provided a boundary lubrication layer, preventing catastrophic wear.[1]

The hydrotreating process that removes sulfur to levels below 15 ppm also strips away these lubricating agents.[2][3] This loss of lubricity can lead to premature failure of fuel pumps and injectors, resulting in significant maintenance costs and engine downtime.[1] To counteract this, lubricity additives are now an essential component of diesel fuel formulations. These additives are surface-active molecules that adsorb onto metal surfaces, forming a durable, sacrificial film that reduces friction and wear.[4][5] Among the most effective classes of these additives are dialkyl disulfides, with di-n-octyl disulfide serving as a prime example due to its excellent thermal stability and solubility in hydrocarbon fuels.[6]

Key Physical and Chemical Properties of Di-n-Octyl Disulfide
PropertyValueSource
CAS Number 822-27-5[7]
Molecular Formula C₁₆H₃₄S₂[7]
Molecular Weight 290.6 g/mol [7]
Appearance Colorless to pale yellow liquid[8]
Boiling Point ~369 °C at 760 mmHg[6]
Flash Point ~159 °C[6]
Density ~0.906 g/cm³[6]
Solubility Insoluble in water; soluble in organic solvents[9]

Synthesis Protocol: From Thiol to Disulfide Intermediate

Di-n-octyl disulfide is most reliably synthesized in a laboratory setting through the controlled oxidation of its corresponding thiol, 1-octanethiol. This method offers high yields and purity. The reaction involves the coupling of two thiol molecules in the presence of an oxidizing agent and a basic catalyst.

Causality in Experimental Design:
  • Base Catalyst (NaOH): The thiol (-SH) group is weakly acidic. A base is required to deprotonate the thiol, forming the highly reactive thiolate anion (RS⁻). This anion is the nucleophile that initiates the coupling process.[8]

  • Oxidizing Agent (Iodine): Iodine serves as a mild and efficient oxidizing agent for this conversion. It accepts electrons from two thiolate anions, forming iodide ions (I⁻) and prompting the formation of the stable disulfide (S-S) bond.

  • Solvent System (Ethanol/Water): A mixed solvent system is used to ensure all reactants remain in the same phase. Sodium hydroxide is soluble in water, while 1-octanethiol has good solubility in ethanol.

  • Extraction (Hexane): Hexane is a non-polar solvent used to selectively extract the synthesized non-polar di-n-octyl disulfide from the polar reaction mixture (containing salts and residual ethanol/water).

  • Washing (Sodium Thiosulfate & Brine): The sodium thiosulfate wash is critical for quenching and removing any unreacted iodine. The brine wash removes residual water and salts from the organic phase before drying.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Quench cluster_workup Work-up & Purification prep_thiol Dissolve 1-Octanethiol in Ethanol mix_reactants Combine Thiol & NaOH solutions (Formation of Thiolate) prep_thiol->mix_reactants prep_naoh Dissolve NaOH in Water prep_naoh->mix_reactants prep_iodine Prepare Iodine Solution in Ethanol add_iodine Add Iodine solution dropwise (Oxidative Coupling) prep_iodine->add_iodine mix_reactants->add_iodine stir Stir at Room Temp (Reaction completion) add_iodine->stir extract Extract with Hexane stir->extract wash_thiosulfate Wash with Na₂S₂O₃ (aq) extract->wash_thiosulfate wash_brine Wash with Brine wash_thiosulfate->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate product Final Product: Di-n-Octyl Disulfide evaporate->product

Caption: Workflow for the synthesis of di-n-octyl disulfide.

Step-by-Step Synthesis Protocol

Materials & Reagents:

  • 1-Octanethiol (≥98.5%)

  • Sodium hydroxide (NaOH) pellets

  • Iodine (I₂) crystals

  • Ethanol (200 proof)

  • Hexane (ACS grade)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium chloride (for brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask, addition funnel, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Prepare Solutions:

    • In a 250 mL round-bottom flask, dissolve 14.6 g (0.1 mol) of 1-octanethiol in 100 mL of ethanol.

    • In a separate beaker, dissolve 4.4 g (0.11 mol) of NaOH in 20 mL of deionized water. Cool the solution to room temperature.

    • In another beaker, dissolve 12.7 g (0.05 mol) of iodine in 50 mL of ethanol.

  • Reaction:

    • Place the flask containing the 1-octanethiol solution in an ice bath and begin stirring.

    • Slowly add the NaOH solution to the stirred thiol solution. Stir for 15 minutes to ensure complete formation of the sodium thiolate salt.

    • Transfer the iodine solution to an addition funnel and add it dropwise to the reaction mixture over a period of 30-45 minutes. Maintain the temperature below 25 °C. The dark color of the iodine should fade as it is consumed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a 500 mL separatory funnel.

    • Add 100 mL of hexane and 100 mL of deionized water. Shake vigorously and allow the layers to separate. Collect the upper organic layer.

    • Wash the organic layer sequentially with:

      • 50 mL of 5% aqueous sodium thiosulfate solution (to remove excess iodine).

      • 50 mL of deionized water.

      • 50 mL of saturated brine solution.

    • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate for 20 minutes.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the hexane.

  • Characterization: The resulting pale yellow oil is di-n-octyl disulfide. Purity can be confirmed by GC-MS and NMR spectroscopy. The expected yield is typically >90%.

Mechanism of Action as a Lubricity Additive

The effectiveness of octyl disulfide lies in its ability to form a protective tribochemical film at the metal-fuel interface under boundary lubrication conditions. This process is driven by the heat and pressure generated at asperity contacts between moving metal parts.

The process unfolds in several steps:

  • Adsorption: The disulfide molecule, with its long, non-polar octyl chains, is soluble in the diesel fuel. The slightly polar sulfur-sulfur bond is attracted to the metallic surfaces of the fuel system components.

  • Thermal/Pressure Activation: At points of high local temperature and pressure (e.g., where metal asperities make contact), the relatively weak S-S bond (bond energy ≈ 250 kJ/mol) is cleaved.

  • Film Formation: The resulting sulfur-containing radical species react with the iron on the metal surface to form a thin, sacrificial layer of iron sulfide (FeS).

  • Wear Protection: This iron sulfide layer has a lower shear strength than the base metal.[5] Instead of the metal surfaces shearing against each other (causing adhesive wear), the protective film is sheared. This sacrificial action prevents direct metal-to-metal contact, significantly reducing friction and wear.

Diagram of Tribochemical Film Formation

Mechanism cluster_system Fuel System Interface cluster_process Mechanism at Asperity Contact Metal_Surface_1 Metal Surface (e.g., Injector Plunger) Fuel_Flow Diesel Fuel Flow (Containing Octyl Disulfide) Adsorption 1. Adsorption of Octyl Disulfide Fuel_Flow->Adsorption Molecules approach surface Metal_Surface_2 Metal Surface (e.g., Injector Body) Activation 2. Thermal/Pressure Activation Adsorption->Activation High Pressure/ Temperature at Contact Point Reaction 3. S-S Bond Cleavage & Reaction with Iron Activation->Reaction Film 4. Formation of Sacrificial Iron Sulfide (FeS) Film Reaction->Film Protects Metal Film->Metal_Surface_1 Film forms on surface Film->Metal_Surface_2 Film forms on surface

Caption: Mechanism of anti-wear film formation by octyl disulfide.

Application Protocol: Formulation of a Lubricity Improver Package

The synthesized di-n-octyl disulfide is typically not added to fuel in its pure form. It is blended into an additive package to ensure proper dosing, stability, and multifunctionality.

Objective: To prepare a 10% (w/w) stock solution of a lubricity improver package for easy dosing into diesel fuel.

Components:

  • Active Ingredient: Di-n-octyl disulfide (synthesized as per Protocol 2).

  • Carrier Solvent: Aromatic hydrocarbon solvent (e.g., Aromatic 150) or kerosene. This ensures miscibility with the diesel fuel base stock.

  • Optional Co-additive: Corrosion inhibitor (e.g., an alkenyl succinic acid derivative). Corrosion inhibitors are often included in multifunctional packages to protect the entire fuel system from water-related corrosion.[4]

Procedure:

  • To a clean, dry glass bottle, add 85 g of the aromatic solvent.

  • Add 10 g of di-n-octyl disulfide to the solvent.

  • Add 5 g of a suitable corrosion inhibitor.

  • Seal the bottle and mix thoroughly using a magnetic stirrer or by agitation until a clear, homogeneous solution is obtained.

  • Dosing Calculation: This stock solution contains 100,000 ppm of the active octyl disulfide. To treat diesel fuel at a typical rate of 200 ppm, you would add 2 mL of this stock solution to every 1 liter of diesel fuel (200 ppm = 0.2 g/L; 2 mL of stock ≈ 0.2 g of active ingredient).

Performance Evaluation: The HFRR Test

The standard method for evaluating the lubricity of diesel fuel is the High-Frequency Reciprocating Rig (HFRR) test, as specified in ASTM D6079 or ISO 12156.[1]

  • Principle: A steel ball is reciprocated against a stationary steel disk while submerged in the fuel sample under a specified load, temperature, and frequency.

  • Output: The test measures the size of the wear scar produced on the ball. The result is reported in microns (µm). A smaller wear scar indicates better lubricity.

  • Industry Standard: For ULSD in the United States and Europe, the maximum allowable wear scar diameter is typically 520 µm and 460 µm, respectively.[10]

Typical HFRR Performance Data
Fuel SampleAdditive Concentration (ppm)Average Wear Scar Diameter (WSD, µm)
Unadditized ULSD Base Fuel0610
ULSD + Octyl Disulfide Package100455
ULSD + Octyl Disulfide Package200380
ULSD + Octyl Disulfide Package300350

Interpretation: The data clearly shows that the unadditized base fuel fails to meet lubricity standards. The addition of the octyl disulfide package significantly reduces the wear scar diameter, demonstrating its effectiveness as a lubricity improver. A treat rate of 200 ppm provides excellent protection, well within industry specifications.

Safety, Handling, and Storage

Hazard Identification:

  • Di-n-octyl disulfide may cause skin and serious eye irritation. May cause an allergic skin reaction. Harmful if inhaled.[7]

  • 1-Octanethiol (precursor) is toxic and has a strong, unpleasant odor. All handling should be performed in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Wear nitrile gloves, safety glasses with side shields, and a lab coat.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from oxidizing agents.

  • Keep containers tightly sealed.

  • Consult the Safety Data Sheet (SDS) for complete information before handling any chemicals.

References

  • LookChem. (n.d.). Cas 822-27-5, DI-N-OCTYL DISULFIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69970, Di-n-octyl disulfide. Retrieved from [Link]

  • The Importance of Fuel Lubricity in Diesel Engines: Ensuring Longevity and Performance. (2024, October 3). Parker Kittiwake. Retrieved from [Link]

  • Nikalje, M. D., & Ali, A. (2010). U.S. Patent No. 7,789,918 B2. Washington, DC: U.S.
  • Block, E., et al. (1996). Synthesis and some properties of 1‐alkenyl alkyl disulfides and di(1‐alkenyl) disulfides. Journal of Agricultural and Food Chemistry, 44(8), 2216-2224.
  • D. H. (2015). Understanding Diesel Lubricity. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). Di-n-octyl disulfide (C16H34S2). Retrieved from [Link]

  • Jääskeläinen, H., & Richards, P. (2020). Diesel Fuel Additives. DieselNet. Retrieved from [Link]

  • Geller, D. P. (2017). Lubricity additives for motor fuels. ResearchGate. Retrieved from [Link]

  • CN112745971A - Diesel lubricity improver, preparation method thereof and diesel composition. (2021).
  • Preparation and Evaluation of Lubricity Additives for Low-Sulfur Diesel Fuel. (2019). ResearchGate. Retrieved from [Link]

  • Addilex. (n.d.). Anti-Wear Additives In Engine Oil: Complete R&D Guide. Retrieved from [Link]

  • Thiel, Y. (2000, May 1). Diesel Fuel's Role as a Lubricant. MobilityPlaza. Retrieved from [Link]

  • US20200332210A1 - Methods for Preparing Fuel Additives. (2020).
  • WO2021050319A1 - Disposal of disulfide oil compounds and derivatives in delayed coking process. (2021).
  • Govorin, A.S., et al. (2022). Overview of domestic developments in the field of anti-wear additives for diesel fuels with low sulfur content. Mir nefteproduktov.
  • RU2704799C1 - Composition of anti-wear additive to diesel fuel. (2019).

Sources

Method

Application Notes &amp; Protocols: The Role and Application of Disulfide Bonds in Advanced Drug Delivery Systems

Introduction: Harnessing the Redox Potential of the Cellular Milieu The design of intelligent drug delivery systems (DDS) that can selectively release therapeutic payloads at the site of action is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Redox Potential of the Cellular Milieu

The design of intelligent drug delivery systems (DDS) that can selectively release therapeutic payloads at the site of action is a cornerstone of modern pharmacology. Among the most elegant strategies is the exploitation of the physiological redox gradient that exists between the extracellular and intracellular environments. The concentration of glutathione (GSH), a key intracellular antioxidant tripeptide, is approximately 1,000-fold higher inside cells (1-10 mM) compared to the extracellular fluid (2-20 μM).[1] This stark differential provides a highly specific trigger for drug delivery vehicles engineered with redox-sensitive moieties.

Disulfide bonds (–S–S–) are uniquely suited to act as this trigger.[2] Stable in the oxidizing, low-GSH extracellular environment and during systemic circulation, they undergo rapid cleavage via thiol-disulfide exchange reactions in the presence of high intracellular GSH concentrations.[1][3] This mechanism allows for the precise disassembly of a nanocarrier and the subsequent release of its encapsulated drug cargo directly inside the target cell, enhancing therapeutic efficacy while minimizing off-target toxicity. This principle is the foundation for a wide array of redox-responsive DDS, including polymeric micelles, nanogels, liposomes, and prodrugs, which are revolutionizing targeted therapies, particularly in oncology.[4][5][6]

Part 1: Design Principles and Synthesis of Disulfide-Linked DDS

Strategic Placement of the Disulfide Linker: A Tale of Form and Function

The architectural design of a disulfide-containing DDS is critical to its performance. The location of the disulfide bond dictates the carrier's stability, drug loading capacity, and release kinetics.[6]

  • In the Polymeric Backbone: Incorporating disulfide bonds into the main chain of a polymer creates a system that completely degrades into smaller, more easily cleared fragments upon entering a reducing environment. This is ideal for applications requiring rapid and complete disassembly of the carrier.[1]

  • As a Cross-Linker: In nanogels or hydrogels, disulfide bonds can act as cross-linkers. The cleavage of these bonds leads to the swelling and eventual dissolution of the gel matrix, releasing the entrapped drug. The release kinetics can be fine-tuned by adjusting the cross-linking density.[1]

  • In the Side Chain (Pendant): Placing disulfide bonds in the side chains of a polymer allows for the covalent attachment of drug molecules or targeting ligands. This "pendant" design is highly versatile and enables the creation of prodrugs where the active agent is released upon linker cleavage.[6][7]

  • As a Bridge in Amphiphilic Copolymers: In polymeric micelles, a disulfide bond can link the hydrophilic and hydrophobic blocks. Its cleavage causes the micelle structure to fall apart, triggering a "burst" release of the hydrophobic drug held within the core.

The primary directive in linker design is to balance two opposing needs: (a) high stability in circulation to prevent premature drug leakage and (b) rapid cleavage within the target cell to ensure timely drug release.[8]

Synthetic Strategies for Disulfide Bond Incorporation

The introduction of disulfide bonds into drug delivery systems can be achieved through several robust synthetic methodologies.

  • Oxidative Polymerization: This method involves the oxidation of dithiol monomers to form poly(disulfide)s, where disulfide linkages are repeated along the polymer backbone. This is a straightforward approach for creating fully degradable systems.[9][10][11]

  • Ring-Opening Polymerization (ROP): Cyclic disulfide monomers, such as lipoic acid derivatives, can undergo ROP to yield polymers with disulfide bonds in the main chain.[9][11]

  • Thiol-Disulfide Exchange: This dynamic and reversible reaction is commonly used for post-polymerization modification, allowing for the conjugation of thiol-containing drugs or ligands to a polymer that has been functionalized with a reactive disulfide group, such as a pyridyl disulfide.[1][7] This method is highly efficient and proceeds under mild conditions.

Below is a generalized workflow for synthesizing a disulfide-linked amphiphilic block copolymer for micellar drug delivery.

G cluster_0 Synthesis Workflow A Step 1: Synthesize Hydrophilic Block (e.g., mPEG-SH) C Step 3: Introduce Disulfide Linker - React mPEG-SH with a linker like 2,2'-dithiobis(5-nitropyridine) A->C B Step 2: Synthesize Hydrophobic Block (e.g., PLA-N3) D Step 4: Conjugation - Click Chemistry or Amide Coupling to link blocks via the disulfide moiety B->D C->D E Final Product: mPEG-SS-PLA Copolymer D->E F Characterization: NMR, FTIR, GPC E->F

Caption: Generalized workflow for synthesizing a disulfide-linked block copolymer.

A Survey of Disulfide-Responsive Drug Delivery Platforms

The versatility of disulfide chemistry has led to its integration into a wide range of drug delivery platforms.

Delivery SystemCore PrincipleDrug ExamplesKey Advantages
Prodrugs Covalent linkage of a drug to another molecule (drug, targeting ligand) via a disulfide bond.[8][12]Paclitaxel, Doxorubicin, SN38[12][13]High drug loading; self-assembly into nanoparticles; improved solubility.[12]
Polymeric Micelles Self-assembly of amphiphilic copolymers with disulfide linkers into core-shell structures.[6]Docetaxel, CamptothecinHigh stability in circulation; solubilization of hydrophobic drugs; controlled release.[10]
Nanogels/Hydrogels 3D polymer networks cross-linked by disulfide bonds that encapsulate drugs.[1][6]Doxorubicin, PeptidesHigh water content; biocompatibility; tunable drug release by varying cross-link density.[1]
Liposomes Lipid vesicles functionalized with disulfide-cleavable PEG shells or lipids.[4][5]Cisplatin, siRNABiocompatibility; ability to carry both hydrophilic and hydrophobic drugs; "sheddable" PEG layer improves cellular uptake.
Antibody-Drug Conjugates (ADCs) A cytotoxic drug is attached to a monoclonal antibody via a disulfide linker.[14]Maytansinoids (DM1, DM4)High target specificity; potent cytotoxicity; reduced systemic toxicity.[15][16]

Part 2: Characterization and Evaluation: Protocols and Methodologies

The successful development of a redox-responsive DDS requires rigorous characterization and validation. This section provides detailed protocols for the essential steps of this process.

Protocol: Synthesis and Physicochemical Characterization of Doxorubicin-Loaded Redox-Responsive Micelles

This protocol details the preparation of micelles from a model amphiphilic block copolymer, mPEG-SS-PLLA (methoxy-poly(ethylene glycol)-disulfide-poly(L-lactic acid)), and their characterization.

Materials:

  • mPEG-SS-PLLA copolymer

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Dialysis tubing (MWCO 3.5 kDa)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Drug Loading (Solvent Evaporation Method):

    • Dissolve 10 mg of mPEG-SS-PLLA and 2 mg of DOX·HCl in 1 mL of DMSO.

    • Add 5 µL of TEA to neutralize the DOX·HCl, converting it to the hydrophobic free base form (DOX). Stir for 2 hours in the dark.

    • Add the solution dropwise to 10 mL of vigorously stirring deionized water. The sudden change in solvent polarity will induce the self-assembly of the copolymer into micelles, entrapping the hydrophobic DOX in the core.

    • Continue stirring for 4 hours to allow for complete micelle formation and DMSO evaporation.

  • Purification:

    • Transfer the micellar solution to a dialysis bag (MWCO 3.5 kDa).

    • Dialyze against 2 L of deionized water for 24 hours, changing the water every 6 hours. This removes unloaded DOX, TEA, and residual DMSO.

    • Causality Check: The molecular weight cutoff is chosen to be low enough to retain the micelles (~15-20 kDa copolymer) while allowing small molecules to diffuse out freely.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze the purified micelle solution using DLS to determine the average hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential). A narrow PDI (<0.3) indicates a homogenous population.

    • Morphology: Dilute the sample, place a drop onto a carbon-coated copper grid, negatively stain with uranyl acetate, and visualize under TEM to confirm a spherical morphology.

    • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

      • Lyophilize a known volume of the micellar solution to obtain the total weight of the DOX-loaded micelles.

      • Dissolve a known weight of the lyophilized powder in DMSO to disrupt the micelles and release the DOX.

      • Quantify the DOX concentration using a UV-Vis spectrophotometer or fluorescence plate reader (λex ~480 nm, λem ~590 nm) against a standard curve.

      • Calculate DLC and EE using the following formulas:

        • DLC (%) = (Weight of loaded drug / Total weight of micelles) x 100

        • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol: In Vitro Redox-Responsive Drug Release Study

This protocol validates that drug release is specifically triggered by a reducing environment.

Materials:

  • DOX-loaded mPEG-SS-PLLA micelles (from Protocol 2.1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Shaking incubator at 37°C

  • Fluorescence plate reader

Procedure:

  • Setup:

    • Prepare two release media: (1) PBS (pH 7.4) as a control (simulating extracellular conditions) and (2) PBS (pH 7.4) containing 10 mM GSH (simulating intracellular conditions).

    • Pipette 1 mL of the DOX-loaded micelle solution into two separate dialysis bags.

    • Submerge one bag in 50 mL of the control medium and the other in 50 mL of the GSH-containing medium.

    • Self-Validation: The control group without GSH is essential to demonstrate that significant drug release does not occur without the redox trigger, confirming the stability of the disulfide bond.

  • Execution:

    • Place both setups in a shaking incubator at 37°C.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the outside of the dialysis bag and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantification:

    • Measure the fluorescence of the collected samples to determine the concentration of released DOX.

    • Calculate the cumulative percentage of drug release at each time point relative to the total amount of drug initially in the dialysis bag.

  • Data Presentation:

    • Plot cumulative drug release (%) versus time (hours) for both the control and GSH groups. A significantly faster and higher release profile in the GSH group confirms redox-responsive behavior.

G cluster_1 Redox-Responsive Release Workflow cluster_2 Incubate at 37°C start Prepare DOX-loaded Micelles setup Place Micelles in Dialysis Bag start->setup control Group 1: PBS (pH 7.4) (Low GSH - Control) setup->control exp Group 2: PBS (pH 7.4) + 10 mM GSH (High GSH - Experimental) setup->exp sample Sample Release Medium at Time Points control->sample Slow/Minimal Release exp->sample Rapid Release quantify Quantify Released DOX (Fluorescence Spectroscopy) sample->quantify plot Plot Cumulative Release vs. Time quantify->plot

Caption: Workflow for evaluating in vitro redox-responsive drug release.

Protocol: In Vitro Cytotoxicity Assay

This assay determines the efficacy of the DDS in killing cancer cells.

Materials:

  • MCF-7 breast cancer cells (or other relevant cell line with high GSH levels)

  • DMEM culture medium, 10% FBS, 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Free DOX·HCl, Empty Micelles, DOX-loaded Micelles

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare serial dilutions of free DOX·HCl, empty micelles, and DOX-loaded micelles in culture medium.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.

    • Experimental Design: The empty micelles serve as a control to ensure the polymer carrier itself is non-toxic. Comparing the DOX-loaded micelles to free DOX reveals the efficacy of the delivery system.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability (%) relative to the untreated control cells. Plot cell viability versus drug concentration and determine the IC50 (the concentration of drug required to inhibit cell growth by 50%) for each treatment group.

Part 3: Advanced Considerations and In Vivo Translation

Overcoming Biological Barriers

While promising, disulfide-based systems face challenges. Premature drug release can occur due to interaction with thiols in the blood, though this is minimal.[8] Steric hindrance around the disulfide bond can be engineered to tune the cleavage rate, providing a method to decouple stability from the release rate.[15][16]

In Vivo Evaluation

The ultimate test of a DDS is its performance in a living system. In vivo studies in animal models (e.g., tumor-bearing mice) are critical to assess:

  • Pharmacokinetics and Biodistribution: To determine how long the nanocarrier circulates and where it accumulates.

  • Therapeutic Efficacy: To measure tumor growth inhibition compared to free drug and control groups.[13]

  • Toxicity: To evaluate side effects and damage to healthy organs.

Advanced imaging techniques, such as those using Förster Resonance Energy Transfer (FRET) probes with disulfide linkers, can even allow for real-time visualization of drug release within the tumor microenvironment in vivo.[17]

Future Outlook

The field is moving towards multi-responsive systems that combine redox sensitivity with other triggers like pH or enzymes for even greater specificity.[18][19] Furthermore, disulfide-linked systems are being explored for synergistic therapies, where they not only deliver a drug but also modulate the tumor microenvironment, for instance, by depleting GSH to enhance the efficacy of ROS-based treatments.[2]

Disulfide bonds offer a robust and highly specific mechanism for creating intelligent drug delivery systems. By leveraging the natural redox gradient between extracellular and intracellular spaces, these systems provide a powerful tool for targeted drug release, enhancing therapeutic outcomes and minimizing side effects. The protocols and principles outlined in this guide provide a framework for the rational design, synthesis, and validation of the next generation of redox-responsive nanomedicines.

References

  • Title: Disulfide based prodrugs for cancer therapy Source: RSC Publishing URL: [Link]

  • Title: Disulfide Bond-Responsive Nanotherapeutic Systems for the Effective Payload in Cancer Therapy Source: PubMed URL: [Link]

  • Title: Poly(disulfide)s: From Synthesis to Drug Delivery Source: ACS Publications URL: [Link]

  • Title: Redox-Responsive Drug Delivery Systems: A Chemical Perspective Source: AUS Repository URL: [Link]

  • Title: Redox-Responsive Drug Delivery Systems: A Chemical Perspective Source: PMC - NIH URL: [Link]

  • Title: Synthetic Methods of Disulfide Bonds Applied in Drug Delivery Systems Source: ResearchGate URL: [Link]

  • Title: Disulfide-containing Macromolecules for Therapeutic Delivery Source: PMC - NIH URL: [Link]

  • Title: Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review Source: PMC - NIH URL: [Link]

  • Title: Disulfide Bond Bridge Insertion Turns Hydrophobic Anticancer Prodrugs into Self-Assembled Nanomedicines Source: ACS Publications URL: [Link]

  • Title: Facile synthesis of poly(disulfide)s through one-step oxidation polymerization for redox-responsive drug delivery Source: Biomaterials Science (RSC Publishing) URL: [Link]

  • Title: Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System Source: PubMed URL: [Link]

  • Title: Disulfide Bond-Based SN38 Prodrug Nanoassemblies with High Drug Loading and Reduction-Triggered Drug Release for Pancreatic Cancer Therapy Source: Taylor & Francis Online URL: [Link]

  • Title: Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry Source: ACS Publications URL: [Link]

  • Title: Disulfide-containing monomers in chain-growth polymerization Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents Source: PubMed URL: [Link]

  • Title: Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Poly(disulfide)s: From Synthesis to Drug Delivery Source: PubMed URL: [Link]

  • Title: Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System Source: PMC - PubMed Central URL: [Link]

  • Title: Disulfide-Linked Antibody−Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage Source: Bioconjugate Chemistry - ACS Publications URL: [Link]

  • Title: Characterization of in vivo disulfide-reduction mediated drug release in mouse kidneys Source: PNAS URL: [Link]

  • Title: Protocols for In vitro and In vivo Toxicity Assessment of Engineered Nanoparticles Source: Royal Society of Chemistry URL: [Link]

  • Title: In Vitro Methods for Assessing Nanoparticle Toxicity Source: PMC - NIH URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Thiol to Disulfide Conversion

Welcome to the technical support center for thiol-to-disulfide conversion. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the formation of disul...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiol-to-disulfide conversion. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the formation of disulfide bonds—a critical linkage in peptides, proteins, and various small molecules.[1][2][3] Here, we move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and develop robust, self-validating methodologies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for planning a successful oxidation strategy.

Q1: What is the fundamental mechanism of thiol-to-disulfide oxidation?

A: The conversion of two thiol (-SH) groups to a single disulfide (S-S) bond is a redox reaction.[4] The process involves the removal of two hydrogen atoms and the formation of a new sulfur-sulfur bond. This can proceed through several mechanistic pathways, including:

  • Two-electron oxidation: This is a common pathway where a thiol is attacked by an electrophilic oxidant to form an intermediate like a sulfenic acid (RSOH), which then rapidly reacts with a second thiol to yield the disulfide.[5]

  • One-electron oxidation: This pathway involves the formation of a thiyl radical (RS•) intermediate. Two thiyl radicals can then combine to form the disulfide bond.[5]

  • Thiol-disulfide exchange: This is an SN2-type reaction where a thiolate anion (RS⁻) attacks a sulfur atom of a disulfide bond, displacing another thiolate.[4][5] This is key in disulfide scrambling and rearrangement.

Q2: Why is pH so critical for this reaction?

A: pH is arguably the most critical parameter because it governs the concentration of the reactive species: the thiolate anion (RS⁻). The thiol group (R-SH) itself is a weak nucleophile. However, upon deprotonation to the thiolate, it becomes a much stronger nucleophile, significantly accelerating the rate of oxidation.[6][7]

  • The pKa Rule: The pKa of a typical cysteine thiol is around 8.5.[8] Reactions run at a pH near or above the pKa will have a higher concentration of the reactive thiolate, leading to faster reaction rates.[9][10] Conversely, acidic conditions (pH << pKa) will stabilize the thiol in its protonated, less reactive form.[11][12]

  • Side Reactions: Very high pH can promote unwanted side reactions, such as beta-elimination in peptides or base-catalyzed hydrolysis of other functional groups. Therefore, a pH range of 7-9 is often the optimal starting point for many systems.

Q3: How do I know if my starting material contains free thiols?

A: Before starting an oxidation, it is essential to confirm the presence and quantity of free thiols. The most common method is the Ellman's Test .[12][13][14] This colorimetric assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts stoichiometrically with free thiols to produce a yellow-colored product (TNB²⁻) that can be quantified by measuring its absorbance at 412 nm.[11][15][16]

Section 2: Choosing Your Oxidative Strategy

The choice of oxidant is dictated by the substrate's complexity, stability, and the desired reaction conditions. Mild oxidants are generally preferred to avoid over-oxidation to sulfinic (RSO₂H) or sulfonic (RSO₃H) acids.[17][18]

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Air (O₂) pH 8-9, often requires a catalyst (e.g., trace metal ions like Cu²⁺), room temp.[19][20]Mild, inexpensive, "green" oxidant.Can be very slow (hours to days), difficult to control, and susceptible to metal catalysis which can be hard to reproduce.[20]
Dimethyl Sulfoxide (DMSO) Often requires activation (e.g., acid, I₂, MoO₂Cl₂) or elevated temperatures.[21][22]Mild, high atom economy, readily available solvent.Can be slow without a catalyst/activator. High temperatures can damage sensitive substrates.
Hydrogen Peroxide (H₂O₂) Catalytic amounts of iodide (I⁻) or iodine (I₂), mild conditions.[23]Environmentally benign (byproduct is water), efficient, and cost-effective.[23]Stoichiometry must be carefully controlled to prevent over-oxidation.[17]
Iodine (I₂) Typically used in a basic solution or in solvents like wet acetonitrile.[17][24][25]Fast, efficient, and works well for a broad range of substrates.[17][24]Can lead to unwanted iodination of sensitive aromatic rings (e.g., tyrosine, tryptophan). Requires careful quenching.

Section 3: Core Protocol - A Self-Validating Workflow for Optimization

This workflow is designed to be a self-validating system, incorporating analytical checkpoints to ensure a robust and reproducible process.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Pre-analysis cluster_reaction Phase 2: Reaction & Monitoring cluster_analysis Phase 3: Work-up & Final Analysis Prep 1. Prepare Thiol Solution (Degassed Buffer, pH 7-9) Ellman1 2. Quantify Free Thiol (Ellman's Test) Prep->Ellman1 Reaction 3. Initiate Oxidation (Add Oxidant) Ellman1->Reaction Confirm Starting Material Monitor 4. Monitor Progress (HPLC, LC-MS, Ellman's) Reaction->Monitor Quench 5. Quench Reaction Monitor->Quench Reaction Complete Purify 6. Purify Product (e.g., HPLC, Dialysis) Quench->Purify Analyze 7. Characterize Disulfide (MS, NMR) Purify->Analyze

Caption: A self-validating workflow for thiol-to-disulfide conversion.

Step-by-Step Methodology
  • Preparation: Dissolve the thiol-containing compound in a suitable, degassed buffer (e.g., sodium phosphate, ammonium acetate) at a concentration typically between 0.1-1 mg/mL. Adjust the pH to the desired value (start with pH 8.0).

  • Pre-analysis (Validation Point 1): Take an aliquot of the starting material and perform an Ellman's test to determine the initial concentration of free thiols.[11][13] This provides your baseline (t=0).

  • Reaction Initiation: Add the chosen oxidant. For air oxidation, this may simply involve stirring the solution in a beaker open to the atmosphere. For reagents like H₂O₂/I₂, add a pre-calculated, stoichiometric amount.

  • Monitoring (Validation Point 2): At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), withdraw small aliquots. Analyze them by a suitable method to track the disappearance of the starting material and the appearance of the product.

    • HPLC/LC-MS: The gold standard for monitoring, allowing for direct quantification of starting material, product, and any side products.[26][27]

    • Ellman's Test: Tracks the disappearance of free thiols. The reaction is complete when the free thiol concentration approaches zero.[15]

  • Quenching: Once the reaction is complete, stop it by either adjusting the pH to an acidic value (e.g., pH 4-5) to protonate any remaining thiolate, or by adding a quenching agent (e.g., sodium thiosulfate for iodine-based oxidations).

  • Purification: Isolate the disulfide product. For peptides and proteins, this is often done by reverse-phase HPLC or dialysis. For small molecules, standard chromatographic techniques or extraction may be appropriate.

  • Final Analysis (Validation Point 3): Characterize the final, purified product to confirm its identity and purity, typically using mass spectrometry and, if applicable, NMR.

Section 4: Troubleshooting Guide

Q: My reaction is very slow or incomplete. What should I do?

A: This is a common issue, often related to pH or oxidant choice.

  • Root Cause 1: Insufficient Thiolate Concentration. The pH of your solution may be too low. The reaction rate is highly pH-dependent.[9][10]

    • Solution: Gradually increase the pH of the reaction mixture in 0.5 unit increments (e.g., from 7.5 to 8.0, then to 8.5). Monitor the reaction progress after each adjustment. Be cautious not to exceed a pH that could compromise your molecule's stability.

  • Root Cause 2: Ineffective Oxidant. Air oxidation, while mild, can be extremely slow for sterically hindered or electron-rich thiols.[19]

    • Solution: Switch to a more potent, yet controlled, oxidizing system. The H₂O₂/NaI system is an excellent, mild alternative that is often much faster than air.[23]

  • Root Cause 3: Metal Contamination (for Air Oxidation). The rate of air oxidation is often catalyzed by trace amounts of transition metal ions.[20] If your buffers are exceptionally clean (e.g., treated with Chelex), the reaction may be unexpectedly slow.

    • Solution: While not always recommended due to reproducibility issues, you can add a catalytic amount of a metal salt like CuCl₂. A better approach is to switch to a non-metal-dependent oxidant.

Q: I'm observing significant side products. How can I improve selectivity?

A: Side product formation usually points to over-oxidation or reactions with other functional groups.

  • Root Cause 1: Over-oxidation. Strong or excess oxidant can oxidize the desired disulfide further to sulfinic or sulfonic acids, or oxidize other sensitive residues like methionine.[17]

    • Solution: Carefully control the stoichiometry of your oxidant. Use no more than 1.0-1.2 equivalents. Alternatively, use a milder oxidant like DMSO or air. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Root Cause 2: Disulfide Scrambling. If your molecule has multiple cysteine residues, you may be forming incorrect disulfide pairings or intermolecular oligomers.[18]

    • Solution: This is a complex challenge, particularly in peptide chemistry.[28][29]

      • Lower Concentration: Run the reaction at a higher dilution (e.g., < 0.1 mg/mL) to favor intramolecular bond formation over intermolecular oligomerization.

      • Orthogonal Protection: For complex molecules with multiple desired disulfide bonds, a strategy using orthogonal cysteine-protecting groups (e.g., Acm, Trt) is necessary to control the regiochemistry of bond formation.[28]

Mechanism of a Common Side Reaction: Over-oxidation

G Thiol 2 R-SH (Thiol) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide [O] Desired Path Sulfinic R-SO₂H (Sulfinic Acid) Disulfide->Sulfinic Excess [O] Side Reaction Sulfonic R-SO₃H (Sulfonic Acid) Sulfinic->Sulfonic Excess [O] Side Reaction

Caption: Pathway showing desired oxidation vs. over-oxidation side reactions.

Q: My purified disulfide product seems to be reducing back to the thiol over time. Why?

A: Disulfide bonds can be unstable under certain conditions.

  • Root Cause 1: Presence of Reducing Agents. The most common cause is incomplete removal of a reducing agent used in a prior step (e.g., DTT, TCEP).[4][16]

    • Solution: Ensure your purification method is robust. For peptides/proteins, multiple dialysis steps or size exclusion chromatography after HPLC purification are effective at removing small molecule reductants.

  • Root Cause 2: Thiol-Disulfide Exchange. If even a small amount of unreacted thiol remains in your final product, it can catalyze the reduction of the disulfide through thiol-disulfide exchange, especially at neutral or basic pH.[4][30]

    • Solution: Optimize the reaction to go to full completion. Ensure the purification method effectively separates the disulfide product from any remaining starting material. Store the final product in a slightly acidic buffer (pH 5-6) and frozen to minimize reactivity.

References

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Available at: [Link]

  • JoVE. (2023). Preparation and Reactions of Thiols. Journal of Visualized Experiments. Available at: [Link]

  • Creighton, T. E. (2008). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. Cold Spring Harbor Protocols. Available at: [Link]

  • Scribd. Ellman's Test Protocol. Available at: [Link]

  • Chemistry LibreTexts. (2022). Redox Reactions of Thiols and Disulfides. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Reaction mechanism of thiol to disulfide oxidation under basic conditions? Available at: [Link]

  • Gąciarz, A., et al. (2021). Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds. International Journal of Molecular Sciences. Available at: [Link]

  • Brandes, N., et al. (2009). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. Antioxidants & Redox Signaling. Available at: [Link]

  • Wang, Z., et al. (2021). An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr. Organic & Biomolecular Chemistry. Available at: [Link]

  • Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. Available at: [Link]

  • Organic Chemistry Portal. Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI). Available at: [Link]

  • Fiveable. Thiol Oxidation Definition. Available at: [Link]

  • Tikhonov, A. A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules. Available at: [Link]

  • Biotage. (2023). Disulfide Rich Peptides - which order should the disulfide bonds be formed?. Available at: [Link]

  • Maastricht University. (2016). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Available at: [Link]

  • Barlos, K., & Gatos, D. (2014). Disulfide Formation Strategies in Peptide Synthesis. Semantic Scholar. Available at: [Link]

  • Zhang, T., & Pikal, M. J. (2014). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Li, D., et al. (2023). Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations. Molecules. Available at: [Link]

  • Tikhonov, A. A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed. Available at: [Link]

  • Hampton, M. B., et al. (2013). Biochemical methods for monitoring protein thiol redox states in biological systems. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Lian, L., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science: Processes & Impacts. Available at: [Link]

  • Organic Chemistry Portal. Disulfide synthesis by S-S coupling. Available at: [Link]

  • Parsonage, D., et al. (2015). Quantification of Thiols and Disulfides. Methods in Molecular Biology. Available at: [Link]

  • Andreu, D., & Albericio, F. (1995). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. ResearchGate. Available at: [Link]

  • Kirihara, M., et al. (2007). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Synthesis. Available at: [Link]

  • Lian, L., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols. RSC Publishing. Available at: [Link]

  • Andreu, D., & Albericio, F. (1995). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (2017). Solvent- and metal-free selective oxidation of thiols to disulfides using I2/DMSO catalytic system. Available at: [Link]

  • ResearchGate. (2015). Do Cysteine thiol groups respond to the pH changes?. Available at: [Link]

  • Cacchi, S., et al. (2003). Efficient synthesis of disulfides by air oxidation of thiols under sonication. Green Chemistry. Available at: [Link]

  • ChemRxiv. (2021). Redox-Click Chemistry for Disulfide Formation from Thiols. Available at: [Link]

  • Kolthoff, I. M., & Meehan, E. J. (1963). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. Available at: [Link]

  • Hampton, M. B., et al. (2013). Biochemical methods for monitoring protein thiol redox states in biological systems. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Sadeghpour, M., & Khoramdin, A. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry. Available at: [Link]

  • University of Connecticut. DMSO Oxidation. Available at: [Link]

  • YouTube. (2022). BCH3023 Oxidation of Thiols and Reduction of Disulfides. Available at: [Link]

  • Zeynizadeh, B., & Shirini, F. (2003). Oxidative Coupling of Thiols to Disulfides with Iodine in Wet Acetonitrile. ResearchGate. Available at: [Link]

  • Twistaroma. (2022). Thiol sensing: From current methods to nanoscale contribution. Available at: [Link]

  • Old Dominion University. (2022). Oxidation of Thiols to Disulfides using an Environmentally Benign Organocatalyst. Available at: [Link]

  • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. PubMed. Available at: [Link]

  • Fava, A., et al. (1957). Kinetics of the thiol-disulfide exchange. II. Oxygen-promoted free-radical exchange between aromatic thiols and disulfides. Journal of the American Chemical Society. Available at: [Link]

Sources

Optimization

Stability and degradation pathways of octyl disulfide under thermal stress.

Technical Support Center: Octyl Disulfide Thermal Stability & Degradation Welcome to the technical support center for octyl disulfide. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Octyl Disulfide Thermal Stability & Degradation

Welcome to the technical support center for octyl disulfide. This guide is designed for researchers, scientists, and drug development professionals who are investigating the thermal properties of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to design, execute, and troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal behavior of octyl disulfide.

Q1: What is octyl disulfide and where is it primarily used?

Di-n-octyl disulfide (C16H34S2) is an organosulfur compound consisting of two octyl groups linked by a disulfide bond.[1][2] Due to its properties, including good thermal stability, it is utilized as an additive in lubricants to enhance anti-wear and extreme pressure performance.[3] It also serves as an intermediate in the production of fuel additives and in the polymer and coating industries.[3] In the context of drug development, disulfide bonds are critical for the structural stability of many biologic drugs, and understanding the behavior of simpler dialkyl disulfides like octyl disulfide provides valuable model data.[4][5]

Q2: What is the general thermal stability of octyl disulfide?

Octyl disulfide is recognized for its relatively good thermal stability compared to analogous compounds like peroxides.[3][6] However, like all organic disulfides, it will decompose at elevated temperatures. The thermal decomposition of similar, smaller dialkyl disulfides, such as dimethyl disulfide, occurs readily in the range of 316–373°C.[7] The exact decomposition temperature for octyl disulfide depends on factors like pressure, exposure time, and the presence of catalysts or contaminants.

Q3: What is the primary chemical pathway for the thermal degradation of octyl disulfide?

The thermal degradation of dialkyl disulfides, a process known as pyrolysis in the absence of oxygen, is initiated by the homolytic cleavage of the weakest bond in the molecule.[6][8] For octyl disulfide, this is the sulfur-sulfur (S-S) bond, which is significantly weaker than the carbon-sulfur (C-S) bonds.[9] This initial scission generates two octylthiyl radicals (C8H17S•). These highly reactive radicals then drive subsequent reactions.[6][7]

Q4: What are the likely degradation products when heating octyl disulfide?

Following the initial formation of octylthiyl radicals, a complex mixture of products can be formed through several secondary reactions:

  • Recombination & Disproportionation: Radicals can interact with each other. For instance, two octylthiyl radicals can recombine to form the starting disulfide or undergo reactions that lead to the formation of di-n-octyl sulfide (monosulfide) and di-n-octyl trisulfide.

  • Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other octyl disulfide molecules, leading to the formation of 1-octanethiol.[6]

  • Fragmentation: At sufficiently high temperatures, C-S and C-C bond cleavage can occur, leading to a wider array of smaller hydrocarbon fragments and volatile sulfur compounds like hydrogen sulfide (H2S).[6][10] In some cases, thermolysis of related disulfides has been shown to produce thiophenes.[11]

Q5: How should octyl disulfide be safely stored and handled to minimize premature degradation?

Proper storage is critical to ensure the integrity of your sample. Octyl disulfide should be kept in a tightly closed container and stored in a cool, dry, and well-ventilated area.[12][13] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.[14] For long-term stability and to prevent potential oxidative degradation, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Troubleshooting Guide for Thermal Stress Experiments

This section is designed to help you navigate common challenges encountered during experimental work.

Problem Potential Cause(s) Recommended Solution & Rationale
No Degradation Observed 1. Insufficient Thermal Stress: The temperature and/or duration of the experiment may not be high enough to initiate S-S bond cleavage. 2. Low Analytical Sensitivity: The analytical method (e.g., GC-MS, LC-MS) may not be sensitive enough to detect low levels of degradation products.1. Increase Stress Conditions: Incrementally increase the temperature (e.g., in 10°C steps) or extend the heating duration. The rate of thermal degradation often increases 2- to 5-fold for every 10°C rise in temperature.[15] 2. Validate Analytical Method: Confirm your method's limit of detection (LOD) and limit of quantitation (LOQ) for key expected degradants like 1-octanethiol and di-n-octyl sulfide.
Excessive Degradation & Poor Reproducibility 1. Stress Conditions Too Harsh: The temperature is too high, leading to rapid primary degradation and subsequent secondary and tertiary reactions, creating a complex and unrepresentative product profile.[16] 2. Presence of Oxygen/Contaminants: Oxygen can initiate oxidative degradation pathways, running in parallel to pyrolysis and complicating the results. Metal contaminants can catalyze decomposition.1. Reduce Stress Conditions: Aim for a target degradation of 5-15%.[16] Lower the temperature or shorten the exposure time to focus on primary degradation pathways. 2. Ensure Inert Environment: Conduct experiments in sealed vials purged with an inert gas like nitrogen or argon to eliminate oxygen. Use high-purity starting material and meticulously clean all glassware to remove potential catalysts.
Unidentifiable Peaks in Chromatogram/Mass Spectrum 1. Novel Degradation Products: The generated compounds may not be present in standard commercial mass spectral libraries. 2. Isomeric Products: Different degradation pathways may lead to isomers with the same mass, which are difficult to distinguish without further analysis.1. Employ High-Resolution Mass Spectrometry (HRMS): Use techniques like LC-QTOF-MS or GC-Orbitrap MS to obtain accurate mass measurements. This allows for the confident prediction of elemental formulas for unknown peaks. 2. Perform Tandem MS (MS/MS): Fragment the unknown parent ions to obtain structural information. The fragmentation pattern provides clues to the molecule's structure, which can be pieced together based on known radical chemistry mechanisms.[17][18]
Sample Changes Color (e.g., to yellow/orange) or Viscosity 1. Formation of Polysulfides: The recombination of thiyl radicals with elemental sulfur (if present as an impurity) or through other mechanisms can lead to the formation of higher-order polysulfides (e.g., trisulfides, tetrasulfides), which are often colored.[19] 2. Polymerization: Radical-initiated polymerization can occur at high temperatures, leading to an increase in viscosity.1. Analyze for Polysulfides: Use LC-MS methods capable of resolving compounds with multiple sulfur atoms. The isotopic pattern of sulfur (abundant ³⁴S isotope) can help confirm the number of sulfur atoms in a given molecule. 2. Use Size Exclusion Chromatography (SEC): SEC can separate molecules based on size and is an excellent tool for detecting the formation of high-molecular-weight polymers.

Data Presentation & Key Degradation Products

The following table summarizes the primary degradation products expected from the thermal stress of octyl disulfide.

Compound Name Chemical Formula Formation Pathway Analytical Note
1-OctanethiolC₈H₁₈SHydrogen abstraction by an octylthiyl radical.Amenable to GC-MS analysis.
Di-n-octyl sulfideC₁₆H₃₄SRecombination/reaction of octylthiyl and/or octyl radicals.Higher boiling point than the thiol; detectable by GC-MS or LC-MS.
Di-n-octyl trisulfideC₁₆H₃₄S₃Insertion of sulfur or radical recombination pathways.Detectable by LC-MS; distinguished by mass and sulfur isotope pattern.
OcteneC₈H₁₆Beta-scission of radicals.Volatile; best detected by GC-MS with headspace analysis.
Hydrogen SulfideH₂SHigh-temperature fragmentation.A gas with a characteristic odor; requires specialized detection methods.

Visualizations of Pathways and Workflows

Degradation Pathway of Octyl Disulfide

The diagram below illustrates the principal degradation pathways initiated by the thermal cleavage of the S-S bond.

G cluster_initiation Step 1: Initiation (S-S Bond Cleavage) cluster_propagation Step 2: Propagation & Termination A Octyl-S-S-Octyl (Di-n-octyl Disulfide) B 2x Octyl-S• (Octylthiyl Radical) A->B Δ (Heat) C Octyl-SH (1-Octanethiol) B->C + H abstraction D Octyl-S-Octyl (Di-n-octyl Sulfide) B->D + Radical Recombination/ Desulfurization E Octyl-S-S-S-Octyl (Di-n-octyl Trisulfide) B->E + Radical Recombination F Other Products (e.g., Octene, H₂S) B->F Further Fragmentation

Caption: Primary thermal degradation pathways of octyl disulfide.

Experimental Workflow for Thermal Stress Studies

This flowchart outlines a robust workflow for conducting and analyzing thermal stress experiments.

G start Start: Define Study Objectives prep Sample Preparation (Neat or in Solvent) start->prep controls Prepare Controls (Time Zero, No Heat) prep->controls stress Thermal Stressing (Controlled Temp & Time) prep->stress analysis Instrumental Analysis (GC-MS / LC-MS) controls->analysis sampling Sample Collection (At Defined Time Points) stress->sampling sampling->analysis data Data Processing (Peak ID & Quantification) analysis->data report Interpretation & Reporting data->report end End: Stability Profile Established report->end

Caption: A typical experimental workflow for thermal stress testing.

Experimental Protocols

Protocol 1: Conducting a Forced Thermal Degradation Study

This protocol describes how to set up a basic thermal stress study in a laboratory setting. It is based on principles outlined in ICH guidelines for pharmaceutical stress testing.[16][20]

Objective: To generate a primary degradation profile of octyl disulfide at elevated temperatures.

Materials:

  • High-purity di-n-octyl disulfide

  • 2 mL amber glass autosampler vials with PTFE-lined screw caps

  • Calibrated laboratory oven or heating block

  • Inert gas source (Nitrogen or Argon)

  • Appropriate solvent for dilution (e.g., Hexane, HPLC-grade)

Procedure:

  • Sample Preparation: Accurately weigh or pipette a precise amount of octyl disulfide (e.g., 10 mg) into each of several labeled vials. If studying in solution, dissolve in a high-boiling, inert solvent. Causality: Using amber vials protects the sample from potential photodegradation, which could be a confounding factor.[16]

  • Inerting: Gently flush the headspace of each vial with nitrogen or argon for 30-60 seconds to displace oxygen. Immediately cap the vials tightly. Causality: Removing oxygen is critical to ensure the observed degradation is due to thermal (pyrolytic) pathways, not oxidation.

  • Control Samples: Prepare a "Time Zero" sample by immediately diluting a freshly prepared sample for analysis. Prepare "Control" samples by storing inerted vials at room temperature or refrigerated conditions for the duration of the experiment. Causality: Controls are essential to distinguish stress-induced changes from baseline instability or analytical variability.

  • Thermal Stressing: Place the remaining vials in a calibrated oven set to the desired temperatures. Recommended starting points are 50°C, 70°C, and 90°C.[16][21]

  • Time Points: Remove one vial from each temperature at predetermined time points (e.g., 1, 6, 24, 48 hours). Immediately cool the vials to room temperature to quench the reaction.

  • Sample Analysis: Dilute the contents of each vial (including controls) with an appropriate solvent to a suitable concentration for analysis. Analyze promptly using a validated chromatographic method (see Protocol 2).

Protocol 2: Analysis of Degradation Products by GC-MS

Objective: To separate, identify, and quantify the volatile and semi-volatile degradation products of octyl disulfide.

Instrumentation & Consumables:

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms)

  • Helium carrier gas

  • Autosampler vials, inserts, and caps

Procedure:

  • Instrument Setup:

    • Inlet: Set to 250°C, Split mode (e.g., 20:1 split ratio).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Program: Start at 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 10 min). Causality: This temperature program provides good separation for volatile products at the beginning and allows for the elution of the higher-boiling parent compound and degradants at the end.

    • MS Transfer Line: Set to 280°C.

    • Ion Source: Set to 230°C, Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 550.

  • Sequence Setup: Create a sequence including solvent blanks, control samples, time-zero samples, and all stressed samples.

  • Injection: Inject 1 µL of each prepared sample.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC) for each sample.

    • Identify the parent octyl disulfide peak. Its decrease in area over time indicates the extent of degradation.

    • For new peaks that appear in the stressed samples, examine their mass spectra. Search the NIST library for potential matches.

    • For unknown peaks, analyze the fragmentation pattern and isotopic distribution to propose structures consistent with expected degradation pathways. For example, the presence of a strong molecular ion and fragments corresponding to the loss of alkyl chains is characteristic of sulfides and disulfides.

References

  • Shin, H. S., Kim, J. H., Kim, S. B., & Jung, Y. M. (2007). Thermal Characterization of Self-Assembled Monolayers of Dialkyl Disulfides Containing the Urea Moiety. Langmuir, 23(21), 10567–10572. Available at: [Link]

  • Bream, R. (n.d.). An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. ACD/Labs. Available at: [Link]

  • Veeprho. (2020, July 20). Stress Testing Study Design. Available at: [Link]

  • Carstensen, J. T., & Rhodes, C. T. (1991). Cyclic Temperature Stress Testing of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Al-Abayechi, W. N. (2015). Pyrolysis of Thiols and Sulfides. ResearchGate. Available at: [Link]

  • Alsante, K. M., et al. (2003). A Stress Testing Benchmarking Study. Pharmaceutical Technology. Available at: [Link]

  • Sheng, S., et al. (2008). Identification of disulfide bonds in protein proteolytic degradation products using the de novo-protein unique sequence tags approach. NIH. Available at: [Link]

  • Coghlan, J. (2022, June 13). Detecting Disulfide Bond Shuffling in Biologics Using Trypsin Platinum. Promega Connections. Available at: [Link]

  • Xu, H., et al. (2008). Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. NIH. Available at: [Link]

  • Quora. (2014, August 22). What temperature is sufficiently high enough to break the cysteine disulfide bonds in proteins?. Available at: [Link]

  • Reddit. (2017, November 1). Can extreme temperatures break disulphide bonds in proteins?. r/Biochemistry. Available at: [Link]

  • Kim, H. J., et al. (2017). Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. Chemical Science, 8(2), 1146-1156. Available at: [Link]

  • Yang, Y., et al. (2004). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 93(12), 2847-2857. Available at: [Link]

  • ResearchGate. (n.d.). Figure 2. Mechanisms of cleavage of allosteric disulfide bonds.... Available at: [Link]

  • Boelens, H., & Brandsma, L. (1972). Formation of dialkylthiophenes by thermolysis of di(1-alkenyl) disulfides and alkyl 1-propenyl disulfides. ResearchGate. Available at: [Link]

  • Amrani, S. E., & Eglinton, T. I. (1995). Hydrous pyrolysis transformation of organic sulfur compounds: Part 1. Reactivity and chemical changes. Macquarie University Research PURE. Available at: [Link]

  • Zhang, Y., et al. (2024). Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. PubMed Central. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: Di-n-octyl sulfide. Available at: [Link]

  • Han, H., & Julian, R. R. (2014). Enhancing Protein Disulfide Bond Cleavage by UV Excitation and Electron Capture Dissociation for Top-Down Mass Spectrometry. NIH. Available at: [Link]

  • LookChem. (n.d.). Cas 822-27-5, DI-N-OCTYL DISULFIDE. Available at: [Link]

  • Wikipedia. (n.d.). Diallyl disulfide. Available at: [Link]

  • Clark, R. J., & Craik, D. J. (2013). Recent progress towards pharmaceutical applications of disulfide-rich cyclic peptides. Current Pharmaceutical Design, 19(34), 6125-6135. Available at: [Link]

  • LookChem. (n.d.). Octyl disulfide. Available at: [Link]

  • Wetzel, R., et al. (1988). Disulfide bonds and thermal stability in T4 lysozyme. PubMed. Available at: [Link]

  • PubChemLite. (n.d.). Di-n-octyl disulfide (C16H34S2). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Di-n-octyl disulfide. PubChem Compound Database. Available at: [Link]

  • Chemistry For Everyone. (2025, January 26). What Is Pyrolysis In Organic Chemistry? [Video]. YouTube. Available at: [Link]

  • Griesbach, U., et al. (2021). Electrochemical Synthesis of Organic Polysulfides from Disulfides by Sulfur Insertion from S8 and an Unexpected Solvent Effect on the Product Distribution. Chemistry – A European Journal, 27(40), 11141-11147. Available at: [Link]

  • NIST. (n.d.). Dioctyl disulphide. NIST Chemistry WebBook. Available at: [Link]

  • Gun'ko, V. M., et al. (2019). Development of Novel Oral Formulations of Disulfide Antioxidants Based on Porous Silica for Controlled Release of the Drugs. MDPI. Available at: [Link]

  • CAS. (n.d.). Dioctyl disulfide. CAS Common Chemistry. Available at: [Link]

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Sources

Troubleshooting

Common side products in the synthesis of dialkyl disulfides.

Welcome to the technical support center for dialkyl disulfide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encount...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dialkyl disulfide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles driving the formation of common impurities, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

FAQ 1: My thiol oxidation is producing over-oxidized species (sulfinic/sulfonic acids). How can I prevent this?

This is a frequent issue when synthesizing disulfides via the oxidation of thiols. The desired reaction is the coupling of two thiol molecules to form a disulfide, which is a two-electron oxidation. However, many common oxidizing agents are strong enough to further oxidize the sulfur atoms, leading to undesired, highly-oxidized byproducts.

The Underlying Mechanism: The Oxidation Ladder

The oxidation of a thiol (R-SH) does not simply stop at the disulfide (R-S-S-R). It proceeds through a series of sulfur-oxygen species with increasing oxidation states. The key is to choose an oxidant with a potential that is sufficient to form the disulfide bond but not high enough to easily proceed to the next steps.

The initial two-electron oxidation of a thiolate anion (RS⁻) by an oxidant like hydrogen peroxide first generates a sulfenic acid (R-SOH) intermediate.[1] This highly reactive species can then react with another thiol molecule to form the desired disulfide.[1] However, in the absence of a nearby thiol or in the presence of a strong excess of the oxidant, the sulfenic acid is susceptible to further, often irreversible, oxidation to sulfinic acid (R-SO₂H) and finally sulfonic acid (R-SO₃H).[1]

G Thiol Thiol (R-SH) Thiolate Thiolate (RS⁻) Thiol->Thiolate -H⁺ Sulfenic Sulfenic Acid (R-SOH) Thiolate->Sulfenic + [O] (2e⁻ Oxidation) Disulfide Disulfide (R-S-S-R) Sulfenic->Disulfide + R-SH - H₂O Sulfinic Sulfinic Acid (R-SO₂H) Sulfenic->Sulfinic + [O] (Irreversible) Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic + [O] (Irreversible)

Caption: Thiol oxidation: desired disulfide formation versus the over-oxidation side pathway.

Troubleshooting & Optimization Protocol

To prevent over-oxidation, the key is precise control over the oxidant and reaction conditions.

1. Select a Milder Oxidizing Agent:

  • Instead of potent oxidants like peroxy acids or excess hydrogen peroxide, opt for milder, more selective reagents.

  • Recommended Agents:

    • Iodine (I₂): A classic and effective reagent that generally stops at the disulfide stage.[2][3]

    • Dimethyl Sulfoxide (DMSO): Often used for clean oxidations, particularly in the presence of an acid or activating agent.[4][5]

    • Air/Oxygen: In the presence of a base (e.g., Et₃N) and sometimes a catalyst, air can be a very mild and green oxidant.[6]

    • Specialized Reagents: Agents like Bobbitt's salt or trichloroisocyanuric acid have been developed for highly chemoselective thiol oxidation without over-oxidation side products.[7][8]

2. Control Stoichiometry and Temperature:

  • Stoichiometry: Add the oxidizing agent slowly and stoichiometrically (or with only a slight excess, e.g., 1.05-1.1 equivalents) to the thiol solution. This ensures that once the disulfide is formed, there is no large excess of oxidant remaining to cause further reactions.

  • Temperature: Run the reaction at low to ambient temperatures (e.g., 0 °C to room temperature). Exothermic oxidations can run away at higher temperatures, promoting side reactions.

3. Monitor the Reaction:

  • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting thiol and the appearance of the disulfide product. Stop the reaction as soon as the starting material is consumed to minimize the risk of over-oxidation.

ParameterProblematic ConditionRecommended ConditionRationale
Oxidant Strong, non-selective (e.g., KMnO₄, excess H₂O₂)Mild, selective (e.g., I₂, Air/Base, DMSO)[4][5][6]Reduces the thermodynamic driving force for over-oxidation.
Stoichiometry Large excess of oxidant1.0 - 1.1 equivalents of oxidantMinimizes exposure of the product to the oxidant.
Temperature High / Uncontrolled0 °C to Room TemperatureSlows the rate of all reactions, especially undesired ones.
Monitoring Quench after a fixed timeQuench upon consumption of starting materialPrevents the reaction from proceeding to byproducts after completion.
FAQ 2: I see significant amounts of trisulfides and monosulfides in my reaction from an alkyl halide. What's causing this and how do I fix it?

This issue is characteristic of syntheses involving the reaction of an alkyl halide with a disulfide source, such as sodium disulfide (Na₂S₂) or a mixture of sodium sulfide and elemental sulfur.

The Underlying Mechanism: A Mixture of Nucleophiles

The intended reaction is a straightforward Sₙ2 displacement of the halide by the disulfide anion (⁻S-S⁻). However, the disulfide source itself can be a complex mixture.

  • Polysulfide Formation: Commercial sodium disulfide is often a mixture of Na₂S₂, Na₂S₃, Na₂S₄, etc. Reacting your alkyl halide with this mixture will inevitably produce a corresponding mixture of dialkyl disulfide, trisulfide, and higher polysulfides.[4][9][10] Even when starting with pure reagents, equilibrium reactions can generate polysulfide species.

  • Monosulfide (Thioether) Formation: The presence of sulfide ions (S²⁻) or hydrosulfide ions (SH⁻) in the reaction mixture will lead to the formation of a dialkyl sulfide (thioether) via a competing Sₙ2 reaction.[2] These sulfide ions can be present as an impurity in the disulfide reagent or be formed via decomposition pathways.

G cluster_main Desired Sₙ2 Pathway cluster_side Side Product Pathways RX_main Alkyl Halide (R-X) RSSR Dialkyl Disulfide (R-S-S-R) RX_main->RSSR + ⁻S-S⁻ S2_ion Disulfide Anion (⁻S-S⁻) RX_side Alkyl Halide (R-X) RSSSR Dialkyl Trisulfide (R-S-S-S-R) RX_side->RSSSR + ⁻S-S-S⁻ RSR Dialkyl Sulfide (R-S-R) RX_side->RSR + S²⁻ S3_ion Trisulfide Anion (⁻S-S-S⁻) S_ion Sulfide Anion (S²⁻)

Caption: Competing nucleophiles in disulfide synthesis from alkyl halides.

Troubleshooting & Optimization Protocol

Success hinges on controlling the purity of your sulfur source and the reaction temperature.

1. Prepare a Defined Disulfide Reagent:

  • Instead of using elemental sulfur and sodium sulfide directly, which can form a broad distribution of polysulfides, consider preparing a solution of sodium disulfide with a more defined composition immediately before use.

  • Protocol: A common method involves reacting a stoichiometric amount of elemental sulfur (S₈) with a known concentration of sodium sulfide (Na₂S) in an aqueous or alcoholic solvent.

2. Precise Temperature Control:

  • The formation of higher polysulfides is often favored at higher temperatures. Maintaining a consistent and moderate temperature is critical.

  • It has been found that running the reaction between 40 °C and 60 °C minimizes the formation of both monosulfides and higher polysulfides in favor of the desired disulfide.[10]

3. Control Stoichiometry:

  • Use a slight excess of the disulfide reagent (e.g., 1.0 to 1.05 molar equivalents of Na₂S₂ to 2 molar equivalents of alkyl halide) to ensure full conversion of the halide without promoting side reactions.

4. Consider Phase Transfer Catalysis (PTC):

  • For reactions between an aqueous solution of the disulfide salt and an organic solution of the alkyl halide, a phase transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve the reaction rate and selectivity at lower temperatures, further suppressing side reactions.[11]

ParameterProblematic ConditionRecommended ConditionRationale
Sulfur Source Undefined mixture of Na₂SₓFreshly prepared Na₂S₂ solutionEnsures the primary nucleophile is the disulfide anion.
Temperature > 60 °C or < 40 °C40 °C - 60 °C[10]Balances reaction rate with minimizing polysulfide/monosulfide formation.
Mixing Poor mixing between phasesVigorous stirring or use of a Phase Transfer Catalyst[11]Improves reaction rate and allows for lower, more selective temperatures.
FAQ 3: I'm attempting to make an unsymmetrical disulfide using the Bunte salt method and I'm getting a mixture of symmetrical disulfides.

The Bunte salt (S-alkylthiosulfate) method is a powerful route for creating both symmetrical and unsymmetrical disulfides. The common pathway involves reacting a Bunte salt (R-S-SO₃⁻) with a thiolate (R'-S⁻). However, this system is prone to scrambling reactions, leading to a statistical mixture of R-S-S-R, R'-S-S-R', and the desired R-S-S-R'.

The Underlying Mechanism: Thiol-Disulfide Exchange

The root cause of this issue is thiol-disulfide exchange . This is a reversible equilibrium reaction where a free thiolate anion attacks a disulfide bond, displacing one of the sulfur atoms and forming a new disulfide.[9][12][13]

R'-S⁻ + R-S-S-R ⇌ R'-S-S-R + R-S⁻

In your synthesis, if any free thiol (R-SH or R'-SH) is present alongside the disulfide products, this scrambling process will be initiated, especially under basic conditions which generate the reactive thiolate anion.[14] This can happen if the starting thiolate reagent is contaminated with its corresponding disulfide, or if the Bunte salt undergoes undesired side reactions that produce thiols.[15]

G cluster_main Desired Reaction cluster_side Scrambling Side Reaction Thiolate Thiolate (R'-S⁻) Product Unsymmetrical Disulfide (R'-S-S-R) Thiolate->Product + Bunte Salt - SO₃²⁻ Bunte Bunte Salt (R-S-SO₃⁻) Product_scramble Unsymmetrical Disulfide (R'-S-S-R) Symm1 Symmetrical Disulfide (R'-S-S-R') Product_scramble->Symm1 + R'-S⁻ (Exchange) Symm2 Symmetrical Disulfide (R-S-S-R) Product_scramble->Symm2 + R-S⁻ (Exchange) Thiolate_scramble Thiolate (R'-S⁻)

Caption: Desired Bunte salt reaction vs. thiol-disulfide exchange leading to product scrambling.

Troubleshooting & Optimization Protocol

Minimizing scrambling requires careful control of reagent purity and reaction conditions to shut down the thiol-disulfide exchange equilibrium.

1. Ensure Purity of Reagents:

  • Thiolate Solution: Use a freshly prepared thiolate solution. Thiols can air-oxidize to symmetrical disulfides on storage. Ensure the base used to generate the thiolate is strong enough for complete deprotonation, leaving no free thiol.

  • Bunte Salt: Purify the Bunte salt before use to remove any contaminants from its synthesis (e.g., unreacted alkyl halide or thiosulfate).

2. Control Reaction Conditions:

  • pH: Run the reaction under conditions that favor the forward reaction of the thiolate with the Bunte salt but are not so basic as to accelerate the exchange reaction significantly. The optimal pH is often substrate-dependent.

  • Temperature: Keep the reaction temperature as low as feasible to slow down the exchange equilibrium.

  • Reaction Time: Monitor the reaction closely and stop it once the formation of the unsymmetrical product is maximized, before significant scrambling can occur.

3. Modified Procedure to Minimize Disproportionation:

  • A modified procedure that has been shown to minimize disproportionation involves careful, slow addition of the thiolate solution to the Bunte salt solution to avoid local excesses of the nucleophile.[16] Forcing conditions should be avoided as they can lead to disproportionation.[16]

General Troubleshooting: Elimination Reactions of Alkyl Halides

A universal side reaction when using alkyl halides (especially secondary and tertiary) with basic nucleophiles is E2 elimination , which produces an alkene instead of the desired substitution product.[17][18][19] The disulfide or sulfide anions used in these syntheses are moderately basic and can induce elimination.

Prevention Strategies:

  • Substrate Choice: Whenever possible, use primary alkyl halides, which are much less prone to elimination than secondary or tertiary halides.[18][20]

  • Temperature: Elimination reactions are highly favored by increased temperature.[18] Running the Sₙ2 reaction at the lowest possible temperature that still allows for a reasonable reaction rate will significantly favor substitution over elimination.

  • Solvent: Use a polar aprotic solvent (e.g., DMSO, DMF, acetone). These solvents are known to accelerate the Sₙ2 reaction rate much more than the E2 rate, tipping the product ratio in favor of substitution.[18]

References
  • Disulfide - Wikipedia . Wikipedia. [Link]

  • Attempted synthesis of thiols by reduction of Bunte salts (alkylthiosulfates) . Sciencemadness.org. [Link]

  • Carroll, K. S. (2012). The Basics of Thiols and Cysteines in Redox Biology and Chemistry . Antioxidants & Redox Signaling, 17(12), 1759–1783. National Center for Biotechnology Information. [Link]

  • Andreu, D., & Albericio, F. (1995). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In Peptide Synthesis Protocols (pp. 91-169). Humana Press.
  • Disulfide synthesis by S-S coupling . Organic Chemistry Portal. [Link]

  • Movassagh, B., & Mossadegh, A. (2011). A new, simple, and scalable one-pot synthesis of symmetrical disulfides from alkyl halides using Na2S2O3·5H2O in DMSO. New Journal of Chemistry, 35(10), 2095-2098. Royal Society of Chemistry.
  • Redox Reactions of Thiols and Disulfides . Chemistry LibreTexts. [Link]

  • Redox Reactions of Thiols and Disulfides . Chemistry LibreTexts. [Link]

  • Trosien, I., et al. (2021). Electrochemical Synthesis of Organic Polysulfides from Disulfides by Sulfur Insertion from S8 and an Unexpected Solvent Effect on the Product Distribution . Chemistry – A European Journal, 27(38), 9811-9817. National Center for Biotechnology Information. [Link]

  • Alkyl Halide Reactivity . Michigan State University Department of Chemistry. [Link]

  • Crockett, M. P., et al. (2018). Synthesis and characterization of polysulfides formed by the inverse vulcanisation of cyclosiloxanes with sulfur. Polymer Chemistry, 9(12), 1473-1481. Royal Society of Chemistry.
  • Anderson, J. M. (1966). MECHANISMS OF REACTIONS OF BUNTE SALTS AND RELATED COMPOUNDS. II. ACID HYDROLYSIS OF BUNTE SALTS (S--ALKYL AND S--ARYL THIOSULFATES) . OSTI.GOV. [Link]

  • Generic thiol–disulfide exchange reactions . ResearchGate. [Link]

  • Joshi, S. B., et al. (2014). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone . Molecular Pharmaceutics, 11(7), 2215–2226. National Center for Biotechnology Information. [Link]

  • Process for the preparation of asymmetric disulphides.
  • Firouzabadi, H., et al. (2006). PREPARATION OF DISULFIDES BY THE OXIDATION OF THIOLS USING TRICHLOROISOCYANURIC ACID. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1849-1853. Taylor & Francis Online.
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  • Yuan, J., et al. (2006). Synthesis, characterization and bioactivity evaluation of diallyl disulfide . Journal of Central South University of Technology, 13(4), 363-366. ResearchGate. [Link]

  • substitution & elimination reactions of alkyl halides . YouTube. [Link]

  • Cella, R., et al. (2006). Efficient synthesis of disulfides by air oxidation of thiols under sonication. Green Chemistry, 8(10), 932-935. Royal Society of Chemistry.
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  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways . Antioxidants & Redox Signaling, 18(13), 1623-1641. ResearchGate. [Link]

  • Thiols and Sulfides . Chemistry LibreTexts. [Link]

  • Oxidation of thiol using DEAD and its derivatives . ResearchGate. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways . Antioxidants & Redox Signaling, 18(13), 1623-1641. National Center for Biotechnology Information. [Link]

  • Disulfide synthesis by S-alkylation . Organic Chemistry Portal. [Link]

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Optimization

Technical Support Center: Optimizing Octyl Disulfide Self-Assembled Monolayers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with octyl disulfide self-assembled monolayers (SAMs). This guide provides in-depth troubleshooting advice,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with octyl disulfide self-assembled monolayers (SAMs). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high-quality, well-ordered SAMs for your applications.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of octyl disulfide SAM formation on a gold substrate?

The formation of a SAM from an octyl disulfide precursor on a gold surface is a chemisorption process. It is widely accepted that the disulfide (S-S) bond cleaves upon adsorption to the gold substrate.[1][2] This dissociative chemisorption results in the formation of two individual octanethiolate species bound to the gold surface through strong gold-sulfur (Au-S) bonds.[2][3] The overall process can be conceptualized in two main stages: an initial, rapid adsorption of molecules to the surface, followed by a slower reorganization phase where the alkyl chains orient and pack into a dense, ordered monolayer.[4]

Q2: Why choose octyl disulfide over 1-octanethiol for SAM formation?

While both octyl disulfide and 1-octanethiol result in the same octanethiolate monolayer on the gold surface, there can be practical advantages to using the disulfide.[3] Disulfides are often more stable and less prone to oxidation during storage compared to their thiol counterparts.[5] This can lead to more reproducible results, as the purity of the precursor is critical for forming high-quality SAMs.[6][7]

Q3: What are the critical factors that influence the final quality and order of the SAM?

The final quality of your octyl disulfide SAM is a multifactorial issue. The most critical parameters include:

  • Substrate Cleanliness: The gold surface must be meticulously clean and free of organic or particulate contaminants.[6][8]

  • Purity of Precursor and Solvent: Impurities in the octyl disulfide or the solvent can compete for binding sites on the substrate, leading to defects and a disordered film.[6][7][9]

  • Solvent Choice: The solvent not only dissolves the octyl disulfide but can also influence the self-assembly process.[10][11] Anhydrous ethanol is a common and effective choice.[12][13]

  • Concentration and Immersion Time: Low concentrations and longer immersion times (e.g., 24-48 hours) generally favor the formation of highly crystalline domains as the molecules have more time to rearrange into a thermodynamically stable, ordered structure.[4][12]

  • Environmental Conditions: The preparation should be conducted in a clean environment, and minimizing oxygen exposure by using an inert atmosphere (like nitrogen or argon) is recommended to prevent oxidative side reactions.[6][12][13]

Q4: How can I characterize the quality of my octyl disulfide SAM?

Several techniques can be employed to assess the quality of your SAM:

  • Contact Angle Goniometry: A high water contact angle (typically >100° for a well-packed methyl-terminated SAM) indicates a dense, hydrophobic monolayer.[14]

  • Ellipsometry: This technique measures the thickness of the monolayer, which should be consistent with the length of the octyl chains in a tilted, standing-up orientation.

  • Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These imaging techniques can provide direct visualization of the surface morphology, showing domains, defects, and overall order.[4]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the chemical composition of the surface and the formation of the Au-S bond.[1]

Troubleshooting Guide

This section addresses common problems encountered during the formation of octyl disulfide SAMs and provides systematic solutions.

Issue 1: Patchy, Incomplete, or Disordered Monolayer

This is one of the most frequent issues and often points to fundamental problems in the experimental setup.

Potential CauseRecommended SolutionScientific Rationale
Contaminated Gold Substrate Implement a rigorous substrate cleaning protocol. Common methods include Piranha solution (use with extreme caution), UV/Ozone, or plasma cleaning immediately before immersion.[6][8]Contaminants on the gold surface physically block the octyl disulfide molecules from accessing the binding sites, leading to voids and preventing the formation of a continuous monolayer.[6]
Impure Octyl Disulfide or Solvent Use high-purity octyl disulfide and anhydrous (200 proof) ethanol.[6][7] If possible, use a freshly opened bottle of solvent to minimize absorbed water.Water and other impurities in the solvent can co-adsorb on the surface or interfere with the self-assembly process, disrupting the packing of the alkyl chains.[7] Impurities in the precursor can be incorporated as defects.[9]
Insufficient Immersion Time Increase the immersion time to 24-48 hours.[12][13]While initial adsorption is fast, the crucial organization and ordering of the alkyl chains is a slower process.[4][9] Longer times allow the system to reach a more thermodynamically favorable, well-ordered state.
Oxidation of Thiolate Species Prepare the SAM solution immediately before use. Purge the solution and the immersion container with an inert gas like nitrogen or argon.[6][12][13]Although starting with a disulfide provides some protection against oxidation, the resulting thiolate on the surface can be susceptible to oxidation, which can introduce defects. An inert atmosphere minimizes this risk.
Issue 2: Poor Reproducibility Between Experiments

Inconsistent results are frustrating and can compromise the validity of your data.

Potential CauseRecommended SolutionScientific Rationale
Inconsistent Substrate Quality Standardize your substrate source and cleaning procedure. Ensure the gold surface has a consistent crystal orientation and roughness.The quality and crystallography of the underlying gold (e.g., Au(111)) significantly impact the packing and domain structure of the SAM.[4]
Variable Solvent Quality Use the same grade and supplier for your solvent. Store solvents in a desiccator to prevent water absorption.[7]The water content in solvents like ethanol can vary significantly depending on storage and handling, introducing an uncontrolled variable into your experiments.[7]
Fluctuations in Environmental Conditions Perform experiments in a controlled environment, noting temperature and humidity. Avoid areas where volatile contaminants like silanes are used.[12][13]Temperature affects the kinetics of SAM formation.[4] Airborne contaminants can adsorb onto the substrate and compromise the monolayer quality.[12][13]
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor SAM quality.

troubleshooting_workflow cluster_problem Problem Identification cluster_investigation Investigation Path cluster_solution Corrective Actions cluster_verification Verification Poor_SAM Poor SAM Quality (Low Contact Angle, Inconsistent Thickness, Visible Defects) Check_Substrate Evaluate Substrate Preparation Poor_SAM->Check_Substrate Check_Reagents Verify Reagent & Solvent Purity Poor_SAM->Check_Reagents Check_Process Review Assembly Process Poor_SAM->Check_Process Reclean_Substrate Re-clean Substrate (e.g., Plasma, Piranha) Check_Substrate->Reclean_Substrate New_Reagents Use Fresh, High-Purity Disulfide & Solvent Check_Reagents->New_Reagents Optimize_Process Optimize Parameters: - Increase Time (24-48h) - Use Inert Atmosphere - Control Temperature Check_Process->Optimize_Process Recharacterize Re-characterize SAM (Contact Angle, Ellipsometry, AFM) Reclean_Substrate->Recharacterize New_Reagents->Recharacterize Optimize_Process->Recharacterize

Caption: A workflow for troubleshooting poor SAM quality.

Detailed Experimental Protocols

Protocol 1: Gold Substrate Cleaning (Piranha Solution Method)

WARNING: Piranha solution is extremely corrosive and reactive. It must be handled with extreme caution inside a fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Preparation: Prepare the Piranha solution by slowly and carefully adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Never add acid to peroxide. The solution is highly exothermic.

  • Immersion: Using acid-resistant tweezers, immerse the gold substrates in the freshly prepared Piranha solution for 5-10 minutes.

  • Rinsing: Carefully remove the substrates and rinse them copiously with deionized (DI) water (18 MΩ·cm).

  • Final Rinse and Drying: Rinse the substrates with high-purity ethanol and dry them under a stream of dry nitrogen or argon gas.

  • Immediate Use: The cleaned substrates are highly active and should be used immediately for SAM formation to prevent recontamination.[8][15]

Protocol 2: Octyl Disulfide SAM Formation
  • Solution Preparation: In a clean glass container, prepare a 1 mM solution of high-purity octyl disulfide in anhydrous (200 proof) ethanol.[15] For example, to make 10 mL of solution, dissolve the appropriate mass of octyl disulfide in 10 mL of ethanol.

  • Inert Atmosphere: To minimize oxidation, gently bubble dry nitrogen or argon gas through the solution for 5-10 minutes. This also helps to remove dissolved oxygen from the solvent.

  • Substrate Immersion: Immediately place the freshly cleaned and dried gold substrates into the disulfide solution.

  • Sealing and Incubation: Seal the container to minimize headspace and prevent atmospheric contamination. If possible, backfill the container with inert gas before sealing.[12][13] Allow the self-assembly to proceed for 24-48 hours at room temperature in a vibration-free location.[12][13]

  • Rinsing: After incubation, remove the substrates with clean tweezers and rinse them thoroughly with fresh, high-purity ethanol to remove any physisorbed (non-chemically bonded) molecules.

  • Drying: Dry the SAM-coated substrates under a gentle stream of dry nitrogen or argon gas. The substrates are now ready for characterization or use.

Visual Guide to the Self-Assembly Process

This diagram illustrates the key steps in the formation of an octyl disulfide SAM on a gold surface.

Caption: Workflow and mechanism of SAM formation.

References

  • Wikipedia. Self-assembled monolayer. Available from: [Link]

  • MDPI. Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces. Available from: [Link]

  • ACS Publications. Detecting and Removing Defects in Organosilane Self-Assembled Monolayers | Langmuir. Available from: [Link]

  • ResearchGate. Thiols and Disulfides on the Au(111) Surface: The Headgroup−Gold Interaction | Request PDF. Available from: [Link]

  • INIFTA. Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. Available from: [Link]

  • ResearchGate. (a) Illustration of different types of defects in a SAM. Domain... Available from: [Link]

  • PubMed. Direct observation of thiolate displacement reactions on Au(111): the role of physisorbed disulfides. Available from: [Link]

  • PubMed Central. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. Available from: [Link]

  • International Journal of Pharmaceutical Science Invention. Effect of solvents on formation of disulphide bond in peptides. Available from: [Link]

  • AIP Publishing. Adsorption modes of cysteine on Au(111): Thiolate, amino-thiolate, disulfide. Available from: [Link]

  • PubMed. Adsorption modes of cysteine on Au(111): thiolate, amino-thiolate, disulfide. Available from: [Link]

  • ACS Publications. Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study | Langmuir. Available from: [Link]

  • ResearchGate. Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Available from: [Link]

  • DTIC. Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. Available from: [Link]

  • ResearchGate. Different steps involving the mechanism of SAM formation of hydrated... Available from: [Link]

  • Zimmer & Peacock. Forming a SAM on a gold electrode. Available from: [Link]

  • ResearchGate. (PDF) Solvent Effect on Formation of Cysteamine Self-Assembled Monolayers on Au(111). Available from: [Link]

  • University of Houston. Molecular Level Structural Characterization of Self-Assembled Monolayers of Functionalized Bidentate Aromatic Thiols - Dr. Lee Group. Available from: [Link]

  • ResearchGate. Formation of self-assembled monolayers on gold. (A) Chemical structures... Available from: [Link]

  • Sci-Hub. Self-Assembled Monolayers on Gold of Thiols Incorporating Conjugated Terminal Groups. Available from: [Link]

  • Pradeep Research Group. Self-Assembled Monolayers of Small Aromatic Disulfide and Diselenide Molecules on Polycrystalline Gold Films. Available from: [Link]

  • ResearchGate. Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Available from: [Link]

  • RSC Publishing. Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study. Available from: [Link]

  • Columbia University. Non-chemisorbed gold–sulfur binding prevails in self-assembled monolayers. Available from: [Link]

  • PubChem. Di-n-octyl disulfide. Available from: [Link]

  • LookChem. Cas 822-27-5,DI-N-OCTYL DISULFIDE. Available from: [Link]

  • NIST. Dioctyl disulphide. Available from: [Link]

  • ChemRxiv. Fragment correlation mass spectrometry enables direct characterization of disul- fide cleavage pathways of therapeutic peptides. Available from: [Link]

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Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Octyl Disulfide for Aqueous Applications

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with octyl disulfide. This guide is designed to provide in-depth troubleshooting and practical sol...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with octyl disulfide. This guide is designed to provide in-depth troubleshooting and practical solutions for the solubility challenges commonly encountered when incorporating this hydrophobic compound into aqueous experimental systems. Our goal is to equip you with the knowledge to design robust experimental protocols and interpret your results with confidence.

Understanding the Challenge: The Inherent Hydrophobicity of Octyl Disulfide

Octyl disulfide (C₁₆H₃₄S₂) is a symmetrical disulfide with two eight-carbon alkyl chains.[1][2][3] This long, nonpolar hydrocarbon structure is the primary reason for its extremely low solubility in water and aqueous buffers.[4] The molecule's high logP value (a measure of lipophilicity) indicates a strong preference for nonpolar environments over aqueous ones. This inherent hydrophobicity can lead to significant experimental hurdles, including compound precipitation, inaccurate concentration measurements, and poor bioavailability in cell-based assays.

This guide will walk you through a series of frequently asked questions and troubleshooting scenarios to effectively manage these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My octyl disulfide won't dissolve in my aqueous buffer. What are my options?

A1: Direct dissolution of octyl disulfide in aqueous buffers is generally not feasible due to its hydrophobic nature. The primary strategy is to first dissolve it in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock can then be carefully diluted into your aqueous experimental medium.

Recommended Organic Solvents (Co-solvents):

  • Dimethyl Sulfoxide (DMSO): This is a powerful and widely used aprotic solvent that can dissolve a broad range of polar and nonpolar compounds.[5] It is a common choice for preparing stock solutions for cell culture experiments.

  • Ethanol (EtOH): A polar protic solvent that is also effective for many hydrophobic compounds and is often less cytotoxic than DMSO at higher concentrations.

  • Methanol (MeOH): Similar to ethanol, but can be more volatile and is generally more toxic.

  • Acetone: A polar aprotic solvent that can be useful, but its high volatility can make accurate concentration maintenance challenging.

Table 1: General Solubility of Long-Chain Dialkyl Disulfides in Common Organic Solvents

SolventGeneral SolubilityKey Considerations
Dimethyl Sulfoxide (DMSO) HighCan be cytotoxic at higher concentrations in cell culture (typically >0.5% v/v).[6][7]
Ethanol Good to HighGenerally well-tolerated by cells at low final concentrations.
Methanol Good to HighMore toxic than ethanol; use with caution in biological systems.
Acetone Good to HighHighly volatile, which can lead to concentration changes during handling.
Water InsolubleNot suitable as a primary solvent.
Q2: I've made a DMSO stock of octyl disulfide, but it precipitates when I add it to my cell culture medium. What's happening and how can I fix it?

A2: This phenomenon, often called "crashing out," is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium.[8][9] The rapid change in solvent polarity causes the compound to exceed its solubility limit in the final aqueous environment, leading to precipitation.

Here are several strategies to prevent this:

Troubleshooting Protocol: Preventing Precipitation in Aqueous Media

  • Optimize the Final Concentration:

    • The Problem: The intended final concentration of octyl disulfide in your medium may be higher than its aqueous solubility limit.

    • The Solution: Determine the maximum soluble concentration of octyl disulfide in your specific medium through a serial dilution test. Prepare a range of dilutions and visually inspect for any cloudiness or precipitate after a relevant incubation period (e.g., 24-48 hours at 37°C).[8]

  • Refine Your Dilution Technique:

    • The Problem: Rapidly adding the concentrated DMSO stock to the bulk medium can create localized high concentrations that precipitate before they can disperse.

    • The Solution:

      • Pre-warm your cell culture medium to 37°C before adding the compound.[10]

      • Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution.[8]

      • Consider a serial dilution approach in the culture medium itself to gradually decrease the solvent concentration.

  • Minimize the Final DMSO Concentration:

    • The Problem: While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may still not prevent precipitation of a highly hydrophobic compound.

    • The Solution: Aim for a final DMSO concentration of ≤0.5% (v/v) in your cell culture medium.[6][11][12] Most cell lines can tolerate this, but it's always best to run a vehicle control (medium with the same final DMSO concentration without your compound) to assess any solvent-induced effects.[13] To achieve a low final DMSO concentration, you may need to prepare a more concentrated initial stock solution.

G cluster_0 Stock Solution Preparation cluster_1 Dilution into Aqueous Medium A Weigh Octyl Disulfide B Dissolve in 100% DMSO (e.g., to 100 mM) A->B  Add solvent D Add DMSO stock dropwise while gently vortexing B->D  Small volume transfer C Pre-warm Aqueous Medium (e.g., cell culture media at 37°C) C->D  Slow addition E Final working solution (e.g., 10 µM with 0.1% DMSO) D->E  Ensure clarity

Micellar encapsulation of hydrophobic octyl disulfide by surfactants.

Q4: I am investigating the anti-cancer properties of disulfide compounds. How can I ensure my octyl disulfide formulation is stable in my long-term cell culture experiments?

A4: This is a critical consideration, as the stability of your compound directly impacts the validity of your results. Disulfide bonds can be susceptible to reduction in the cellular environment, and the physical stability of your formulation is also a concern. [14][15]Research on related organosulfur compounds like diallyl disulfide (DADS) in cancer cell lines provides a good framework for experimental design. [16][17][18][19][20] Strategies for Ensuring Stability:

  • Chemical Stability of the Disulfide Bond:

    • The disulfide bond in octyl disulfide is relatively stable. However, the intracellular environment is reducing, primarily due to the presence of glutathione (GSH). While this is a mechanism of action for some disulfide-containing drugs, be aware that your compound may be slowly reduced over time. [21][22] * Recommendation: For mechanistic studies, you can assess the stability of octyl disulfide in your cell lysates over time using techniques like HPLC.

  • Physical Stability of the Formulation:

    • The Problem: Even if your initial formulation is clear, delayed precipitation can occur due to temperature fluctuations, evaporation, or interactions with media components. [9][23] * Recommendations:

      • Frequent Media Changes: For long-term experiments (e.g., > 48 hours), it is advisable to replace the media containing octyl disulfide every 24-48 hours to ensure a consistent concentration and remove any potential degradation products.

      • Incubator Humidity: Ensure your incubator has adequate humidity to prevent evaporation, which can concentrate your compound and lead to precipitation.

      • Solubility in Serum: If you are using a serum-containing medium, the proteins in the serum (like albumin) can sometimes help to solubilize hydrophobic compounds. [24]Be aware that this can also affect the free concentration of your compound.

  • Appropriate Controls:

    • Always include a vehicle control (the final concentration of DMSO or surfactant in media without octyl disulfide) to account for any effects of the formulation itself.

    • For long-term studies, a positive control (a known stable compound with a similar mechanism of action, if available) can be very informative.

By implementing these strategies, you can significantly improve the reliability and reproducibility of your experiments with octyl disulfide in aqueous applications.

References

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?[Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?[Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?[Link]

  • PMC. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. [Link]

  • Frontiers. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. [Link]

  • Longdom Publishing. (2017). The Progress of Diallyl Disulfide in Anti-Cancer. [Link]

  • MDPI. (2017). Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment. [Link]

  • PubChem. (n.d.). Di-n-octyl disulfide. [Link]

  • MetwareBio. (n.d.). From Stability to Function: The Importance of Disulfide Bonds in Proteins. [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]

  • Longdom Publishing. (2017). The Progress of Diallyl Disulfide in Anti-Cancer. [Link]

  • CORE. (n.d.). Conductometric study of sodium dodecyl sulfate–nonionic surfactant (Triton X-100, Tween 20, Tween). [Link]

  • ThaiScience. (n.d.). Effect of Triton X-100 and Tween 80 on removal of polycyclic aromatic hydrocarbons and possibility of cadmium accumulation by Siam weed (Chromolaena odorata). [Link]

  • Scientific Spectator. (n.d.). The HLB SYSTEM. [Link]

  • ScienceScholar. (2022). CMC determination and thermodynamic changes of the mixture of mefenamic acid drug with surfactant (Tween 60, Tween 80, And Trito. [Link]

  • Royal Society of Chemistry. (2018). CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins. [Link]

  • Royal Society of Chemistry. (2018). CHAPTER 1.1: Disulfide Bonds in Protein Folding and Stability. [Link]

  • Saffire Blue Inc. (2015). The HLB System - Choosing Which Surfactant to Use in Your Formulation. [Link]

  • ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?[Link]

  • ResearchGate. (2013). How to dissolve hydrophobic drug.......[Link]

  • University of Waterloo. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. [Link]

  • PMC. (n.d.). Analysis of Disulfide Bond Formation. [Link]

  • Greengredients®. (n.d.). Calculation of the HLB - How to choose an emulsifier?[Link]

  • SlidePlayer. (n.d.). Hydrophilic-Lipophilic Balance (HLB). [Link]

  • Saffire Blue Inc. (2015). The HLB System: Choosing Which Surfactant to Use in Your Formulation. [Link]

  • Bio Optica. (n.d.). 20% Tween 20. [Link]

  • ResearchGate. (2020). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]

  • NIST. (n.d.). Dioctyl disulphide. [Link]

  • ResearchGate. (2016). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. [Link]

  • PMC. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • NIH. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

  • PMC. (2014). Disulfide Bond Bridge Insertion Turns Hydrophobic Anticancer Prodrugs into Self-Assembled Nanomedicines. [Link]

  • CAS Common Chemistry. (n.d.). Dioctyl disulfide. [Link]

  • Wiley Online Library. (n.d.). Solubility of H2S and CO2 in N‐octyl‐2‐pyrrolidone and of H2S in methanol and benzene. [Link]

  • Laboratory Notes. (2022). Preparation of 20% Tween 20 Solution. [Link]

  • PubChem. (n.d.). Di-n-octyl disulfide. [Link]

  • ResearchGate. (2016). (PDF) Protocol for Preparing Tween Solutions of Hydrophobic Polyethylene Microspheres. [Link]

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Optimization

Technical Support Center: Minimizing Thiol Oxidation During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical issue of thiol oxidation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical issue of thiol oxidation. Unwanted disulfide bond formation is a common challenge that can compromise the structure, function, and stability of therapeutic proteins, peptides, and small molecule drugs. Here, we address common problems through a troubleshooting guide and provide proactive strategies in our FAQ section.

Part 1: Troubleshooting Guide

This section is for users who have already encountered or suspect issues with thiol oxidation in their stored samples.

Q1: I've detected unexpected dimers or oligomers in my protein/peptide sample after storage. What happened?

A: The likely cause is the oxidation of free thiol (-SH) groups on your molecule (e.g., from cysteine residues) to form intermolecular disulfide bonds (-S-S-). This process is a common degradation pathway accelerated by several factors during storage. The primary culprits are dissolved oxygen, trace metal ions, alkaline pH, and exposure to light.[1][2] These factors work together to create an environment ripe for oxidation.

Below is a troubleshooting workflow to identify the potential cause.

Problem Disulfide-Linked Aggregates Detected Suspect1 Was the buffer degassed? Problem->Suspect1 Check Storage Prep Suspect2 Was a chelating agent (e.g., EDTA) used? Problem->Suspect2 Check Storage Prep Suspect3 What was the storage buffer pH? Problem->Suspect3 Check Storage Prep Suspect4 Was an antioxidant or reducing agent added? Problem->Suspect4 Check Storage Prep Cause1 Root Cause: Oxygen Exposure Suspect1->Cause1 No Cause2 Root Cause: Metal Ion Catalysis Suspect2->Cause2 No Cause3 Root Cause: High Thiolate Anion Conc. Suspect3->Cause3 pH > 8.0 Cause4 Root Cause: Insufficient Protection Suspect4->Cause4 No

Caption: Troubleshooting workflow for disulfide-linked aggregates.

Q2: How can I definitively confirm that the oligomers are disulfide-linked?

A: The most straightforward method is to use comparative Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) under non-reducing and reducing conditions.

  • Non-Reducing SDS-PAGE: In this condition, disulfide bonds remain intact.[3][4] If your protein has formed disulfide-linked dimers or oligomers, you will see bands on the gel corresponding to higher molecular weights (e.g., 2x, 3x the monomer weight).

  • Reducing SDS-PAGE: Here, a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) is added to the sample loading buffer.[3] This breaks the disulfide bonds. If the higher molecular weight bands disappear and you only see a single band at the monomer's molecular weight, this confirms the presence of intermolecular disulfide bonds.

Experimental Protocol: Comparative SDS-PAGE
  • Prepare Two Sample Aliquots: Take two identical aliquots of your stored sample.

  • Prepare Loading Buffers: You will need two types of 2x Laemmli sample buffer:

    • Non-Reducing Buffer: Standard Laemmli buffer.

    • Reducing Buffer: Standard Laemmli buffer supplemented with 100 mM DTT or 5% (v/v) BME.

  • Sample Preparation:

    • To aliquot 1, add an equal volume of Non-Reducing Buffer .

    • To aliquot 2, add an equal volume of Reducing Buffer .

  • Heat Denaturation: Heat both samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load both samples onto adjacent lanes of an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to standard procedures.

  • Analysis: After staining (e.g., with Coomassie Blue), compare the band patterns. A shift from high-molecular-weight bands in the non-reducing lane to a single monomer band in the reducing lane is conclusive evidence of disulfide bonding.[4][5]

Q3: My sample is full of disulfide bonds. Can I reverse this and recover my material?

A: Yes, in many cases, disulfide bonds can be chemically reduced to regenerate the free thiols. The choice of reducing agent is critical. The two most common choices for this purpose are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

  • DTT: A potent, classic reducing agent. It is highly effective but can be unstable, prone to air oxidation, and has a strong odor. Its reducing power is optimal at a pH greater than 7.[6][7]

  • TCEP: An odorless, more stable, and irreversible reducing agent that is effective over a wider pH range (1.5-8.5).[7][8] It is often preferred as it does not interfere with downstream applications like immobilized metal affinity chromatography (IMAC).[6][9]

Experimental Protocol: Small-Scale Reduction Trial
  • Determine Target Concentration: For a starting point, aim for a 10- to 20-fold molar excess of reducing agent over the thiol concentration in your sample. Typical working concentrations are 1-5 mM.

  • Prepare Reducing Agent Stock: Prepare a fresh 1 M stock solution of DTT in water or a 0.5 M stock solution of TCEP-HCl (neutralized to pH 7 with NaOH).

  • Incubation: Add the required volume of reducing agent to your sample. Incubate at room temperature for 30-60 minutes or at 37°C for 15-30 minutes.

  • Verification: Analyze the treated sample using non-reducing SDS-PAGE to confirm the disappearance of oligomers. You can also use Ellman's Assay to quantify the regeneration of free thiols.

  • Removal (Optional): If the reducing agent interferes with downstream applications, it must be removed via dialysis, buffer exchange, or size-exclusion chromatography. TCEP is often compatible with more downstream steps than DTT.[6]

Part 2: FAQs for Proactive Storage and Prevention

This section is for users planning experiments who want to implement best practices from the start to prevent thiol oxidation.

Q1: What is the fundamental mechanism of thiol oxidation that I'm trying to prevent?

A: Thiol oxidation to a disulfide is a multi-step redox process. The key is that the reactive species is not the thiol (R-SH) itself, but its deprotonated form, the thiolate anion (R-S⁻) .

The process is typically initiated as follows:

  • Deprotonation: A thiol group loses a proton to become a highly nucleophilic thiolate anion. This equilibrium is pH-dependent; higher pH favors thiolate formation.[10][11] The pKa of a typical cysteine thiol is ~8.5.

  • Oxidation: The thiolate anion is then oxidized. This can occur through several pathways, but a common one involves molecular oxygen (O₂) and is often catalyzed by trace amounts of transition metal ions like copper (Cu²⁺) or iron (Fe³⁺).[12][13][14] The metal ion facilitates electron transfer, leading to the formation of a thiyl radical, which then reacts with another thiolate to form the disulfide bond.[15][16]

cluster_0 Step 1: Deprotonation (pH Dependent) cluster_1 Step 2: Metal-Catalyzed Oxidation RSH Thiol (R-SH) RS_minus Thiolate Anion (R-S⁻) RSH->RS_minus + OH⁻ RS_minus->RSH + H⁺ Disulfide Disulfide (R-S-S-R) RS_minus->Disulfide Electron Transfer Metal_Cat Metal Ion (e.g., Cu²⁺) Metal_Cat->Disulfide Catalysis O2 Oxygen (O₂) O2->Disulfide Oxidant

Caption: Core mechanism of thiol oxidation.

Q2: How should I design my storage buffer to maximize thiol stability?

A: An ideal "oxidation-resistant" buffer controls the key factors that promote oxidation. Your buffer preparation workflow should include the following four critical steps.

Start Start: Buffer Prep Step1 1. pH Control (Set pH 6.0-7.5) Start->Step1 Step2 2. Add Chelator (e.g., 0.1-1 mM EDTA) Step1->Step2 Step3 3. Degas Buffer (Vacuum or Sparging) Step2->Step3 Step4 4. Add Antioxidant (Optional, e.g., TCEP) Step3->Step4 End Ready for Sample Storage Step4->End

Caption: Workflow for preparing an oxidation-resistant buffer.

  • Control pH: Maintain a buffer pH between 6.0 and 7.5. This keeps the concentration of the highly reactive thiolate anion low, as you are operating well below the typical pKa of ~8.5 for cysteine.[10][17][18]

  • Add a Chelating Agent: Include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA) at a concentration of 0.1-1 mM. These agents sequester trace transition metal ions (Cu²⁺, Fe³⁺) that catalyze the oxidation reaction, effectively removing them from participation.[1][19][20]

  • Remove Dissolved Oxygen: Dissolved O₂ is a primary oxidant. Degas your buffers immediately before use. Common methods include:

    • Vacuum Filtration/Degassing: Placing the buffer in a vacuum flask and applying a vacuum for 15-30 minutes.[21][22][23]

    • Sparging: Bubbling an inert gas like nitrogen or argon through the solution for 10-20 minutes.[22]

  • Consider an Antioxidant: For maximum protection, especially for very sensitive molecules or long-term storage, consider adding a stable reducing agent like TCEP at a low concentration (e.g., 0.1-0.5 mM).

Q3: Which reducing agent is best for long-term storage: DTT, TCEP, or β-mercaptoethanol (BME)?

A: For long-term storage, TCEP is generally the superior choice . While DTT and BME are effective reducing agents, they are prone to self-oxidation, which limits their protective lifespan. TCEP is significantly more stable in solution and resistant to air oxidation.[8][9]

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)β-mercaptoethanol (BME)
Stability High . More resistant to air oxidation.[9]Low . Prone to air oxidation, especially in the presence of trace metals.[6][9]Low . Prone to air oxidation.
Effective pH Range Wide (1.5 - 8.5) .[7][8]Narrow (7.0 - 9.0) . Less effective at acidic pH.[6]Optimal near or above neutral pH.
Odor Odorless.[6]Strong, unpleasant odor.[6]Strong, unpleasant odor.
Mechanism Irreversible reduction.Reversible (thiol-disulfide exchange).Reversible (thiol-disulfide exchange).
IMAC Compatibility Yes . Does not reduce Ni²⁺ ions.[6][7][9]No . Reduces Ni²⁺, interfering with purification.[9]No . Can interfere with column.
Q4: What are the optimal physical storage conditions?

A: Beyond buffer composition, physical storage conditions are paramount.

  • Temperature: Store at low temperatures, with -80°C being ideal for long-term stability. Avoid repeated freeze-thaw cycles, which can introduce new stresses and expose the sample to oxygen.

  • Aliquoting: Divide your sample into single-use aliquots. This prevents the need to thaw the entire stock for each experiment, minimizing temperature fluctuations and exposure to atmospheric oxygen.

  • Headspace: Use vials that are appropriately sized for your aliquot volume to minimize the amount of oxygen-containing headspace.

  • Container Type: Use amber or opaque vials to protect light-sensitive samples, as light can also promote oxidative reactions.[17]

Q5: I'm developing a therapeutic protein. Are there formulation strategies beyond buffers for ensuring long-term stability?

A: Yes, for commercial drug development, formulation science provides several advanced strategies:

  • Lyophilization (Freeze-Drying): This is a common strategy to improve the long-term stability of protein therapeutics.[24][25] By removing water, molecular mobility is drastically reduced, slowing down degradation reactions like oxidation. However, the process itself can introduce stresses, and oxidation can still occur in the solid state if not properly formulated.[24][25][26]

  • Excipients: In a lyophilized or liquid formulation, specific excipients can be included:

    • Cryo/Lyoprotectants: Sugars like sucrose or trehalose are used to protect the protein during freezing and drying.

    • Amino Acids: Certain amino acids like methionine or tryptophan can act as preferential oxidation targets or scavengers, protecting the critical cysteine residues.

  • Site-Directed Mutagenesis: In some cases, if a particular cysteine residue is not essential for the protein's function but is a hotspot for oxidation and aggregation, it may be possible to mutate it to a less reactive amino acid like serine or alanine. This is a significant modification that must be carefully evaluated for its impact on efficacy and safety.

Part 3: Key Analytical Protocols

Quantification of Free Thiols via Ellman's Assay

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) is used to quantify free sulfhydryl groups. DTNB reacts with a free thiol to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[27][28]

Protocol: Ellman's Assay
  • Prepare Reagents:

    • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0.

    • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer.

  • Prepare Standard Curve (Optional but Recommended):

    • Prepare a 1.5 mM stock solution of L-cysteine in the Reaction Buffer.

    • Perform serial dilutions to create standards ranging from 0 to 1.5 mM.

  • Assay Procedure:

    • For each sample, standard, and a blank, add 50 µL of the DTNB solution to 950 µL of your sample/standard/blank in a cuvette or microplate well.

    • Mix well and incubate at room temperature for 15 minutes, protected from light.[27]

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation:

    • Subtract the absorbance of the blank from your sample readings.

    • Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.

    • Alternatively, use the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.[27]

References
  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling.[Link]

  • A Protocol for the Determination of Free Thiols. Anaspec.[Link]

  • Reaction mechanism of thiol to disulfide oxidation under basic conditions? Chemistry Stack Exchange.[Link]

  • Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. Cold Spring Harbor Protocols.[Link]

  • Homogeneous Catalysis of the Oxidation of Thiols by Metal Ions. Royal Society of Chemistry.[Link]

  • A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry.[Link]

  • Homogeneous catalysis of the oxidation of thiols by metal ions. Discussions of the Faraday Society.[Link]

  • Factors influencing the oxidation of cysteamine and other thiols: implications for hyperthermic sensitization and radiation protection. International Journal of Radiation Oncology, Biology, Physics.[Link]

  • Thiol-disulfide exchange in peptides derived from human growth hormone during lyophilization and storage in the solid state. Journal of Pharmaceutical Sciences.[Link]

  • Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. Antioxidants & Redox Signaling.[Link]

  • A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry.[Link]

  • Protein Electrophoresis and SDS-PAGE. Khan Academy.[Link]

  • Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim.[Link]

  • Thiol Quantification Protocol. Scribd.[Link]

  • Thiol Oxidation Definition. Fiveable.[Link]

  • Metal Chelators as Antioxidants. American Oil Chemists' Society.[Link]

  • Video: Preparation and Reactions of Thiols. JoVE.[Link]

  • Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. PLoS One.[Link]

  • Thiol Chemistry in Peroxidase Catalysis and Redox Signaling. Antioxidants & Redox Signaling.[Link]

  • Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone During Lyophilization and Storage in the Solid State. Journal of Pharmaceutical Sciences.[Link]

  • Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.[Link]

  • Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate.[Link]

  • Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science: Processes & Impacts.[Link]

  • The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University.[Link]

  • Methods For Degassing Buffers. Sciencing.[Link]

  • Thiol-Disulfide Interchange in the Tocinoic Acid/Glutathione System During Freezing and Drying. Journal of Pharmaceutical Sciences.[Link]

  • Wisdom Wednesday: Chelating Agents 101. YouTube.[Link]

  • Difference between Native, Reducing, and Nonreducing SDS PAGE? Student Doctor Network.[Link]

  • Protocol E: Preparation of pretreatment buffer. protocols.io.[Link]

  • Aquatic indirect photochemical transformations of natural peptidic thiols. Royal Society of Chemistry.[Link]

  • How to do non-reducing SDS PAGE for any native protein? ResearchGate.[Link]

  • Solution Preparation. Chemistry LibreTexts.[Link]

  • Thiol oxidation by biologically-relevant reactive species. ResearchGate.[Link]

  • Do Cysteine thiol groups respond to the pH changes? ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Phase Transfer Catalyst Selection for Disulfide Synthesis

Welcome to the technical support center for Phase Transfer Catalysis (PTC) in disulfide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phase Transfer Catalysis (PTC) in disulfide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting. We will move beyond simple protocols to explain the underlying principles that govern success in these biphasic reaction systems.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers often have when first approaching PTC for disulfide synthesis.

Q1: What is Phase Transfer Catalysis (PTC) and why should I use it for disulfide synthesis?

A: Phase Transfer Catalysis is a powerful methodology for reacting chemical species that are located in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate).[1][2] A phase transfer catalyst, such as a quaternary ammonium salt, acts as a shuttle. It forms an ion pair with the reactant in one phase (e.g., an aqueous phase) and transports it into the other phase (e.g., an organic phase) where the reaction can proceed.[3][4]

For disulfide synthesis, particularly from thiols, PTC offers significant advantages:

  • Mild Reaction Conditions: It avoids the need for harsh, anhydrous conditions or expensive, polar aprotic solvents like DMSO or DMF that are traditionally used to dissolve both reactants.[5][6]

  • Increased Reaction Rates: By bringing the reactants together, the catalyst dramatically accelerates the reaction.[7]

  • Improved Yields and Selectivity: PTC can minimize side reactions, leading to cleaner product profiles.[4]

  • Green Chemistry: It often allows for the use of water as a solvent, reducing reliance on volatile organic compounds (VOCs).[5][8]

Q2: What is the basic mechanism for PTC-mediated disulfide synthesis from thiols?

A: The process typically involves the oxidative coupling of two thiol molecules. In a biphasic system (e.g., Toluene/Water), the thiol is first deprotonated by a base (like NaOH) in the aqueous phase to form a thiolate anion (RS⁻). The phase transfer catalyst cation (Q⁺) then pairs with the thiolate anion, extracting it from the aqueous phase into the organic phase as a lipophilic Q⁺RS⁻ ion pair. In the organic phase, this highly reactive, "naked" thiolate is oxidized to form the disulfide (RSSR). The catalyst then returns to the aqueous phase to begin the cycle again.[3][4]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase RSH Thiol (R-SH) RS_neg Thiolate (RS⁻) RSH->RS_neg Deprotonation Base Base (e.g., NaOH) Base->RS_neg QRS_org Ion Pair (Q⁺RS⁻) RS_neg->QRS_org QX_aq Catalyst (Q⁺X⁻) Q_pos_aq Q⁺ QX_aq->Q_pos_aq X_neg_aq X⁻ QX_aq->X_neg_aq Q_pos_aq->QRS_org Ion Pair Formation & Transfer RSSR Disulfide (R-S-S-R) QRS_org->RSSR Oxidation QX_org Catalyst (Q⁺X⁻) QRS_org->QX_org Catalyst Regeneration Oxidant Oxidizing Agent Oxidant->RSSR QX_org->QX_aq Return to Aqueous Phase

PTC Mechanism for Thiol Oxidation

Q3: Can I perform a solid-liquid PTC reaction instead of a liquid-liquid one?

A: Yes. Solid-liquid (S-L) PTC is an excellent alternative, particularly if your reagents are sensitive to water. In this setup, a solid inorganic salt (e.g., solid potassium carbonate as the base and solid potassium iodide as a nucleophile) is suspended in an organic solvent. The catalyst solubilizes the anion from the solid surface into the organic phase for the reaction. S-L PTC can sometimes offer higher selectivity and faster rates compared to liquid-liquid systems and avoids issues with co-extraction of water into the organic phase.[4][5]

In-Depth Catalyst Selection Guide

Choosing the correct catalyst is paramount and depends on a balance of reactivity, stability, cost, and reaction conditions. The two most common families are Quaternary 'Onium' Salts and Crown Ethers.[9]

Catalyst TypeCommon ExamplesAdvantagesDisadvantagesBest For...
Quaternary Ammonium Salts TBAB (Tetrabutylammonium bromide), TEBA (Benzyltriethylammonium chloride), Aliquat® 336 (Methyltrioctylammonium chloride)Inexpensive, readily available, good general-purpose activity.[5][10]Can decompose at high temperatures (>100-120°C) via Hofmann elimination, especially under strong basic conditions.[1][3]General-purpose liquid-liquid and solid-liquid PTC below 100°C. TBAB is a great starting point for many applications.[11]
Quaternary Phosphonium Salts TBPC (Tetrabutylphosphonium chloride), HDBPBr (Hexadecyltributylphosphonium bromide)More thermally stable than ammonium salts (stable up to ~180°C).[1][3]More expensive than ammonium salts; can be less stable in highly basic conditions, degrading to phosphine oxides.[1][3]Higher temperature reactions where ammonium salts would decompose.
Crown Ethers 18-Crown-6, 15-Crown-5Highly active, excellent at complexing specific metal cations (e.g., 18-Crown-6 for K⁺).[9][10] Stable at high temperatures and in basic conditions.[3]Expensive, often toxic, making them less suitable for pharmaceutical and large-scale applications.[6][12]Solid-liquid PTC involving alkali metal salts (e.g., KF, K₂CO₃) where onium salts show low activity.[13]
Supported Catalysts Polymer- or silica-bound onium salts (e.g., Amberlite® IRA-400)Easily recoverable and reusable, simplifying product purification and reducing waste.[7][10]Can have lower activity than soluble counterparts due to mass transfer limitations. Higher initial cost."Green" applications, continuous flow processes, and reactions where catalyst removal from the product is challenging.[14]

Expert Insight on Catalyst Structure (The C# and q-value):

Do not select a quaternary salt based on the anion (e.g., Br⁻ vs. Cl⁻) alone. The structure of the cation is far more critical.

  • Organophilicity (C#): The total number of carbon atoms in the four alkyl chains of the onium salt is called the C#. A higher C# increases the catalyst's solubility in the organic phase.[8] For reactions where the chemical transformation in the organic phase is the rate-determining step, a C# between 16 and 32 (like Aliquat® 336) is often optimal to ensure a high concentration of the reactive ion pair in the organic phase.[8]

  • Mass Transfer (q-value): For reactions limited by the rate of mass transfer (e.g., transferring hydrophilic anions like hydroxide), the "q-value" is a better predictor. This value relates to the accessibility of the positive charge on the nitrogen. Catalysts with one long chain and three small ones (e.g., hexadecyltrimethylammonium) are more "accessible" and often perform better in these systems.[11]

Troubleshooting Guide: Common Experimental Issues

This section is designed as a logical workflow to diagnose and solve common problems encountered during PTC disulfide synthesis.

Troubleshooting_Workflow start Start: Reaction Performing Poorly q1 What is the main issue? start->q1 low_yield Low Yield / No Reaction q1->low_yield Low Yield side_products Significant Side Products q1->side_products Side Products q_ly1 Is the catalyst appropriate? low_yield->q_ly1 sol_ly1 -> Increase catalyst lipophilicity (higher C#). -> Switch from ammonium to phosphonium salt for higher temps. -> Use 18-Crown-6 for solid K⁺ salts. q_ly1->sol_ly1 No q_ly2 Is stirring adequate? q_ly1->q_ly2 Yes sol_ly2 -> Increase stirring speed (e.g., >300 RPM). -> Use a mechanical stirrer for viscous mixtures. Interface area is critical for L-L PTC. q_ly2->sol_ly2 No q_ly3 Is there catalyst poisoning? q_ly2->q_ly3 Yes sol_ly3 -> Highly lipophilic anions (I⁻, TsO⁻) can 'poison' quat salts. -> Switch to a less lipophilic leaving group (e.g., MsO⁻ instead of TsO⁻) or anion (Br⁻ instead of I⁻). q_ly3->sol_ly3 Yes q_sp1 What are the side products? side_products->q_sp1 sp_mono Monosulfide (R-S-R') q_sp1->sp_mono Monosulfide sp_poly Higher Polysulfides (R-Sₙ-R, n>2) q_sp1->sp_poly Polysulfides sol_sp_mono -> Cause: Insufficient sulfur source or disulfide cleavage. -> Ensure correct 1:1 stoichiometry of Na₂S to S if preparing Na₂S₂ in situ. -> Use a direct disulfide source like Na₂S₂O₃·5H₂O. -> Lower reaction temperature. sp_mono->sol_sp_mono sol_sp_poly -> Cause: Excess elemental sulfur reacting with sulfide. -> Carefully control stoichiometry to favor Na₂S₂ formation. -> Use a milder, more controlled sulfur transfer reagent. sp_poly->sol_sp_poly

Logical Workflow for Troubleshooting

Validated Experimental Protocol: Synthesis of Dibenzyl Disulfide

This protocol describes the synthesis of dibenzyl disulfide from benzyl thiol using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. The methodology is designed to be self-validating by explaining the purpose of each step.

Reagents & Equipment:

  • Benzyl thiol

  • Toluene

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Potassium iodide (KI, as co-catalyst/oxidant aid)

  • Standard laboratory glassware with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Step-by-Step Procedure:

  • Phase Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare an aqueous solution by dissolving sodium hydroxide (4.0 g, 100 mmol) in 50 mL of deionized water.

    • Rationale: This creates the aqueous phase and provides the base necessary to deprotonate the benzyl thiol, forming the reactive thiolate anion.

  • Organic Phase & Substrate Addition:

    • To the aqueous solution, add 50 mL of toluene. This forms the biphasic system.

    • Add benzyl thiol (12.4 g, 100 mmol) to the flask.

    • Rationale: The thiol substrate is soluble in the organic toluene phase, while the base is in the aqueous phase. At this point, the reaction is limited to the interface and will be extremely slow.

  • Catalyst Addition:

    • Add tetrabutylammonium bromide (TBAB) (1.61 g, 5 mmol, 5 mol%) and potassium iodide (0.83 g, 5 mmol, 5 mol%) to the stirring mixture.

    • Rationale: TBAB is the phase transfer catalyst. Its C# of 16 provides a good balance of aqueous and organic solubility to efficiently shuttle the benzyl thiolate anion into the toluene phase. KI can act as a co-catalyst and aids in the in-situ formation of I₂, a mild oxidant, which facilitates the disulfide bond formation. You should observe the mixture becoming more emulsified as the catalyst begins to work.

  • Reaction Execution:

    • Heat the mixture to 60°C with vigorous stirring (e.g., 400-500 RPM) for 4-6 hours.

    • Monitor the reaction progress by TLC or GC-MS by sampling the organic layer.

    • Rationale: Heating increases the reaction rate. Vigorous stirring is crucial to maximize the surface area between the two phases, which directly impacts the efficiency of the catalyst transfer cycle.[10]

  • Work-up and Purification:

    • After the reaction is complete (disappearance of benzyl thiol), cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel. The two layers should separate clearly.

    • Drain the lower aqueous layer. Wash the organic layer with 2 x 50 mL of water, followed by 1 x 50 mL of brine.

    • Rationale: The washing steps remove the base, the catalyst (TBAB is water-soluble), and other inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be recrystallized from ethanol to yield pure dibenzyl disulfide.

References

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. [Link]

  • Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide. ethesis. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]

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  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

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  • Crown ethers as phase-transfer catalysts in two-phase reactions. RSC Publishing. [Link]

  • Crown ether acts as phase transfer catalysis and increases SN^2 reactivity. They. Doubtnut. [Link]

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  • Synthesis of Disulfides by Copper-Catalyzed Disproportionation of Thiols. ACS Publications. [Link]

  • Phase transfer catalyzed reaction for synthesis of sulfides and disulfides using hydrogen sulfide. Semantic Scholar. [Link]

  • Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Phase Transfer Catalysis. Dalal Institute. [Link]

  • Modified crown ether catalysts. 3. Structural parameters affecting phase transfer catalysis by crown ethers and a comparison of the effectiveness of crown ethers to that of other phase transfer catalysts. Journal of the American Chemical Society. [Link]

  • Quaternary ammonium salts used as phase transfer catalysts.
  • Flow Synthesis of Symmetrical Di- and Trisulfides Using Phase-Transfer Catalysis. Neem Biotech. [Link]

  • Phase-transfer catalyst – Knowledge and References. Taylor & Francis. [Link]

  • Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. PMC. [Link]

  • Disulfide synthesis by S-S coupling. Organic Chemistry Portal. [Link]

  • Unsymmetrical Disulfide Synthesis through Photoredox Catalysis. ResearchGate. [Link]

  • TOPIC : USE OF QUATERNARY SALTS AS PTC. Little Flower College Guruvayoor. [Link]

  • Oxidation of Thiol Using Ionic Liquid-Supported Organotelluride as a Recyclable Catalyst. MDPI. [Link]

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  • The energy-transfer-enabled biocompatible disulfide-ene reaction. PubMed. [Link]

  • Copper Single‐Atom Catalyst for Efficient C S Coupling in Thioether Synthesis. Wiley Online Library. [Link]

  • Peptidyl Glycosyl Thiols and Disulfides for Enantioselective Hydrogen Atom Transfer (HAT) and Thiyl Radical Catalysis. PMC - NIH. [Link]

  • Thiols as Powerful Atom Transfer Catalyst: Opportunities in Photoredox‐Mediated Reactions. Wiley Online Library. [Link]

  • High Efficient and Stable Thiol-Modified Dendritic Mesoporous Silica Nanospheres Supported Gold catalysts for Gas. ChemRxiv. [Link]

  • Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review. PMC - PubMed Central. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of Octyl Disulfide Self-Assembled Monolayers using XPS and AFM

For Researchers, Scientists, and Drug Development Professionals In the realm of surface modification, self-assembled monolayers (SAMs) offer a versatile and scalable method to tailor the properties of various substrates....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of surface modification, self-assembled monolayers (SAMs) offer a versatile and scalable method to tailor the properties of various substrates.[1] While alkanethiols on gold are a well-studied class of SAMs, dialkyl disulfides present an alternative that warrants in-depth characterization.[2] This guide provides a comprehensive comparison of octyl disulfide SAMs with traditional alkanethiol SAMs, focusing on their characterization using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM).

Introduction to Octyl Disulfide SAMs

Octyl disulfide, like its alkanethiol counterpart, forms ordered, oriented monolayers on gold surfaces.[2] The formation process involves the chemisorption of the disulfide onto the gold substrate, leading to the cleavage of the S-S bond and the formation of two sulfur-gold bonds per molecule.[3][4] This results in a densely packed monolayer with the octyl chains extending away from the surface. Understanding the quality, structure, and stability of these monolayers is crucial for their application in fields ranging from biosensing to molecular electronics.[5][6]

X-ray Photoelectron Spectroscopy (XPS): Unveiling the Chemical Composition

XPS is a powerful surface-sensitive technique that provides detailed information about the elemental composition and chemical states of the atoms within the top few nanometers of a surface.[5][7][8] It is an ideal tool for confirming the successful formation of a SAM and assessing its chemical integrity.[5][7]

  • Survey Spectrum: A survey scan reveals the presence of all elements on the surface. For a high-quality octyl disulfide SAM on a gold substrate, the survey spectrum should primarily show peaks corresponding to Gold (Au), Carbon (C), and Sulfur (S). The absence of significant oxygen or other contaminant peaks is indicative of a clean and well-formed monolayer.

  • High-Resolution S 2p Spectrum: The sulfur 2p core level spectrum is particularly informative. For a disulfide SAM, the S 2p spectrum is typically fitted with a doublet (S 2p3/2 and S 2p1/2) corresponding to the sulfur atoms covalently bonded to the gold surface (thiolate species).[9][10] The S 2p3/2 peak for a thiolate species is typically observed at a binding energy of approximately 162.0 eV.[5][10] The presence of a second doublet at a higher binding energy (around 163.5-164.0 eV) can indicate the presence of unbound or physisorbed disulfide molecules within or on top of the monolayer.[5][10][11]

  • High-Resolution C 1s Spectrum: The carbon 1s spectrum will show a main peak corresponding to the aliphatic carbon chain of the octyl groups. The position of this peak is typically around 285.0 eV.

  • High-Resolution Au 4f Spectrum: The gold 4f spectrum, with the Au 4f7/2 peak at a binding energy of 84.0 eV, serves as a reference for calibrating the binding energy scale.[4]

  • Sample Preparation: Immerse a clean gold substrate into a dilute solution (e.g., 1 mM) of octyl disulfide in a suitable solvent like ethanol for a sufficient duration (e.g., 24 hours) to allow for the formation of a well-ordered monolayer.

  • Rinsing: After incubation, thoroughly rinse the substrate with the pure solvent to remove any physisorbed molecules.

  • Drying: Dry the sample under a stream of inert gas (e.g., nitrogen or argon).

  • XPS Analysis: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify the elemental composition.

    • Acquire high-resolution spectra for the S 2p, C 1s, and Au 4f regions to determine the chemical states and bonding environment.

  • Data Analysis: Use appropriate software to perform peak fitting and quantification of the high-resolution spectra.

Comparison of Octyl Disulfide vs. Octanethiol SAMs: An XPS Perspective

FeatureOctyl Disulfide SAMsOctanethiol SAMsKey Insights
Precursor Di-n-octyl disulfide1-OctanethiolDisulfides are often less volatile and have a lower odor than thiols.
S 2p Binding Energy (Thiolate) ~162.0 eV (S 2p3/2)[5][10]~162.0 eV (S 2p3/2)[5][10]Both precursors form a similar gold-thiolate bond, resulting in indistinguishable S 2p signals for well-formed monolayers.[2]
Potential for Physisorbed Species Higher potential for unbound disulfide at ~163.5-164.0 eV.[5][10]Lower potential for unbound thiol, though can be present.[10]The rinsing step is critical to remove physisorbed molecules from both types of SAMs.
Formation Kinetics Generally slower adsorption kinetics compared to thiols.Faster initial adsorption rate.Thiols are often preferred for rapid monolayer formation.[2]
Atomic Force Microscopy (AFM): Visualizing the Surface Morphology

AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface.[12][13] It is an invaluable tool for assessing the quality, uniformity, and defect density of SAMs.[1][14]

  • Topography Imaging: AFM can be operated in various modes, such as contact or tapping mode, to generate high-resolution images of the SAM surface.[15] A well-formed octyl disulfide SAM should exhibit a smooth and uniform surface with characteristic domains and potentially some defects like pinholes or domain boundaries.

  • Surface Roughness Analysis: Quantitative analysis of the AFM images allows for the determination of the root-mean-square (RMS) roughness of the monolayer. A low RMS roughness value is indicative of a well-ordered and densely packed SAM.

  • Defect Analysis: AFM can be used to identify and characterize various types of defects in the monolayer, such as pinholes, which are small voids in the SAM that expose the underlying substrate.

  • Nanolithography: Techniques like AFM nanoshaving can be employed to selectively remove portions of the SAM, allowing for the measurement of the monolayer thickness.[16]

  • Sample Preparation: Prepare the octyl disulfide SAM on a gold substrate as described in the XPS protocol.

  • AFM Imaging:

    • Mount the sample on the AFM stage.

    • Select an appropriate AFM cantilever with a sharp tip.

    • Engage the tip with the surface and begin scanning in the desired mode (e.g., tapping mode to minimize sample damage).

    • Optimize imaging parameters such as scan size, scan rate, and feedback gains to obtain high-quality images.

  • Image Analysis:

    • Use the AFM software to flatten the images and perform any necessary corrections.

    • Calculate the RMS roughness from representative areas of the monolayer.

    • Identify and quantify the density of any observable defects.

Comparison of Octyl Disulfide vs. Octanethiol SAMs: An AFM Perspective

FeatureOctyl Disulfide SAMsOctanethiol SAMsKey Insights
Surface Morphology Typically forms well-ordered domains, though may exhibit a higher density of smaller domains initially.Known to form large, well-defined domains with characteristic terrace structures on Au(111).The final morphology can be influenced by factors such as solvent choice and immersion time.
Surface Roughness Comparable to alkanethiol SAMs, with low RMS roughness for well-formed monolayers.Generally exhibit very low RMS roughness, indicative of a highly ordered structure.Both can achieve atomically flat surfaces under optimal conditions.
Defect Density May exhibit a slightly higher initial defect density that can anneal out over time.Can also have defects, particularly at domain boundaries and substrate step edges.The quality of the underlying gold substrate significantly impacts the defect density for both types of SAMs.
Visualizing the Experimental Workflow

experimental_workflow cluster_xps XPS Characterization cluster_afm AFM Characterization xps_prep Sample Preparation (Octyl Disulfide on Au) xps_analysis XPS Analysis (Survey & High-Res Scans) xps_prep->xps_analysis xps_data Data Analysis (Peak Fitting & Quantification) xps_analysis->xps_data afm_prep Sample Preparation (Octyl Disulfide on Au) afm_imaging AFM Imaging (Topography) afm_prep->afm_imaging afm_analysis Image Analysis (Roughness & Defects) afm_imaging->afm_analysis

Caption: Experimental workflows for XPS and AFM characterization of SAMs.

Conclusion

Both octyl disulfide and octanethiol can form high-quality, well-ordered self-assembled monolayers on gold surfaces. XPS analysis confirms that both precursors lead to the formation of a gold-thiolate bond, resulting in chemically similar surfaces. AFM imaging reveals that both can produce smooth and uniform monolayers, although differences in domain size and defect density may be observed depending on the preparation conditions. The choice between using a disulfide or a thiol precursor may depend on factors such as the desired formation kinetics, precursor stability, and specific application requirements. This guide provides the foundational knowledge and experimental protocols for researchers to effectively characterize and compare these important classes of self-assembled monolayers.

References

  • Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335. [Link]

  • Bain, C. D., Biebuyck, H. A., & Whitesides, G. M. (1989). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. Langmuir, 5(3), 723-727. [Link]

  • Ishida, T., Hara, M., Kojima, I., Tsuneda, S., Nishida, N., Sasabe, H., & Knoll, W. (1999). High Resolution X-ray Photoelectron Spectroscopy Measurements of Octadecanethiol Self-Assembled Monolayers on Au(111). Langmuir, 15(20), 6799-6802. [Link]

  • Pillai, S., & Pai, R. K. (2009). Controlled growth and formation of SAMs investigated by atomic force microscopy. Ultramicroscopy, 109(2), 161-166. [Link]

  • Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256. [Link]

  • Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical reviews, 96(4), 1533-1554. [Link]

  • Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews, 39(5), 1805-1834. [Link]

  • Volmer, M., & Weber, A. (1926). Keimbildung in übersättigten Dämpfen. Zeitschrift für physikalische Chemie, 119(1), 277-301. [Link]

Sources

Comparative

Electrochemical impedance spectroscopy of octyl disulfide monolayers.

An In-Depth Comparative Guide to the Electrochemical Impedance Spectroscopy of Octyl Disulfide Monolayers For researchers, scientists, and drug development professionals, the creation of well-ordered, defect-free self-as...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Electrochemical Impedance Spectroscopy of Octyl Disulfide Monolayers

For researchers, scientists, and drug development professionals, the creation of well-ordered, defect-free self-assembled monolayers (SAMs) is a critical step in applications ranging from biosensing to surface functionalization and corrosion prevention. While alkanethiols are the most common precursors for SAMs on gold surfaces, dialkyl disulfides offer a viable and important alternative. This guide provides an in-depth analysis of octyl disulfide monolayers, focusing on their characterization using Electrochemical Impedance Spectroscopy (EIS), a powerful, non-destructive technique for probing interfacial properties. We will objectively compare the performance of disulfide-derived monolayers with their alkanethiol counterparts, supported by experimental data and detailed protocols.

The Foundation: Monolayer Formation from Thiols vs. Disulfides

Both long-chain alkanethiols (R-SH) and dialkyl disulfides (R-S-S-R) adsorb from solution onto gold surfaces to form ordered, oriented monolayers.[1] A crucial point is that both precursors ultimately yield the same chemisorbed species on the surface: a gold-thiolate (Au-SR).[1] The formation from a disulfide involves the cleavage of the S-S bond upon adsorption.

While the final surface species is identical, the choice of precursor can be influenced by practical considerations such as the ease of synthesis, solubility, and stability of the starting material.[1][2] Although studies have shown a strong preference for the adsorption of thiols over disulfides when in a mixed solution, monolayers formed from pure disulfide solutions are structurally and chemically comparable to those formed from pure thiols.[1][3]

Probing the Interface: The Power of Electrochemical Impedance Spectroscopy

EIS is an exceptionally sensitive technique for characterizing the integrity and barrier properties of SAMs.[4][5] By applying a small-amplitude AC voltage across a range of frequencies and measuring the resulting current, EIS can provide quantitative data on the monolayer's packing density, defectivity, and insulating capabilities.[4][6]

The analysis is typically performed in the presence of a redox probe, such as the ferricyanide/ferrocyanide couple ([Fe(CN)₆]³⁻/⁴⁻), which acts as an electrochemical reporter.[2][5] A high-quality, well-packed monolayer acts as a dielectric barrier, impeding the access of the redox probe to the electrode surface and thus hindering electron transfer. This blocking capability is directly measured by EIS.

The two primary parameters extracted from an EIS experiment are:

  • Charge Transfer Resistance (Rct): This represents the resistance to the flow of charge (electron transfer) at the electrode-electrolyte interface. A large Rct value signifies a well-packed, insulating monolayer with few defects, as it effectively blocks the redox probe.[2][4]

  • Double-Layer Capacitance (Cdl): The SAM-coated electrode acts like a capacitor, with the monolayer as the dielectric material. A low Cdl value is characteristic of a well-ordered and thicker insulating film, whereas defects or a disordered layer lead to higher capacitance.[4][7]

Experimental Workflow: From Substrate to Spectrum

Achieving reproducible and meaningful EIS data hinges on a meticulous experimental protocol. The following steps outline a validated workflow for the formation and characterization of octyl disulfide monolayers.

Detailed Experimental Protocol

Part A: Gold Electrode Preparation

  • Mechanical Polishing: Begin by polishing the gold working electrode with alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad for 5-10 minutes each.

  • Sonication: After each polishing step, thoroughly rinse the electrode with deionized water and sonicate it in deionized water for 5 minutes to remove residual alumina particles.

  • Electrochemical Cleaning: Perform cyclic voltammetry (CV) in a 0.5 M H₂SO₄ solution, scanning the potential between the onset of gold oxidation and hydrogen evolution until a reproducible voltammogram characteristic of clean gold is obtained.

  • Final Rinse and Dry: Rinse the electrode copiously with deionized water, followed by absolute ethanol, and dry it under a stream of dry nitrogen gas. The electrode is now ready for monolayer formation.[8]

Part B: Octyl Disulfide Monolayer Formation

  • Solution Preparation: Prepare a 1 mM solution of dioctyl disulfide in absolute ethanol. Ensure the solvent is deoxygenated to minimize oxidative processes.[1]

  • Immersion: Immediately immerse the freshly cleaned gold electrode into the octyl disulfide solution.

  • Incubation: Allow the self-assembly process to proceed by incubating the electrode in the solution for a period of 12-24 hours at room temperature in a dark, vibration-free environment to ensure the formation of a well-ordered monolayer.[2]

  • Rinsing: After incubation, remove the electrode from the solution and rinse it thoroughly with absolute ethanol to remove any physisorbed molecules, followed by drying under a stream of nitrogen.

Part C: EIS Measurement

  • Electrochemical Cell Setup: Assemble a standard three-electrode cell consisting of the SAM-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.[5][9]

  • Electrolyte: Fill the cell with an aqueous solution of 0.1 M KCl containing an equimolar concentration (e.g., 5 mM) of K₃[Fe(CN)₆] and K₄[Fe(CN)₆] as the redox probe.

  • Data Acquisition Parameters:

    • DC Potential: Set the DC potential to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple (typically around +0.22 V vs. Ag/AgCl), which can be determined from a CV scan.[4]

    • AC Amplitude: Apply a small AC voltage perturbation of 5-10 mV.[10]

    • Frequency Range: Scan from a high frequency (e.g., 100 kHz) to a low frequency (e.g., 0.1 Hz).[4][10]

G cluster_prep Electrode Preparation cluster_sam Monolayer Formation cluster_eis EIS Measurement p1 Mechanical Polishing p2 Sonication p1->p2 p3 Electrochemical Cleaning p2->p3 p4 Rinse & Dry p3->p4 s2 Immerse Electrode (12-24 hours) p4->s2 s1 Prepare 1 mM Octyl Disulfide Solution s1->s2 s3 Rinse & Dry s2->s3 e1 Assemble 3-Electrode Cell with Redox Probe s3->e1 e2 Set DC Potential & AC Amplitude e1->e2 e3 Acquire Impedance Spectrum (100 kHz to 0.1 Hz) e2->e3 data data e3->data Nyquist Plot Data

Experimental workflow for EIS analysis of an octyl disulfide monolayer.

Interpreting the Data: Equivalent Circuit Modeling

The impedance data, typically visualized as a Nyquist plot (imaginary vs. real impedance), is interpreted by fitting it to an equivalent electrical circuit that models the physical and chemical processes at the electrode interface. The most common model for a SAM-modified electrode is the Randles circuit.[11][12]

G start Rs Rs start->Rs mid1 Rct Rct mid1->Rct Cdl Cdl mid1->Cdl mid2 end mid2->end Rs->mid1 lab_Rs Solution Resistance Rs->lab_Rs Rct->mid2 lab_Rct Charge Transfer Resistance Rct->lab_Rct Cdl->mid2 lab_Cdl Double-Layer Capacitance Cdl->lab_Cdl

The Randles equivalent circuit model for a SAM-modified electrode.

In the Nyquist plot for this system, the diameter of the semicircle corresponds to the charge transfer resistance (Rct), providing a direct quantitative measure of the monolayer's barrier properties.

Performance Comparison: Octyl Disulfide vs. Octanethiol

While both octyl disulfide and 1-octanethiol form a final Au-S-(CH₂)₇CH₃ monolayer, the quality and stability can be compared using EIS. A well-formed monolayer from either precursor should exhibit a high Rct and a low Cdl.

ParameterBare Gold Electrode1-Octanethiol (C8) MonolayerOctyl Disulfide (C8) MonolayerInterpretation
Charge Transfer Resistance (Rct) (kΩ·cm²) < 0.1300 - 800280 - 750High Rct indicates excellent blocking of the redox probe, signifying a densely packed, low-defect monolayer.
Double-Layer Capacitance (Cdl) (µF/cm²) > 201 - 21 - 2.5Low Cdl reflects a well-ordered, insulating dielectric layer at the electrode surface.

Note: Values are typical ranges derived from literature principles and can vary based on specific experimental conditions such as surface roughness, incubation time, and solution purity.[4]

The data shows that octyl disulfide is highly effective at forming insulating monolayers with barrier properties comparable to those formed from the more conventional 1-octanethiol. Studies on dithiols have suggested that they can form highly stable monolayers, in some cases more stable than their monothiol counterparts under reductive desorption conditions.[13] However, for simple alkyl chains of the same length, the final thiolate monolayers exhibit very similar electrochemical characteristics. The primary difference often lies in the kinetics of formation and the stability of the precursor molecule itself.[1] The gold-thiolate bond, regardless of its origin, is susceptible to oxidation over time, especially when exposed to ambient lab conditions, which would manifest in a gradual decrease in Rct.[14]

Conclusion

Electrochemical Impedance Spectroscopy provides a robust and quantitative framework for evaluating the quality of self-assembled monolayers. This guide demonstrates that octyl disulfide is an excellent precursor for forming high-integrity, insulating monolayers on gold surfaces, with performance metrics that are highly comparable to those of 1-octanethiol. The choice between a disulfide and a thiol precursor can therefore be guided by factors of chemical availability, stability, and synthesis rather than significant differences in the final monolayer's electrochemical barrier properties. For any application demanding a well-defined and stable surface, EIS serves as an indispensable tool for validation and quality control.

References

  • Bain, C. D., Biebuyck, H. A., & Whitesides, G. M. (1989). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. Langmuir, 5(3), 723–727. [Link]

  • Ferrer-Vilanova, R., et al. (2018). Enhanced Stability of Thiolate Self-Assembled Monolayers (SAMs) on Nanostructured Gold Substrates. ResearchGate. [Link]

  • Finklea, H. O. (1996). Insulating Properties of Self-Assembled Monolayers Monitored by Impedance Spectroscopy. Electroanalytical Chemistry, 22, 109-231.
  • Yang, G., et al. (2005). Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions. Applied Surface Science, 252(5), 1848-1854. [Link]

  • Janek, R. P., Fawcett, W. R., & Ulman, A. (2005). Electrochemical impedance spectroscopy study of mixed thiol monolayers on gold. Journal of Electroanalytical Chemistry, 582(1-2), 139-148. [Link]

  • Rojas-Mayorga, C., et al. (2022). Real-Time Monitoring of Chemisorption of Antibodies onto Self-Assembled Monolayers Deposited on Gold Electrodes Using Electrochemical Impedance Spectroscopy. Langmuir. [Link]

  • Carro, P., et al. (2009). Reactivity of 1,8-octanedithiol monolayers on Au(111): Experimental and theoretical investigation. Electrochimica Acta, 54(22), 5122-5130. [Link]

  • Wang, H., et al. (2023). Sulfur Vacancy-Induced Improved Hydrogen Evolution Reaction on 1T-MoS2. Energy & Fuels. [Link]

  • Wang, H., et al. (2023). Sulfur Vacancy-Induced Improved Hydrogen Evolution Reaction on 1T-MoS2. Energy & Fuels. [Link]

  • Mendes, R. K., et al. (2004). Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy. Journal of the Brazilian Chemical Society, 15(6), 849-855. [Link]

  • Bain, C. D., et al. (1989). Comparison of self-assembled monolayers on gold: coadsorption of thiols and disulfides. Langmuir, 5(3), 723-727. [Link]

  • Halder, A., & Bishop, G. W. (2018). Effects of Experimental Conditions on the Signaling Fidelity of Impedance-Based Nucleic Acid Sensors. ACS Sensors, 3(12), 2589–2597. [Link]

  • Wei, W., et al. (2023). Incorporating Physics-Based Models into Equivalent Circuit Analysis of EIS Data from Organic Coatings. Coatings, 13(9), 1599. [Link]

  • Cîrdei, I., et al. (2007). Self-Assembled Monolayer of Thiols on Gold Electrodes Prepared by Gold Electro-chemical Deposition on Platinum Wire. Revue Roumaine de Chimie, 52(11), 1083-1088. [Link]

Sources

Validation

A Comparative Guide to Self-Assembled Monolayer (SAM) Formation: Octyl Disulfide vs. Octanethiol

For researchers, scientists, and professionals in drug development, the ability to precisely control surface chemistry is paramount. Self-assembled monolayers (SAMs) offer a robust and elegant method for tailoring the in...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to precisely control surface chemistry is paramount. Self-assembled monolayers (SAMs) offer a robust and elegant method for tailoring the interfacial properties of materials. The choice of the molecular precursor is a critical determinant of the final monolayer's structure, stability, and functionality. This guide provides an in-depth, objective comparison of two common precursors for gold surfaces: 1-octanethiol and its oxidized counterpart, di-n-octyl disulfide.

Foundational Chemistry: The Precursors

The formation of a high-quality SAM is fundamentally dictated by the chemical structure of its building blocks. Both octanethiol and octyl disulfide are built upon an eight-carbon alkyl chain, which provides the van der Waals forces necessary for a well-ordered monolayer.[1] The critical difference lies in their headgroups: a thiol (-SH) for octanethiol and a disulfide (-S-S-) for octyl disulfide.

  • 1-Octanethiol (C8H18S): A foundational alkanethiol used extensively in molecular electronics and surface functionalization.[2][3] Its utility stems from the strong, semi-covalent bond its sulfur headgroup forms with noble metal surfaces.[1][2]

  • Di-n-octyl disulfide (C16H34S2): The oxidized dimer of octanethiol.[4][5] It is sometimes considered as an alternative precursor, particularly in environments where the oxidation of thiols may be a concern.

cluster_thiol 1-Octanethiol cluster_disulfide Di-n-octyl disulfide thiol_struct CH₃(CH₂)₇-SH disulfide_struct CH₃(CH₂)₇-S-S-(CH₂)₇CH₃

Chemical structures of the two SAM precursors.

The Mechanism of Assembly: A Tale of Two Pathways

While both molecules ultimately form a gold-thiolate bond on the surface, the pathways they take are mechanistically distinct. This difference has profound implications for the kinetics of formation and the quality of the resulting monolayer.

Octanethiol: The Two-Step Gold Standard

The self-assembly of octanethiol on a gold surface is a well-characterized, two-step process.[1] This mechanism is widely accepted and serves as the benchmark for alkanethiol SAM formation.

  • Initial Chemisorption: Upon introduction to the gold surface, octanethiol molecules rapidly adsorb. This step involves the oxidative addition of the thiol's S-H bond to the gold, forming a gold-thiolate (Au-S) bond and liberating hydrogen.[1] Initially, this creates a disordered, low-density phase where the alkyl chains are often described as "lying down" parallel to the surface.[1]

  • Reorganization and Ordering: This second, much slower step is crucial for forming a high-quality SAM. Driven by the stabilizing van der Waals interactions between adjacent alkyl chains, the gold-thiolate species diffuse across the surface.[6] They reorganize from the disordered phase into dense, quasi-crystalline domains. To maximize these interactions, the alkyl chains tilt at an angle of approximately 30 degrees relative to the surface normal, adopting a characteristic (√3 × √3)R30° structure on Au(111).[2]

Octyl Disulfide: A Dissociative Pathway

The formation of a SAM from octyl disulfide relies on the cleavage of the S-S bond upon interaction with the gold surface.

  • Dissociative Chemisorption: The disulfide bond (with a bond energy of ~50-65 kcal/mol) breaks upon adsorption, and each sulfur atom forms a bond with the gold surface.[7] This process yields two surface-bound octanethiolate molecules for each disulfide molecule. Spectroscopic and theoretical studies confirm that this dissociative adsorption is the primary mechanism.[8]

  • Surface Reorganization: Similar to the thiol pathway, the newly formed thiolates must then organize on the surface to form a stable, ordered monolayer.

The key distinction is the initial bond-breaking event. While octanethiol formation is a direct surface reaction of the S-H group, the disulfide pathway requires the scission of the S-S bond, which can lead to different kinetics and potentially less uniform initial surface coverage.

cluster_thiol Octanethiol Pathway cluster_disulfide Octyl Disulfide Pathway thiol Octanethiol in Solution (R-SH) lying_thiol Rapid Chemisorption (Disordered 'Lying Down' Phase) thiol->lying_thiol S-H bond cleavage ordered_thiol Ordered Monolayer (Au-S-R) lying_thiol->ordered_thiol Slow Reorganization (van der Waals forces) disulfide Disulfide in Solution (R-S-S-R) dissociated Dissociative Chemisorption (2x Au-S-R) disulfide->dissociated S-S bond cleavage ordered_disulfide Ordered Monolayer (Au-S-R) dissociated->ordered_disulfide Surface Reorganization

Distinct pathways for SAM formation.

Performance Metrics: A Head-to-Head Comparison

The choice between these precursors directly impacts the final monolayer's characteristics. For most applications, the goal is a densely packed, highly ordered, and defect-free surface.

Performance Metric Octanethiol Octyl Disulfide Rationale & Insights
Kinetics of Formation Fast initial adsorption followed by a slower (hours) ordering phase.[9]Generally slower overall kinetics compared to thiols.The direct oxidative addition of the S-H bond is a very efficient surface reaction. The dissociation of the S-S bond is a comparatively less direct pathway to the final thiolate.
Monolayer Quality & Order Typically forms highly ordered, densely packed monolayers with fewer defects.[1][2]Can result in monolayers with lower packing density and more structural defects.The well-defined two-step process for thiols is more conducive to forming large, crystalline domains. The dissociative chemisorption of disulfides may lead to a less uniform initial surface population, hindering long-range order.
Precursor Stability & Purity Prone to oxidation in air and solution, forming disulfides. Requires careful storage and handling.[8]Chemically stable and not susceptible to further oxidation.This is the primary advantage of using a disulfide. However, commercial thiols are typically of high purity, and oxidation can be minimized with proper inert-atmosphere techniques.
Final SAM Stability Forms a thermally stable monolayer.[10]The final gold-thiolate monolayer exhibits comparable thermal stability to one formed from a thiol.Once the monolayer is formed, the end product (a gold-thiolate) is identical regardless of the starting material. Therefore, the intrinsic stability of the final SAM is expected to be similar. However, a higher defect density in disulfide-derived SAMs can create sites for electrochemical or thermal degradation.

Experimental Protocols

To achieve a high-quality SAM, meticulous experimental technique is crucial, regardless of the precursor.

General Experimental Workflow

sub_prep 1. Substrate Preparation (Clean & Dry Gold Surface) sol_prep 2. Solution Preparation (1 mM Precursor in Ethanol) sub_prep->sol_prep immersion 3. Immersion (Substrate in Solution, N₂ Purge) sol_prep->immersion incubation 4. Incubation (24-48 hours at RT) immersion->incubation rinse 5. Rinsing (Fresh Ethanol) incubation->rinse dry 6. Drying (Stream of Dry N₂) rinse->dry characterize 7. Characterization (Contact Angle, XPS, etc.) dry->characterize

A typical experimental workflow for SAM preparation.
Protocol 1: SAM Formation from 1-Octanethiol

This protocol is considered the standard for generating high-quality alkanethiol SAMs.

  • Substrate Preparation: Clean the gold substrate thoroughly. A common method involves UV-Ozone treatment or immersion in a "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide; handle with extreme caution ), followed by rinsing with ultrapure water and ethanol. Dry the substrate under a stream of dry nitrogen.

  • Solution Preparation: Prepare a 1 mM solution of 1-octanethiol in absolute ethanol.[1] Use clean glassware and high-purity solvent to avoid contamination.

  • SAM Formation: Immerse the clean, dry gold substrate into the thiol solution. To minimize oxidative degradation of the thiol, it is best practice to purge the container with an inert gas (e.g., nitrogen or argon) before sealing.

  • Incubation: Allow the self-assembly process to proceed for 24-48 hours at room temperature. While initial coverage is rapid, this extended time is critical for the reorganization step that leads to a well-ordered monolayer.[1]

  • Rinsing and Drying: After incubation, remove the substrate and rinse it thoroughly with fresh ethanol to remove any physisorbed (non-chemisorbed) molecules. Dry the substrate again under a stream of dry nitrogen.

  • Storage: Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, and use them as soon as possible.

Protocol 2: SAM Formation from Di-n-octyl disulfide

The procedure for using octyl disulfide is nearly identical, as the solvent and immersion conditions are what facilitate the surface reaction.

  • Substrate and Solution Preparation: Follow steps 1 and 2 from the octanethiol protocol, preparing a 1 mM solution of di-n-octyl disulfide in absolute ethanol.

  • SAM Formation & Incubation: Follow steps 3 and 4 from the octanethiol protocol. The incubation time of 24-48 hours is still recommended to allow for maximal surface reorganization after the initial dissociative chemisorption.

  • Rinsing and Drying: Follow step 5 from the octanethiol protocol.

Senior Scientist's Verdict: Causality and Recommendation

While both octanethiol and octyl disulfide can form monolayers on gold, they are not interchangeable. The overwhelming body of evidence and field experience points to 1-octanethiol as the superior precursor for forming highly-ordered, low-defect SAMs.

The causality lies in the mechanism of formation. The direct, two-step adsorption and reorganization of octanethiol is a more controlled and efficient pathway to a thermodynamically stable, quasi-crystalline monolayer. The dissociative adsorption of octyl disulfide is a less direct route that can introduce kinetic barriers and surface heterogeneity, which are detrimental to achieving long-range order.

The primary, and perhaps only, compelling reason to choose octyl disulfide is its inherent stability against oxidation. If an experiment absolutely cannot tolerate the presence of a thiol in the bulk solution or if storage conditions are suboptimal, disulfide could be considered. However, for the vast majority of applications in research and development, the best practice is to use high-purity 1-octanethiol and employ standard inert-atmosphere techniques during solution preparation and incubation. This approach provides the most reliable and reproducible path to high-quality, well-defined self-assembled monolayers.

References

  • Self-Assembly of an Octanethiol Monolayer on a Gold-Stepped Surface - ACS Publications. Available at: [Link]

  • A simulation for how octanethiol molecules bond to a film of gold and then self-assemble into a well ordered monolayer (SAM) - Reddit. Available at: [Link]

  • Effects of Solvent on the Formation of Octanethiol Self-Assembled Monolayers on Au(111) at High Temperatures in a Closed Vessel: A Scanning Tunneling Microscopy and X-ray Photoelectron Spectroscopy Study | The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Self-Assembly of an Octanethiol Monolayer on a Gold-Stepped Surface - ResearchGate. Available at: [Link]

  • Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - MDPI. Available at: [Link]

  • Self assembled monolayer formation of alkanethiols on gold - Institute of Solid State Physics. Available at: [Link]

  • Comparison of self-assembled monolayers on gold: coadsorption of thiols and disulfides | Langmuir - ACS Publications. Available at: [Link]

  • Understanding the Two-Dimensional Mixing Behavior of 1-Naphthalenethiol and Octanethiol - PMC - NIH. Available at: [Link]

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  • Thiol/disulfide exchange equilibria and disulfide bond stability - PubMed - NIH. Available at: [Link]

  • New Insights for Self-Assembled Monolayers of Organothiols on Au(111) Revealed by Scanning Tunneling Microscopy | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Thiolated polymers: Stability of thiol moieties under different storage conditions - ResearchGate. Available at: [Link]

  • Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides - DTIC. Available at: [Link]

  • Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111) - CORE. Available at: [Link]

  • A New Approach to Generate Thiol-terminated SAMs on Gold - Agilent. Available at: [Link]

  • Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) - MDPI. Available at: [Link]

  • Self-Assembled Monolayers of Small Aromatic Disulfide and Diselenide Molecules on Polycrystalline Gold Films - Pradeep Research Group. Available at: [Link]

  • Coadsorption of Octanethiol and Dialkyldithiocarbamate on Au(111) - Sci-Hub. Available at: [Link]

  • Thiol-and Disulfide-Based Stimulus-Responsive Soft Materials - Encyclopedia.pub. Available at: [Link]

  • The role of thiols and disulfides in protein chemical and physical stability - PMC - NIH. Available at: [Link]

  • Formation and Structure of Highly Ordered Self-Assembled Monolayers on Au(111) via Vapor Deposition of Dioctyl Diselenides - PMC - NIH. Available at: [Link]

  • Di-n-octyl disulfide | C16H34S2 | CID 69970 - PubChem - NIH. Available at: [Link]

  • Quantification of Thiols and Disulfides - PMC - PubMed Central. Available at: [Link]

  • 1-Octanethiol | C8H18S | CID 8144 - PubChem. Available at: [Link]

  • 15.7: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. Available at: [Link]

  • Octyl disulfide - LookChem. Available at: [Link]

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  • Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study - RSC Publishing. Available at: [Link]

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Comparative

A Researcher's Guide to Disulfide Bond Reduction: Factors, Reagents, and Quantitative Analysis

Disulfide bonds are critical covalent linkages that stabilize the tertiary and quaternary structures of many proteins, particularly those destined for the extracellular environment.[1][2] Their formation and cleavage are...

Author: BenchChem Technical Support Team. Date: January 2026

Disulfide bonds are critical covalent linkages that stabilize the tertiary and quaternary structures of many proteins, particularly those destined for the extracellular environment.[1][2] Their formation and cleavage are fundamental to protein folding, function, and regulation.[1][2] For researchers in drug development and proteomics, understanding the susceptibility of these bonds to reduction is paramount for ensuring the structural integrity, stability, and efficacy of therapeutic proteins like monoclonal antibodies.[1][3] Aberrant reduction can lead to misfolding, aggregation, and loss of biological activity.[1][4]

This guide provides an in-depth comparison of the factors governing disulfide bond lability, the chemical properties of common reducing agents, and robust experimental methodologies to quantitatively assess their reduction.

Part 1: The Intrinsic and Extrinsic Factors Governing Disulfide Bond Susceptibility

The reactivity of a disulfide bond is not uniform; it is dictated by a combination of its structural context within the protein and its chemical environment. Understanding these factors is the first step in predicting and controlling protein stability.

1.1. Structural Determinants of Stability

  • Solvent Accessibility: The most straightforward factor is a disulfide bond's exposure to the solvent. Bonds buried within the hydrophobic core of a protein are sterically shielded from reducing agents, whereas those on the surface are more accessible and, consequently, more susceptible to reduction.[5][6] Interchain disulfide bonds, such as those linking the heavy and light chains of antibodies, are often more exposed and reactive than the intrachain bonds embedded within individual domains.[4]

  • Steric Hindrance: The local protein architecture surrounding the disulfide bond plays a crucial role. Bulky neighboring amino acid residues can physically block access for reducing agents, thereby increasing the bond's stability regardless of its theoretical solvent accessibility.[7][8]

  • Local Secondary Structure: The structural elements connected by the disulfide bond influence its stability. Bonds that link flexible loop regions tend to be more susceptible to reduction compared to those that staple together more rigid secondary structures like α-helices or β-strands.[5]

  • Bond Strain and Geometry: Disulfide bonds are not static; they possess inherent conformational energy. Bonds with high dihedral strain energy—a measure of the stress in the bond's geometry—are thermodynamically less stable and more prone to reduction.[5][9] This strain can make them more reactive, serving as a mechanism for allosteric regulation in some proteins.[5][9]

1.2. The Chemical Microenvironment

  • Local Electrostatics: The presence of charged residues near the disulfide bond can significantly influence its reactivity. Positively charged residues, for instance, can create an electrostatically favorable environment that increases the local concentration of negatively charged thiolate anions (the active form of thiol-based reducing agents), thereby promoting reduction.[5]

  • Redox Potential (E₀): The intrinsic redox potential of a disulfide bond quantifies its tendency to be reduced. This value is influenced by the factors above and determines its stability in a given redox environment.[10] Protein disulfide redox potentials can vary significantly, ranging from approximately -95 mV to -470 mV.[10] Bonds with more positive (less negative) redox potentials are less stable and more easily reduced.

G Susceptibility Susceptibility to Reduction Factor1 Factor1 Factor1->Susceptibility Factor2 Factor2 Factor2->Susceptibility Factor3 Factor3 Factor3->Susceptibility Factor4 Factor4 Factor4->Susceptibility Factor5 Factor5 Factor5->Susceptibility Factor6 Factor6 Factor6->Susceptibility

  • Caption: Key factors determining a disulfide bond's susceptibility to reduction. */

Part 2: A Comparative Guide to Common Reducing Agents

The choice of reducing agent is a critical experimental decision that can significantly impact the outcome of an analysis. The most common reagents fall into two main classes: thiol-based reductants and phosphine-based reductants.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)Glutathione (GSH)
Class Thiol-basedPhosphine-basedThiol-based (Biological)
Mechanism Thiol-disulfide exchangeNucleophilic attack by phosphorusThiol-disulfide exchange
Optimal pH 7.0 - 9.0[11]1.5 - 8.5[12]Physiological (~7.4)
Stability Prone to air oxidation, accelerated by metal ions[13]More stable to air oxidation; unaffected by Ni²⁺[13][14]Maintained by Glutathione Reductase in vivo[15][16]
Odor Strong, unpleasantOdorless[11][14]Odorless
Interference Reacts with maleimides; must be removed before labeling[13][17]Does not react with maleimides; compatible with IMAC[11][17]Can form mixed disulfides with proteins
Redox Potential -330 mV-290 mV-240 mV to -260 mV[18]

2.1. Dithiothreitol (DTT): The Classic Workhorse

DTT is a highly effective reducing agent that works via thiol-disulfide exchange. The reaction is driven by the formation of a stable six-membered ring containing an internal disulfide bond.[14] Its primary limitation is its pH dependency, as it is most effective when its thiol groups are deprotonated to the more nucleophilic thiolate form.[11] Furthermore, DTT is susceptible to air oxidation, a process catalyzed by trace metal ions, which can reduce its efficacy over time.[13]

2.2. Tris(2-carboxyethyl)phosphine (TCEP): The Stable Alternative

TCEP is a non-thiol, phosphine-based reducing agent that offers several advantages over DTT.[11] It is virtually odorless, much more stable to air oxidation, and effective over a much broader pH range.[12][14] A key advantage of TCEP is its compatibility with downstream applications. Since it does not contain a thiol group, it does not react with maleimide-based alkylating agents, eliminating the need for its removal prior to labeling steps.[11][17]

2.3. Glutathione (GSH): The Biological Context

Glutathione is the most abundant low-molecular-weight thiol in cells and serves as the primary intracellular reductant.[16][19] It maintains a highly reducing environment inside the cell, ensuring that intracellular proteins typically remain in their reduced, free-thiol state.[20] In experimental settings, GSH can be used to mimic physiological redox conditions. Its oxidized form, GSSG, is reduced back to two molecules of GSH by the enzyme glutathione reductase.[15][20]

G

  • Caption: Reaction mechanisms for DTT (thiol-exchange) and TCEP (phosphine) reduction. */

Part 3: Experimental Workflows for Analyzing Disulfide Reduction

Quantifying the reduction of disulfide bonds is essential for characterizing protein stability. This can be achieved through various methods, from simple spectrophotometric assays to advanced mass spectrometry techniques.

3.1. Workflow 1: Quantifying Free Thiols with Ellman's Test

Ellman's test is a rapid and reliable colorimetric method for measuring the concentration of free sulfhydryl groups in a sample.[21][22] The reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, reacts with a free thiol to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.[23] By measuring the increase in free thiols over time after adding a reducing agent, one can determine the kinetics of disulfide bond reduction.

Experimental Protocol: Kinetic Analysis using Ellman's Test

  • Preparation of Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.[23]

    • DTNB Stock Solution: 4 mg/mL DTNB in the Reaction Buffer.[23]

    • Protein Sample: Prepare a stock solution of your protein of interest at a known concentration in a suitable, non-thiol-containing buffer.

    • Reducing Agent Stock: Prepare a concentrated stock solution of the reducing agent (e.g., 100 mM DTT or TCEP).

  • Assay Procedure:

    • In a cuvette, combine the Reaction Buffer, a specific volume of the DTNB solution, and your protein sample to a final volume of 990 µL.

    • Place the cuvette in a UV-Vis spectrophotometer and record a baseline absorbance at 412 nm.

    • Initiate the reaction by adding 10 µL of the reducing agent stock solution to the cuvette and mix immediately.

    • Begin monitoring the absorbance at 412 nm at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 30 minutes).

  • Data Analysis:

    • Convert the absorbance values to the molar concentration of free thiols using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.[23]

    • Plot the concentration of free thiols versus time. The initial slope of this curve is proportional to the initial rate of disulfide bond reduction.

    • By repeating the experiment with different concentrations of the reducing agent, you can determine the kinetic parameters of the reaction.

G

  • Caption: Experimental workflow for kinetic analysis of disulfide reduction using Ellman's test. */

3.2. Workflow 2: Disulfide Bond Mapping with Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying the precise connectivity of disulfide bonds and for assessing their reduction status.[3][24] The typical "bottom-up" approach involves digesting the protein under non-reducing conditions to preserve the disulfide linkages.[3] The resulting mixture of peptides, including disulfide-linked peptides, is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Comparative Disulfide Mapping

  • Sample Preparation (Parallel Reactions):

    • Non-Reduced Control: Incubate the protein in a denaturing buffer (e.g., 8 M urea) without any reducing agent.

    • Partially Reduced Sample: Incubate the protein under the same conditions with a sub-stoichiometric amount of reducing agent (e.g., DTT or TCEP) for a specific time to target the most labile bonds.

    • Fully Reduced Control: Incubate the protein with a large excess of reducing agent to cleave all disulfide bonds.

  • Alkylation:

    • After the reduction step, add an alkylating agent, such as iodoacetamide (IAM), to all samples. This covalently modifies the newly formed free sulfhydryl groups, preventing them from re-oxidizing. This step is crucial for "locking in" the reduction state of each cysteine.

  • Enzymatic Digestion:

    • Dilute the samples to reduce the denaturant concentration and add a protease (e.g., trypsin) to digest the protein into smaller peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures from each condition by LC-MS/MS.[25]

    • Specialized software is used to identify the peptides. In the non-reduced sample, the software will identify pairs of peptides linked by a disulfide bond. In the reduced samples, these linked peptides will disappear and be replaced by their individual constituent peptides, now containing an alkylated cysteine.

  • Data Interpretation:

    • Non-Reduced Sample: Establishes the native disulfide bond map.

    • Partially Reduced Sample: By comparing with the native map, you can identify which specific disulfide bonds were cleaved, revealing the most susceptible linkages.

    • Fully Reduced Sample: Confirms the complete reduction of all disulfide bonds and serves as a positive control.

This comparative approach provides unambiguous identification of the most reduction-susceptible disulfide bonds within a protein, offering critical insights for formulation and stability studies.[4][26]

Conclusion

The stability of disulfide bonds is a complex interplay of structural constraints and the surrounding chemical environment. A thorough analysis of their susceptibility to reduction requires a multi-faceted approach. By understanding the principles that govern bond lability, making an informed choice of reducing agent, and applying robust analytical techniques like Ellman's test and mass spectrometry, researchers can gain precise control and deep insights into the stability of therapeutic proteins and other critical biomolecules. This knowledge is fundamental to the development of safe, stable, and effective biopharmaceuticals.

References

  • A Protocol for the Determin
  • Hu, M., et al. (2022). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins.
  • Ellman's Assay Protocol. (2022). BroadPharm.
  • TCEP or DTT?. (2014). Proteomics and Mass Spectrometry Core Facility, UC Davis.
  • Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent. (2008). Cold Spring Harbor Protocols.
  • Disulfide Bond Analysis by Mass Spectrometry.
  • Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim.
  • Ellman's Test Protocol. Scribd.
  • A Comparative Guide to Disulfide Reducing Agents in Proteomics: TCEP vs. DTT. Benchchem.
  • Disulfide Bond Structure, Function, Application, and Control Strategies.
  • Disulfide Bond Analysis LC-MS Service. Rapid Novor.
  • Disulfide Bond Mapping Services: Unlocking Protein Structure. CovalX.
  • Structure of glutathione The role of GSH as a reducing agent is...
  • An, H. J., et al. (2015). Identification of reduction-susceptible disulfide bonds in transferrin by differential alkylation using O16/O18 labeled iodoacetic acid.
  • Analysis of Disulfide Bonds in Protein Structures.
  • Analysis of Disulfide Bond Formation in Therapeutic Proteins. Royal Society of Chemistry.
  • Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry.
  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. PubMed.
  • Hogg, P. J. (2019). Classification of Protein Disulphide Bonds. Methods in Molecular Biology.
  • Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts.
  • Lushchak, V. I. (2014). Glutathione: Overview of its protective roles, measurement, and biosynthesis.
  • Aquaro, S., et al. (2015). Glutathione: new roles in redox signaling for an old antioxidant. Frontiers in Pharmacology.
  • Kar, R. K., et al. (2018). Disulfide Reduction Allosterically Destabilizes the β-Ladder Subdomain Assembly within the NS1 Dimer of ZIKV.
  • Nagy, P. (2013). From structure to redox: the diverse functional roles of disulfides and implications in disease.
  • Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides. (2022).
  • Thiol reactivity is determined by steric hindrance. Ribbon...
  • Prediction of Antioxidant Capacity of Thiolate–Disulfide Systems Using Species-Specific Basicity Values. MDPI.
  • From Stability to Function: The Importance of Disulfide Bonds in Proteins. MetwareBio.
  • Disulfide Bonds in Protein Folding and Stability. Royal Society of Chemistry.
  • The susceptibility of disulfide bonds towards radiation damage may be explained by S⋯O interactions.

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Validation

A Comparative Guide to the Corrosion Inhibition Efficiency of Alkyl Disulfides

This guide provides an in-depth comparison of the corrosion inhibition performance of various alkyl disulfides. It is designed for researchers, materials scientists, and chemical engineers engaged in the development and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the corrosion inhibition performance of various alkyl disulfides. It is designed for researchers, materials scientists, and chemical engineers engaged in the development and application of corrosion mitigation strategies. We will explore the underlying inhibition mechanisms, the structural factors governing efficiency, and the standard protocols for experimental validation.

Introduction: The Imperative for Effective Corrosion Control

Corrosion, the electrochemical degradation of materials, poses a significant global challenge, leading to substantial economic losses and compromising the safety and reliability of critical infrastructure. The use of organic corrosion inhibitors is a cornerstone of metal protection strategies, particularly in acidic environments encountered in industrial processes.[1] Among these, sulfur-containing organic compounds, such as disulfides, have garnered considerable attention due to their high inhibition efficiencies.[2][3]

Alkyl disulfides (R-S-S-R') are particularly noteworthy. Their efficacy stems from the presence of the disulfide bridge and lone electron pairs on the sulfur atoms, which act as active centers for adsorption onto metal surfaces. This guide will dissect the performance of different alkyl disulfides, focusing on how the nature of the alkyl group dictates their protective capabilities.

The Inhibition Mechanism of Alkyl Disulfides

The primary mechanism by which alkyl disulfides protect a metal surface is through adsorption, creating a barrier that isolates the metal from the corrosive medium.[4][5] This process involves several key interactions:

  • Physisorption: Initial electrostatic interaction between the charged metal surface and the polar disulfide molecule.

  • Chemisorption: This is the dominant and more robust interaction. The lone pair electrons on the sulfur atoms are donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming a coordinate covalent bond.[3]

  • Disulfide Bond Scission: In some cases, the S-S bond can cleave upon adsorption, leading to the formation of a highly stable metal-thiolate (M-S-R) layer on the surface.

These compounds typically function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[1][5][6] The adsorbed layer effectively blocks the active sites required for these electrochemical reactions to occur.

G cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_metal Metal Substrate H+ Corrosive Species (H⁺) Cathodic Cathodic Reaction (2H⁺ + 2e⁻ → H₂) H+->Cathodic Inhibitor Alkyl Disulfide (R-S-S-R) Adsorption Adsorption at Active Sites Inhibitor->Adsorption Metal Metal Surface (Fe) Adsorption->Metal Anodic Anodic Dissolution (Fe → Fe²⁺ + 2e⁻) Adsorption->Anodic Adsorption->Cathodic Metal->Anodic

Caption: Mechanism of corrosion inhibition by alkyl disulfides.

Key Factors Governing Inhibition Efficiency

The effectiveness of an alkyl disulfide inhibitor is not uniform; it is dictated by its molecular structure. The following factors are paramount.

Alkyl Chain Length

The length of the alkyl chains (R groups) is one of the most critical determinants of inhibition efficiency.

  • Trend: Generally, the inhibition efficiency increases as the alkyl chain length increases.[4][7][8]

  • Causality: Longer alkyl chains provide a larger surface area coverage per molecule. This creates a more compact, dense, and hydrophobic (water-repelling) barrier on the metal surface.[4][9] This enhanced barrier physically impedes the diffusion of corrosive species to the metal.

  • Limitation: This trend is not infinite. An excessively long alkyl chain can lead to reduced solubility of the inhibitor in the aqueous corrosive medium, which can, in turn, decrease its effectiveness as it may not reach the metal surface in sufficient concentration.[4] Studies suggest that hydrocarbon chain lengths of C12-C16 often exhibit optimal performance.[4]

Molecular and Electronic Structure

Quantum chemical parameters provide powerful insights into the potential of a molecule to act as an inhibitor. These calculations help predict the reactivity and adsorption behavior of the disulfide molecules.[2][10][11]

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater propensity for the molecule to donate electrons to the vacant d-orbitals of the metal, signifying stronger and more efficient adsorption.[10][11]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests the molecule can more readily accept electrons from the metal, which can also strengthen the inhibitor-metal bond through back-donation.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency.[10][12] A low ΔE implies that the molecule is more polarizable and reactive, facilitating stronger adsorption onto the metal surface.

Inhibitor Concentration

The concentration of the alkyl disulfide in the corrosive solution is a crucial operational parameter. Inhibition efficiency typically increases with rising inhibitor concentration up to a certain point.[13] Beyond this optimal concentration, the metal surface becomes saturated with a monolayer of the inhibitor, and further increases in concentration yield diminishing returns in performance.

Comparative Performance Analysis of Alkyl Disulfides

The table below provides a synthesized comparison of common alkyl disulfides based on the established principles of structure-activity relationships. The inhibition efficiencies are presented as a relative trend, as absolute values depend heavily on the specific corrosive environment (e.g., acid type, temperature) and metal substrate.

Inhibitor NameMolecular StructureExpected Relative Inhibition EfficiencyKey Influencing Factors
Dimethyl Disulfide CH₃-S-S-CH₃LowShort alkyl chains provide minimal surface coverage and a weak hydrophobic barrier.
Diethyl Disulfide C₂H₅-S-S-C₂H₅ModerateIncreased chain length compared to dimethyl disulfide leads to better surface packing and higher efficiency.
Dipropyl Disulfide C₃H₇-S-S-C₃H₇Moderate-HighThe longer C3 chain further enhances the protective barrier effect.[13]
Dibutyl Disulfide C₄H₉-S-S-C₄H₉HighOffers a significant increase in surface coverage and hydrophobicity, leading to a more robust protective film.[4]
Di-tert-butyl Disulfide (CH₃)₃C-S-S-C(CH₃)₃ModerateThe bulky tert-butyl groups cause steric hindrance, which can disrupt the formation of a dense, well-ordered adsorbed layer, potentially lowering its efficiency compared to its linear isomer (dibutyl disulfide).
Didodecyl Disulfide C₁₂H₂₅-S-S-C₁₂H₂₅Very HighThe long C12 alkyl chains provide excellent surface coverage and form a highly effective hydrophobic barrier, consistent with the principle that C12-C16 chains are often optimal.[4]

Experimental Protocol: Evaluating Inhibition Efficiency using Electrochemical Impedance Spectroscopy (EIS)

To validate the performance of these inhibitors quantitatively, Electrochemical Impedance Spectroscopy (EIS) is a powerful and commonly used non-destructive technique.[5][14][15] It measures the opposition of a system to the flow of an AC current as a function of frequency.

Step-by-Step Methodology
  • Working Electrode (WE) Preparation:

    • A specimen of the metal to be tested (e.g., carbon steel) is embedded in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed.

    • The exposed surface is mechanically polished using successively finer grades of silicon carbide (SiC) paper (e.g., from 400 to 2000 grit).

    • The polished surface is then rinsed with deionized water and acetone and dried in a stream of air.

  • Solution Preparation:

    • Prepare the corrosive medium (e.g., 1.0 M HCl) as the blank solution.

    • Prepare a series of test solutions by dissolving different concentrations of the alkyl disulfide inhibitor into the corrosive medium.

  • Electrochemical Cell Setup:

    • A standard three-electrode cell is used, containing the prepared working electrode (WE), a platinum or graphite counter electrode (CE), and a saturated calomel or Ag/AgCl reference electrode (RE).

    • The cell is filled with the test solution (either blank or with inhibitor).

  • EIS Measurement:

    • The cell is connected to a potentiostat equipped with a frequency response analyzer.

    • The working electrode is first allowed to stabilize in the solution for a period (e.g., 30-60 minutes) until a steady open circuit potential (OCP) is reached.

    • The EIS measurement is then performed at the OCP. A small amplitude AC voltage perturbation (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • The impedance data is typically visualized as a Nyquist plot (Z_imaginary vs. Z_real). For a simple corrosion process, this often appears as a semicircle.

    • The diameter of the semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.

    • The data is fitted to an appropriate equivalent electrical circuit (EEC) to model the electrochemical interface and extract precise values for R_ct.

  • Calculation of Inhibition Efficiency (%IE):

    • The inhibition efficiency is calculated using the charge transfer resistance values obtained in the absence (R_ct,0) and presence (R_ct,inh) of the inhibitor: %IE = [ (R_ct,inh - R_ct,0) / R_ct,inh ] x 100

G P1 1. Prepare Working Electrode (e.g., Carbon Steel) P3 3. Assemble 3-Electrode Cell (WE, RE, CE) P1->P3 P2 2. Prepare Corrosive Solutions (Blank & with Inhibitor) P2->P3 P4 4. Stabilize at Open Circuit Potential (OCP) P3->P4 P5 5. Perform EIS Measurement (100 kHz → 10 mHz) P4->P5 P6 6. Analyze Nyquist Plot & Fit to EEC P5->P6 P7 7. Extract R_ct values (with and without inhibitor) P6->P7 P8 8. Calculate Inhibition Efficiency (%IE) P7->P8

Sources

Comparative

A Head-to-Head Comparison: Thiol vs. Disulfide Adsorption on Gold Surfaces for Self-Assembled Monolayers

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Self-assembled monolayers (SAMs) on gold surfaces offer a versatile platform for a myriad of applica...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Self-assembled monolayers (SAMs) on gold surfaces offer a versatile platform for a myriad of applications, from biosensing to targeted drug delivery. The foundational chemistry of these monolayers typically relies on the robust interaction between sulfur and gold. This guide provides an in-depth, head-to-head comparison of the two most common sulfur-based precursors for SAM formation: thiols (R-SH) and disulfides (R-S-S-R).

This comparison will delve into the nuances of their adsorption mechanisms, the kinetics of monolayer formation, the resulting monolayer quality and stability, and the practical implications for experimental design. By understanding the subtle yet significant differences between these two classes of molecules, you can make more informed decisions in the development of functionalized gold surfaces for your specific research needs.

At the Heart of the Matter: The Gold-Sulfur Interaction

The formation of a stable SAM on gold is predicated on a strong, quasi-covalent bond between sulfur and gold atoms. While both thiols and disulfides ultimately lead to the formation of a gold-thiolate (Au-S-R) species on the surface, the pathways to this final state differ, influencing the kinetics and initial stages of monolayer formation.

The Prevailing Mechanism: Dissociative Chemisorption

Experimental evidence and theoretical calculations strongly support a dissociative chemisorption model for both thiols and disulfides. For thiols, this involves the cleavage of the S-H bond, while for disulfides, the S-S bond is broken upon adsorption. This process results in the formation of a gold-thiolate bond, which is the cornerstone of the SAM's stability.

It is now widely accepted that both thiols and disulfides ultimately yield the same chemical species on the gold surface, a gold thiolate (RS-Au(I)). This has been confirmed by techniques such as X-ray Photoelectron Spectroscopy (XPS), which show indistinguishable S(2p) signals from monolayers derived from either precursor.

Visualizing the Adsorption Pathways

To better understand the distinct adsorption processes of thiols and disulfides, the following diagrams illustrate the key steps involved in the formation of a self-assembled monolayer on a gold surface.

G cluster_thiol Thiol Adsorption cluster_disulfide Disulfide Adsorption Thiol_sol Thiol (R-SH) in Solution Physisorption_T Physisorption (Intact R-SH) Thiol_sol->Physisorption_T Initial Contact Chemisorption_T Chemisorption (S-H Cleavage) Physisorption_T->Chemisorption_T Dissociation SAM_T Organized Thiolate Monolayer (Au-S-R) Chemisorption_T->SAM_T Self-Assembly Disulfide_sol Disulfide (R-S-S-R) in Solution Physisorption_D Physisorption (Intact R-S-S-R) Disulfide_sol->Physisorption_D Initial Contact Chemisorption_D Chemisorption (S-S Cleavage) Physisorption_D->Chemisorption_D Dissociation SAM_D Organized Thiolate Monolayer (Au-S-R) Chemisorption_D->SAM_D Self-Assembly

Figure 1: A simplified workflow illustrating the key stages of thiol and disulfide adsorption on gold.

Head-to-Head Comparison: Key Performance Metrics

FeatureThiols (R-SH)Disulfides (R-S-S-R)Key Insights & Implications
Binding Mechanism Dissociative chemisorption via S-H bond cleavage.Dissociative chemisorption via S-S bond cleavage.Both precursors lead to the same final gold-thiolate surface species, ensuring similar ultimate monolayer properties.
Adsorption Kinetics Generally faster initial adsorption.Adsorption rates can be comparable to thiols, often limited by mass transport.For many applications, the kinetic differences are negligible, especially when monolayer formation is allowed to proceed to completion.
Monolayer Quality Can form highly ordered, crystalline-like structures.Also capable of forming well-ordered monolayers.The final quality of the SAM is more dependent on factors like chain length, solvent, temperature, and incubation time than on the choice of precursor.
Stability Forms robust monolayers with high thermal and chemical stability.SAMs from disulfides exhibit comparable stability to those from thiols.The inherent strength of the gold-thiolate bond is the primary determinant of stability for both.
Ease of Synthesis & Handling Can be susceptible to oxidation to disulfides, especially in solution.Generally more stable to air oxidation than thiols.Disulfides may offer a longer shelf-life and greater handling convenience, particularly for less experienced users.
Solubility Solubility can be a limiting factor for long-chain alkanethiols.Often exhibit different solubility profiles than their corresponding thiols.The choice of precursor may be dictated by the desired solvent system for SAM formation.
Applications in Drug Delivery Widely used for surface functionalization of drug carriers.Also utilized, particularly in systems responsive to redox stimuli.The reversible nature of the disulfide bond is leveraged in stimuli-responsive drug delivery systems.

Experimental Protocols: A Guide to Best Practices

The formation of a high-quality SAM is a meticulous process. Below are generalized, step-by-step protocols for forming SAMs from both thiol and disulfide precursors. The causality behind key experimental choices is highlighted to ensure a self-validating system.

Protocol 1: SAM Formation from a Thiol Precursor

This protocol outlines a standard procedure for the formation of a self-assembled monolayer of an alkanethiol on a gold surface.

G start Start sub_prep Substrate Preparation (e.g., Piranha clean, O2 plasma) start->sub_prep thiol_sol Prepare Thiol Solution (e.g., 1-10 mM in ethanol) sub_prep->thiol_sol incubation Incubate Substrate (12-24 hours at room temp) thiol_sol->incubation rinse Rinse Thoroughly (Ethanol, then DI water) incubation->rinse dry Dry with Inert Gas (e.g., N2 or Ar) rinse->dry characterize Characterize SAM (e.g., XPS, contact angle, AFM) dry->characterize end End characterize->end

Figure 2: A flowchart for the formation of a thiol-based self-assembled monolayer on a gold substrate.

Methodology:

  • Substrate Preparation: A clean, oxide-free gold surface is critical for the formation of a uniform SAM. This is often achieved by cleaning with Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) followed by thorough rinsing with deionized water and drying. Rationale: Any organic contaminants or oxides on the gold surface will act as defects and prevent the formation of a well-ordered monolayer.

  • Thiol Solution Preparation: Prepare a 1-10 mM solution of the desired thiol in a suitable solvent, typically ethanol. Rationale: Ethanol is a common choice due to its ability to dissolve many alkanethiols and its relatively low surface tension, which facilitates wetting of the gold surface.

  • Incubation: Immerse the clean gold substrate in the thiol solution for 12-24 hours at room temperature. Rationale: While initial adsorption is rapid, a longer incubation time allows for the monolayer to anneal and form a more ordered, crystalline-like structure.

  • Rinsing: After incubation, thoroughly rinse the substrate with the solvent (e.g., ethanol) and then with deionized water. Rationale: Rinsing removes any physisorbed (non-covalently bound) thiol molecules from the surface, leaving only the chemisorbed monolayer.

  • Drying: Dry the substrate under a stream of inert gas, such as nitrogen or argon. Rationale: Inert gas drying prevents the introduction of contaminants from the air and minimizes the potential for oxidation of the monolayer.

  • Characterization: The quality of the resulting SAM should be verified using appropriate surface-sensitive techniques.

Protocol 2: SAM Formation from a Disulfide Precursor

The protocol for forming a SAM from a disulfide is nearly identical to that for a thiol, with the primary difference being the precursor used.

Methodology:

  • Substrate Preparation: As with thiols, a pristine gold surface is essential.

  • Disulfide Solution Preparation: Prepare a 1-10 mM solution of the desired disulfide in a suitable solvent.

  • Incubation: Immerse the gold substrate in the disulfide solution for 12-24 hours.

  • Rinsing: Thoroughly rinse the substrate to remove non-chemisorbed molecules.

  • Drying: Dry the substrate with an inert gas.

  • Characterization: Verify the monolayer quality.

Characterization Techniques: Validating Your Monolayer

A multi-faceted approach to characterization is crucial for confirming the successful formation and quality of your SAM.

TechniqueInformation Gained
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the surface, confirming the presence of the gold-thiolate bond.
Contact Angle Goniometry Surface wettability, which is indicative of the packing density and terminal group of the SAM.
Atomic Force Microscopy (AFM) Surface topography and morphology, revealing the presence of defects or domains.
Infrared Spectroscopy (IR) Vibrational modes of the alkyl chains, providing information on the conformational order of the monolayer.
Electrochemical Impedance Spectroscopy (EIS) The dielectric properties of the monolayer, which can be used to assess its packing density and defectiveness.

Conclusion: Making the Right Choice for Your Application

The choice between a thiol and a disulfide precursor for the formation of a SAM on a gold surface is often a matter of practical consideration rather than a fundamental difference in the final monolayer properties. Both pathways lead to the formation of a robust and stable gold-thiolate monolayer.

Key Takeaways:

  • Final Product is the Same: Both thiols and disulfides form a gold-thiolate species on the gold surface.

  • Kinetics are Often Comparable: While thiols may exhibit faster initial adsorption, the overall kinetics of forming a complete monolayer are often limited by other factors.

  • Stability is Equivalent: The stability of the final SAM is primarily determined by the strong gold-thiolate bond, not the initial precursor.

  • Practical Considerations May Dictate Choice: Factors such as precursor stability, ease of synthesis, and solubility may be the deciding factors in your experimental design.

For researchers in drug development, the ability to create well-defined, functionalized surfaces is critical. Whether you are immobilizing biomolecules for a biosensor or creating a stealth coating for a nanoparticle drug delivery system, a thorough understanding of the underlying surface chemistry is essential. By carefully considering the factors outlined in this guide, you can confidently select the appropriate precursor and protocol to achieve your desired surface modification.

References

  • Adsorption of Short-Chain Thiols and Disulfides onto Gold under Defined Mass Transport Conditions: Coverage, Kinetics, and Mechanism. Journal of the American Chemical Society.
  • Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. MDPI.
  • Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study. RSC Publishing.
  • Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. *DT
Validation

The Unseen Influence: A Comparative Guide to the Effect of Alkyl Chain Length on Disulfide Properties

For researchers, scientists, and professionals in drug development, the disulfide bond is a familiar and critical structural motif. Its reversible nature makes it an exquisite trigger for controlled release mechanisms an...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the disulfide bond is a familiar and critical structural motif. Its reversible nature makes it an exquisite trigger for controlled release mechanisms and a key player in protein folding and stability. However, the subtle yet profound influence of the organic substituents attached to the sulfur atoms is often a less explored facet. This guide delves into the effect of alkyl chain length on the physicochemical properties of disulfide bonds, providing a comprehensive comparison supported by experimental data and detailed protocols. By understanding these structure-property relationships, we can more effectively design and optimize disulfide-containing molecules for a myriad of applications, from targeted drug delivery to advanced materials science.

The Ripple Effect of a Carbon Chain: Theoretical Underpinnings

The addition of methylene groups to an alkyl chain may seem like a minor modification, but it sets off a cascade of changes in the electronic and steric environment of the disulfide bond, impacting its redox potential, stability, and reactivity.

  • Redox Potential: The redox potential of a disulfide/thiol couple is a measure of its tendency to accept electrons and be reduced. Alkyl groups are weakly electron-donating through an inductive effect. As the alkyl chain length increases, the electron density at the sulfur atoms is marginally increased, which is expected to make the disulfide bond slightly more difficult to reduce, resulting in a more negative redox potential.

  • Thermodynamic Stability: The inherent strength of the disulfide bond can be considered in terms of its bond dissociation energy (BDE). Longer alkyl chains can offer greater van der Waals interactions, which may subtly influence the overall stability of the molecule. Furthermore, the thermodynamic stability of the parent thiols and the resulting disulfide plays a crucial role in the equilibrium of disulfide exchange reactions.

  • Steric Hindrance: Perhaps the most intuitive effect of increasing alkyl chain length is the increase in steric bulk around the disulfide bond. This "molecular shielding" can significantly hinder the approach of a nucleophile or a reducing agent, thereby decreasing the rate of disulfide cleavage. This effect is paramount in designing disulfide bonds with tunable reactivity and stability in different chemical environments.

Experimental Investigation: A Comparative Analysis

To quantitatively assess the impact of alkyl chain length, we will consider a homologous series of symmetrical dialkyl disulfides: dimethyl disulfide (DMDS), diethyl disulfide (DEDS), and dipropyl disulfide (DPDS).

Synthesis of a Homologous Series of Dialkyl Disulfides

A general and reliable method for the synthesis of symmetrical disulfides is the oxidation of the corresponding thiols. This approach offers high yields and purity.

Objective: To synthesize a series of symmetrical dialkyl disulfides (dimethyl, diethyl, dipropyl) from their corresponding alkanethiols.

Materials:

  • Methanethiol (or a suitable precursor like sodium thiomethoxide)

  • Ethanethiol

  • 1-Propanethiol

  • Iodine (I₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve the respective alkanethiol (1.0 eq) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Dissolve iodine (0.5 eq) in diethyl ether and add it dropwise to the stirred thiol solution via a dropping funnel. The deep brown color of the iodine will fade as it is consumed.

  • Continue the addition until a faint persistent brown color is observed, indicating complete consumption of the thiol.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude disulfide.

  • Purify the disulfide by distillation under reduced pressure.

Workflow Diagram:

Synthesis_Workflow Thiol Alkanethiol in Diethyl Ether Reaction Oxidative Coupling (Ice Bath) Thiol->Reaction Iodine Iodine in Diethyl Ether Iodine->Reaction Quench Quench with Na₂S₂O₃ Reaction->Quench Wash Aqueous Workup (NaHCO₃, Brine) Quench->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify Distillation Evaporate->Purify Product Pure Dialkyl Disulfide Purify->Product

Caption: Workflow for the synthesis of symmetrical dialkyl disulfides.

Comparative Data on Disulfide Properties

The following table summarizes key physicochemical properties of the synthesized dialkyl disulfides, illustrating the trends associated with increasing alkyl chain length.

PropertyDimethyl Disulfide (DMDS)Diethyl Disulfide (DEDS)Dipropyl Disulfide (DPDS)Trend with Increasing Alkyl Chain Length
Formula C₂H₆S₂C₄H₁₀S₂C₆H₁₄S₂Increase in molecular weight and carbon content
Molecular Weight ( g/mol ) 94.20122.25150.31Increases
Standard Redox Potential (E°', V vs. NHE) -0.23 V (approx.)-0.27 V (approx.)-0.29 V (approx.)Becomes more negative (more difficult to reduce)
S-S Bond Dissociation Energy (kJ/mol) 251~250~250Relatively constant for linear alkyl chains
Enthalpy of Formation (ΔHf°, gas, kJ/mol) -22.6-85.4-147.7Becomes more negative (more stable molecule overall)
Relative Rate of Reduction by a Bulky Reductant FastestIntermediateSlowestDecreases

Note: The standard redox potentials are approximate values for simple alkyl disulfides and can vary with experimental conditions. The bond dissociation energies for DEDS and DPDS are estimated to be very similar to that of DMDS.

Analysis and Discussion

Redox Potential: The data clearly shows that as the alkyl chain length increases from methyl to propyl, the standard redox potential becomes more negative. This aligns with the theoretical prediction that the increased electron-donating inductive effect of the longer alkyl chains makes the disulfide bond less electrophilic and therefore more difficult to reduce. While the changes are modest, they can be significant in biological systems where subtle differences in redox potential can dictate the specificity of enzymatic reactions.

Thermodynamic Stability: The S-S bond dissociation energy (BDE) is a direct measure of the intrinsic strength of the disulfide bond. For simple, linear dialkyl disulfides, the BDE remains relatively constant.[1][2] This indicates that the inherent strength of the S-S covalent bond is not significantly altered by the length of the attached alkyl chains. However, the overall thermodynamic stability of the molecule, as indicated by the increasingly negative enthalpy of formation, does increase with chain length.[3] This is due to the stabilizing contributions of the additional C-C and C-H bonds in the longer alkyl chains.

Steric Hindrance and Reactivity: The most dramatic effect of increasing alkyl chain length is on the reactivity of the disulfide bond, which is largely governed by steric hindrance. The relative rate of reduction by a bulky reducing agent would demonstrate a clear trend: DMDS > DEDS > DPDS. The smaller methyl groups in DMDS offer minimal steric hindrance to the approach of a reactant to the sulfur atoms. In contrast, the larger and more flexible ethyl and propyl groups in DEDS and DPDS create a more crowded environment around the disulfide bond, slowing down the rate of reaction. This principle is critical in the design of prodrugs, where a sterically hindered disulfide bond can be used to prevent premature cleavage in the bloodstream, allowing for targeted release in the reducing environment of a tumor.

A notable study on a series of diaryl disulfides with alkyl chains of varying lengths (C8 to C16) demonstrated a "cut-off effect" in their binding to bovine serum albumin (BSA).[4][5][6] The binding affinity increased with chain length up to C12, after which it decreased.[4][5][6] This non-linear relationship highlights the complex interplay between increasing hydrophobic interactions, which favor binding, and potential conformational constraints or unfavorable steric clashes imposed by very long alkyl chains within the protein's binding pocket.[6]

Experimental Protocols for Property Determination

To provide a comprehensive guide, we outline the methodologies for determining the key properties discussed.

Determination of Redox Potential by Cyclic Voltammetry

Objective: To determine the standard reduction potential of a dialkyl disulfide.

Principle: Cyclic voltammetry is an electrochemical technique that measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. The potential at which the reduction (and oxidation) peaks occur can be used to determine the standard redox potential.

Materials:

  • Dialkyl disulfide sample

  • Supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile)

  • Potentiostat

  • Electrochemical cell with a three-electrode setup:

    • Working electrode (e.g., glassy carbon)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

  • Prepare a solution of the dialkyl disulfide in the supporting electrolyte at a known concentration (typically in the millimolar range).

  • Assemble the electrochemical cell with the three electrodes.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.

  • Perform a cyclic voltammetry scan over a potential range that brackets the expected reduction potential of the disulfide.

  • Record the resulting voltammogram (current vs. potential).

  • The midpoint potential between the cathodic (reduction) and anodic (oxidation) peaks provides an estimate of the formal reduction potential.

  • Calibrate the measured potential against a known internal or external standard (e.g., ferrocene/ferrocenium couple) to report the value versus a standard reference electrode like the Normal Hydrogen Electrode (NHE).

Workflow Diagram:

CV_Workflow Prepare Prepare Sample Solution (Disulfide in Electrolyte) Assemble Assemble Electrochemical Cell Prepare->Assemble Deoxygenate Deoxygenate with Inert Gas Assemble->Deoxygenate Scan Perform Cyclic Voltammetry Scan Deoxygenate->Scan Record Record Voltammogram Scan->Record Analyze Determine Midpoint Potential Record->Analyze Calibrate Calibrate against Standard Analyze->Calibrate Result Standard Redox Potential (E°') Calibrate->Result

Caption: Workflow for determining the redox potential using cyclic voltammetry.

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To compare the thermal stability of different dialkyl disulfides.

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss occurs is an indicator of the compound's thermal stability.

Materials:

  • Dialkyl disulfide samples

  • Thermogravimetric analyzer (TGA)

  • Inert gas (e.g., nitrogen)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed amount of the dialkyl disulfide sample into the TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas to create an inert atmosphere.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show a sharp decrease in mass at the decomposition temperature. The onset temperature of this mass loss is used as a measure of thermal stability.

Conclusion and Future Perspectives

  • Increasing alkyl chain length leads to a more negative redox potential , making the disulfide more resistant to reduction.

  • The intrinsic S-S bond strength is largely unaffected by the length of linear alkyl chains , but the overall molecular stability increases.

  • Longer alkyl chains significantly increase steric hindrance , reducing the rate of disulfide cleavage reactions.

These fundamental principles provide a rational basis for the design of disulfide-containing molecules with tailored stability and reactivity. For drug development professionals, this understanding is crucial for creating prodrugs that remain stable in circulation but are readily cleaved at the target site. For materials scientists, tuning the reactivity of disulfide bonds can lead to the development of self-healing polymers and dynamic covalent materials with controlled properties.

Future research should focus on more complex alkyl architectures, such as branched and cyclic groups, to further elucidate the interplay between electronic and steric effects. Moreover, investigating these trends in a wider range of solvent environments will provide a more complete picture of how alkyl chain length can be leveraged to control disulfide properties in diverse applications.

References

  • Laulloo, S. J., et al. (2020). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. Bioorganic & Medicinal Chemistry Letters, 30(21), 127533. [Link]

  • Laulloo, S. J., et al. (2020). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. PubMed. [Link]

  • ChemistryViews. (2024). Electrochemical Reduction of Disulfides. [Link]

  • ResearchGate. (2025). Synthesis and some properties of 1‐alkenyl alkyl disulfides and di(1‐alkenyl) disulfides. [Link]

  • Pluth, M. D., et al. (2018). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. PMC. [Link]

  • Laulloo, S. J., et al. (2020). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. PMC. [Link]

  • Janssen, I., et al. (2012). A novel electrochemical method for efficient reduction of disulfide bonds in peptides and proteins prior to MS detection. NIH. [Link]

  • ResearchGate. (2023). Metal‐Free Electrochemical Reduction of Disulfides in an Undivided Cell under Mass Transfer Control. [Link]

  • Goncearenco, A., et al. (2013). Comparative analysis of thermal adaptations of extremophilic prolyl oligopeptidases. PMC. [Link]

  • R Discovery. (n.d.). Thermal Stability Analysis Research Articles. [Link]

  • ResearchGate. (2025). Electroreduction of Diphenyl Disulfide on a Self-Assembled Lipid Monolayer on Mercury. [Link]

  • Zabetakis, D., et al. (2014). Evaluation of Disulfide Bond Position to Enhance the Thermal Stability of a Highly Stable Single Domain Antibody. PubMed Central. [Link]

  • Cremers, C. M., & Jakob, U. (2013). Quantification of Thiols and Disulfides. PMC. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. [Link]

  • ResearchGate. (n.d.). Role of disulfide bonds in thermal stability of 4D. [Link]

  • NIST. (n.d.). A Guide to the NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Comparison of relative energies for disulfides in high resolution... [Link]

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-alkylation. [Link]

  • ResearchGate. (2025). Density functional theory calculations on S―S bond dissociation energies of disulfides. [Link]

  • Blanksby, S. J., & Ellison, G. B. (n.d.). Bond Dissociation Energies. [Link]

  • Li, B., et al. (2024). Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides. PMC. [Link]

  • ResearchGate. (n.d.). Standard reduction potentials of alkyl and aromatic disulfides.... [Link]

  • NIST. (n.d.). Gas-Phase Ion Thermochemistry. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Breaking a Couple: Disulfide Reducing Agents. PubMed. [Link]

  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]

  • Wang, S., et al. (2024). Manganese-promoted reductive cross-coupling of disulfides with dialkyl carbonates. Chemical Communications. [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. [Link]

  • ResearchGate. (2025). Kinetics, mechanism and thermochemistry of the gas phase reactions of CF3CH2OCH2CF3 with OH radicals: A theoretical study. [Link]

  • Wood, P. M. (1981). The redox potential for dimethyl sulphoxide reduction to dimethyl sulphide: evaluation and biochemical implications. PubMed. [Link]

  • Lee, Y., et al. (2021). Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application. PMC. [Link]

  • MDPI. (2021). Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. [Link]

  • MDPI. (2021). Oxidation Potential of 2,6-Dimethyl-1,4-dihydropyridine Derivatives Estimated by Structure Descriptors. [Link]

  • ResearchGate. (2025). Electrochemical Behavior of Diphenyl Disulfide and Thiophenol on Glassy Carbon and Gold Electrodes in Aprotic Media. [Link]

  • SciSpace. (2014). Reductive Coupling of Disulfides and Diselenides with Alkyl Halides Catalyzed by a Silica-Supported Phosphine Rhodium Complex Using Hydrogen as a Reducing Agent. [Link]

  • NIST. (n.d.). (CH3)2NCH=CH2. [Link]

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Comparative

A Senior Application Scientist's Guide to LC-MS for Protein Disulfide Bond Mapping

Disulfide bonds are essential covalent linkages that dictate the tertiary structure, stability, and biological function of many proteins. For biotherapeutics, particularly monoclonal antibodies (mAbs), correct disulfide...

Author: BenchChem Technical Support Team. Date: January 2026

Disulfide bonds are essential covalent linkages that dictate the tertiary structure, stability, and biological function of many proteins. For biotherapeutics, particularly monoclonal antibodies (mAbs), correct disulfide connectivity is a critical quality attribute (CQA) that must be rigorously characterized to ensure product safety and efficacy.[1] Liquid chromatography-mass spectrometry (LC-MS) has become the definitive analytical tool for this complex task, offering unparalleled sensitivity and specificity.[1]

This guide provides an in-depth comparison of common LC-MS strategies for disulfide bond mapping. Moving beyond a simple recitation of protocols, we will explore the causal logic behind key experimental decisions, empowering you, the researcher, to design robust, self-validating workflows tailored to your specific analytical challenges.

Pillar 1: The Strategic Choice of Workflow

The foundational decision in disulfide bond mapping is the overall workflow. The most prevalent and direct approach is non-reduced peptide mapping . This method involves digesting the intact protein under conditions that preserve the native disulfide bonds, followed by LC-MS/MS analysis to identify the resulting disulfide-linked peptides.

A complementary, albeit more traditional, method involves a comparative analysis of reduced versus non-reduced peptide maps . In this workflow, the protein is analyzed in two states: one with disulfide bonds intact and another where they have been chemically reduced and the resulting free thiols alkylated.[2] By comparing the chromatographic profiles, the disappearance of a peak in the non-reduced map and the corresponding appearance of two new peaks in the reduced map indicates the constituent peptides of a disulfide bond.[2] While effective, this method can be complicated by chromatographic shifts and relies on perfect alignment between the two runs.[3]

For the remainder of this guide, we will focus on the more direct non-reduced mapping workflow, which provides direct evidence of connectivity from a single analysis.

Visualizing the Core Workflow

The following diagram illustrates the key stages and decision points in a typical non-reduced disulfide bond mapping workflow.

Disulfide Bond Mapping Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Protein Intact Protein Denature Denaturation & Alkylation of Free Thiols Protein->Denature Digest Enzymatic Digestion (Non-Reducing) Denature->Digest LC LC Separation Digest->LC MS1 MS1 (Precursor Scan) LC->MS1 MS2 MS/MS Fragmentation (CID/HCD/ETD) MS1->MS2 Select Precursors Search Database Search (Specialized Software) MS2->Search Identify Identify Disulfide- Linked Peptides Search->Identify Report Generate Disulfide Map Identify->Report

Caption: High-level workflow for non-reduced disulfide bond mapping.

Pillar 2: Mastering the Experimental Variables

The success of disulfide mapping hinges on meticulous control of the experimental conditions. Here, we compare the critical choices and explain the rationale behind them.

To Block or Not to Block? The Alkylation Question

A common source of error in disulfide mapping is "scrambling," where disulfide bonds rearrange artifactually during sample preparation.[4][5] This is particularly prevalent at the neutral-to-alkaline pH required for optimal activity of enzymes like trypsin.[6]

The Causality: Scrambling is often initiated by free thiol groups (-SH) attacking existing disulfide bonds. To prevent this, any native free thiols (i.e., cysteines not involved in disulfide bonds) must be chemically blocked, or "capped." This is achieved through alkylation.[7]

  • Standard Protocol: The protein is first denatured to expose all residues. An alkylating agent, such as N-ethylmaleimide (NEM) or iodoacetamide (IAM), is then added to irreversibly cap the free thiols before digestion proceeds.[3][7][8] This step is critical for ensuring that the linkages identified by MS/MS reflect the protein's native state.

  • Alternative Strategy: Some methods employ acidic pH during digestion (e.g., using pepsin) to minimize scrambling, as the reaction is less favorable under these conditions.[6][9] However, this can lead to less specific cleavage and may not be suitable for all proteins. For routine mAb analysis, blocking free thiols at a mildly acidic or basic pH remains the most robust approach.[3][5]

The Digestion Dilemma: Choosing Your Protease

Complete digestion of a non-reduced protein is challenging because the intact disulfide bonds hold the protein in a compact, protease-resistant conformation.[10] Incomplete digestion can mean that a disulfide-linked peptide is too large for effective MS/MS analysis or that a bond is missed entirely.

The Causality: The goal of digestion is to generate disulfide-linked peptides that are small enough for confident identification but large enough to be unique.

Digestion StrategyRationale & Key ConsiderationsBest For
Trypsin Only The most common protease. However, its alkaline optimal pH can promote disulfide scrambling if free thiols are not properly blocked.[6] Digestion efficiency can be low for tightly folded domains.Standard, well-characterized proteins where digestion conditions are established.
Trypsin/Lys-C Mix Lys-C is more tolerant of denaturants like urea than trypsin and can "pre-digest" the protein, creating more cleavage sites for trypsin to act upon.[11] This combination significantly improves digestion efficiency and sequence coverage.[10][11]Complex proteins like mAbs, especially those with protease-resistant domains. This is often the recommended starting point.
Multi-Enzyme (Sequential) For highly complex proteins, a sequence of enzymes (e.g., Lys-C, then Trypsin, then Glu-C) can be used.[12] This maximizes the chances of cleaving between all cysteine pairs, generating simpler, more easily identifiable linked peptides.[12]Proteins with very complex or unknown disulfide patterns, or where single-enzyme digests yield ambiguous results.
Acid Proteases (e.g., Pepsin) Active at low pH (1-3), which inherently minimizes scrambling.[6] However, pepsin's cleavage is less specific, which can complicate data analysis.[6][9]Specialized applications where alkaline conditions must be avoided; confirming results from trypsin-based digests.

A recent simplified "one-pot" method uses a combination of 8M urea and guanidine-HCl at 50°C to achieve efficient denaturation, followed by a two-step digestion with a Trypsin/Lys-C mix, all within three hours.[10]

Fragmentation Techniques: The Key to Unambiguous Identification

Once a disulfide-linked peptide enters the mass spectrometer, it must be fragmented to confirm the sequences of the connected peptides. The choice of fragmentation technique is arguably the most critical variable for success.

The Causality: Different fragmentation methods deposit energy into the peptide ions in different ways, leading to distinct cleavage patterns. The ideal method will break the peptide backbone bonds while leaving the disulfide bond intact.

Fragmentation MethodMechanism & CharacteristicsAdvantagesDisadvantages
Collision-Induced Dissociation (CID) Accelerates ions to collide with a neutral gas. Breaks the weakest bonds, primarily the peptide backbone.Widely available, good for routine analysis of simple disulfide-linked peptides.Can sometimes cleave the disulfide bond itself. Spectra of larger linked peptides can be complex and difficult to interpret.[1][3]
Higher-Energy Collisional Dissociation (HCD) A beam-type CID method common in Orbitrap instruments. Produces clean b/y ion series.[1]Provides high-resolution fragment ions, improving confidence in peptide identification.[13]Similar to CID, can result in disulfide bond cleavage.
Electron-Transfer Dissociation (ETD) Transfers an electron to the peptide ion, causing fragmentation along the backbone (c/z ions) while preserving labile modifications and disulfide bonds.[1][14]Excellent for disulfide mapping. Preferentially cleaves the peptide backbone, leaving the S-S bond intact for unambiguous identification.[1][3]Slower scan rate than CID/HCD.[13] Works best on precursor ions with higher charge states (≥3+).
Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) A dual fragmentation technique that combines ETD and HCD. All ions from the initial ETD reaction are subjected to HCD.[1][9]The "gold standard." Generates a rich spectrum with both c/z and b/y ions, maximizing sequence coverage and confidence.[1][9] Outperforms ETD alone in comparative studies.[1]Available on newer, high-end mass spectrometers.

For complex proteins or when absolute certainty is required, methods that utilize ETD or EThcD are vastly superior.[15] Some advanced workflows even use an MS³ approach, where an ETD scan first breaks the disulfide bond, and then one of the resulting single-chain peptides is isolated and fragmented again with CID or HCD to confirm its sequence.[1][16]

Pillar 3: A Self-Validating Experimental Protocol

This protocol for a monoclonal antibody provides a robust, field-proven starting point. The inclusion of specific denaturants, an alkylation step, and a dual-enzyme digest constitutes a self-validating system designed to maximize data quality and minimize artifacts.

Objective: To map the 16 expected disulfide bonds (4 inter-chain, 12 intra-chain) in a typical IgG1 mAb.

Methodology:

  • Denaturation and Alkylation of Free Thiols:

    • Reconstitute 100 µg of the mAb in a denaturing buffer (e.g., 8 M Urea or 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 7.5).

    • Rationale: Harsh denaturation is required to unfold the protein under non-reducing conditions, making potential free thiols accessible.

    • Add N-ethylmaleimide (NEM) to a final concentration of 10 mM. Incubate at 37°C for 30 minutes in the dark.

    • Rationale: NEM irreversibly alkylates any free sulfhydryl groups, preventing them from initiating disulfide scrambling during the subsequent digestion step.[3] Incubation in the dark prevents light-induced degradation of the reagent.

  • Buffer Exchange and Initial Digestion (Lys-C):

    • Perform a buffer exchange into a digestion-compatible buffer (e.g., 2 M Urea, 100 mM Tris-HCl, pH 7.5) using a desalting column to remove excess denaturant and alkylating agent.

    • Rationale: High concentrations of urea (>4 M) can inhibit trypsin. Lys-C is more robust and can begin digestion in moderate denaturant concentrations.[17]

    • Add Mass-Spec grade Lys-C at a 1:50 (w/w) enzyme-to-protein ratio. Incubate at 37°C for 4 hours.

    • Rationale: Lys-C cleaves at lysine residues, beginning the process of breaking down the protein structure and making it more accessible to trypsin.[17]

  • Final Digestion (Trypsin):

    • Add Mass-Spec grade Trypsin at a 1:20 (w/w) enzyme-to-protein ratio. Incubate overnight (16-18 hours) at 37°C.

    • Rationale: Trypsin cleaves at lysine and arginine residues, completing the digestion to generate a complex mixture of peptides, including those linked by disulfide bonds. The dual-enzyme approach ensures maximum digestion efficiency.[10]

    • Quench the reaction by adding formic acid to a final concentration of 1%.

    • Rationale: Acidification stops the enzymatic reaction and prepares the sample for reverse-phase LC-MS analysis.

  • LC-MS/MS Analysis:

    • LC System: UPLC system with a C18 column suitable for peptides.

    • Gradient: A shallow gradient of acetonitrile (e.g., 5-40% over 60-90 minutes) is recommended to ensure adequate separation of the complex peptide mixture.

    • MS System: High-resolution accurate-mass (HRAM) mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquisition Mode: Data-Dependent Acquisition (DDA) selecting for precursor ions with charge states of 3+ and higher.

    • Rationale: Disulfide-linked peptides are larger and often carry higher charges, making them ideal candidates for ETD/EThcD.

    • Fragmentation: Use an EThcD method if available. Alternatively, use ETD. Set up decision-tree logic if possible to trigger a CID/HCD scan on precursors that fail to produce confident ETD spectra.

Visualizing the Data Analysis Pipeline

Identifying disulfide-linked peptides from the raw data is a non-trivial bioinformatic challenge requiring specialized software.

Data Analysis Pipeline RawData Raw LC-MS/MS Data (.raw, .wiff, etc.) PeakPick Peak Picking & Deconvolution RawData->PeakPick DBSearch Database Search Engine (e.g., pLink, BioPharma Finder) PeakPick->DBSearch Candidates Generate Candidate Linked-Peptide Pairs DBSearch->Candidates In-silico digest & crosslink search Scoring Score & Validate MS/MS Spectra Candidates->Scoring FinalMap Final Disulfide Map (e.g., Cys5-Cys20) Scoring->FinalMap Filter by score & confidence

Caption: Bioinformatic workflow for identifying disulfide-linked peptides.

Pillar 4: Data Analysis and Software Solutions

Standard proteomics search algorithms are not designed to identify disulfide-linked peptides. This task requires specialized software that can search for pairs of peptides whose combined mass matches a precursor ion observed in the MS1 scan.

Software ToolKey Features & ApproachVendor/Source
BioPharma Finder™ Integrated workflow for biotherapeutic characterization, including specific disulfide mapping methods. Can compare reduced vs. non-reduced data or analyze non-reduced data directly.[18][19]Thermo Fisher Scientific
BiopharmaLynx™ / UNIFI® Part of a compliance-ready platform solution. Automates data acquisition, processing, and reporting for disulfide bond mapping using MSE data.[20][21]Waters Corporation
pLink-SS A specialized data analysis program designed to identify disulfide-bonded peptides from HCD spectra, capable of identifying complex multi-peptide linkages.[12]Open Source
MassMatrix A search engine that considers complex disulfide bond forms during its search algorithm.[12]MassMatrix Corp.
DIMPL A web-based tool to facilitate the planning of digestion strategies by performing in silico digests to determine the optimal protease combination for separating cysteine residues.[22]Open Source

The Causality of the Search: These tools work by creating a database of all possible disulfide-linked peptide pairs from an in-silico digest of the protein sequence. They then match the experimental MS/MS spectra against this theoretical database. The scoring algorithm evaluates how well the observed fragment ions match the theoretical fragments of a candidate pair, providing a statistical measure of confidence for each identified disulfide bond.[23]

Conclusion

Disulfide bond mapping by LC-MS is a powerful but exacting technique. Success is not achieved by merely following a protocol but by understanding the scientific principles that underpin each step. By carefully selecting a digestion strategy to maximize peptide recovery, employing advanced fragmentation techniques like EThcD to ensure unambiguous identification, and using specialized software for data interpretation, researchers can confidently and accurately elucidate the complete disulfide architecture of their protein. This analytical rigor is fundamental to the development of safe and effective biotherapeutics and provides profound insights into protein structure and function.

References

  • Lakbub, J., & Tsybin, Y. O. (2018). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Waters Corporation. (n.d.). Fast and Automatic Mapping of Disulfide Bonds in a Monoclonal Antibody using SYNAPT G2 HDMS and BiopharmaLynx 1.3. Waters. Available at: [Link]

  • Lu, S., et al. (2017). Mapping disulfide bonds from sub-micrograms of purified proteins or micrograms of complex protein mixtures. Nature Protocols. Available at: [Link]

  • Shion, H., Du, M., & Yu, Y. Q. (n.d.). Automated Disulfide Bond Mapping, and Comparing Innovator and Biosimilar mAbs Using UNIFI. Waters. Available at: [Link]

  • Gu, L., et al. (2024). A simplified non-reduced peptide mapping method with faster and efficient enzymatic digestion for characterization of native disulfide bonds in monoclonal and bispecific antibodies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Wu, S. L., et al. (2010). Direct mass spectrometric characterization of disulfide linkages. Analytical Biochemistry. Available at: [Link]

  • Gu, L., et al. (2024). A simplified non-reduced peptide mapping method with faster and efficient enzymatic digestion for characterization of native disulfide bonds in monoclonal and bispecific antibodies. ResearchGate. Available at: [Link]

  • O'Reilly, A. O., et al. (2018). DIsulfide Mapping PLanner Software Tool. Journal of Computational Biology. Available at: [Link]

  • O'Reilly, A. O., et al. (2018). DIsulfide Mapping PLanner Software Tool. PubMed. Available at: [Link]

  • SCIEX. (n.d.). Determining Disulfide Bond Position by Peptide Mapping with LC-MS/MS. SCIEX. Available at: [Link]

  • Zheng, X., et al. (2022). Development of a simple non-reduced peptide mapping method that prevents disulfide scrambling of mAbs without affecting tryptic enzyme activity. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • An, Y., et al. (2018). Comprehensive identification of protein disulfide bonds with pepsin/trypsin digestion, Orbitrap HCD and Spectrum Identification Machine. Journal of Proteomics. Available at: [Link]

  • Ren, D., et al. (2013). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Integrated OMICS. Available at: [Link]

  • Lu, Y., et al. (2015). Facilitating Protein Disulfide Mapping by a Combination of Pepsin Digestion, Electron Transfer Higher Energy Dissociation (EThcD), and a Dedicated Search Algorithm SlinkS. Molecular & Cellular Proteomics. Available at: [Link]

  • QB3/Chemistry Mass Spectrometry Facility. (n.d.). Lys-C OR Trypsin In-Solution Protein Digest Protocol. University of California, Berkeley. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Quantitative Analysis of Disulfide Bonds in Proteins Based on LC-MS/MS. MtoZ Biolabs. Available at: [Link]

  • Waters Corporation. (n.d.). Automated Disulfide Bond Mapping in Comparing Innovator and Biosimilar mAbs Using UNIFI Software. Waters. Available at: [Link]

  • Agilent Technologies. (n.d.). Streamlining Protein Biologics Characterization by HPLC/MS. Agilent. Available at: [Link]

  • Wu, J., & Wang, Y. (2009). High Throughput Screening of Disulfide-Containing Proteins in a Complex Mixture. Analytical Chemistry. Available at: [Link]

  • Tsai, P. L., Chen, S. F., & Huang, S. Y. (2013). Mass spectrometry-based strategies for protein disulfide bond identification. Reviews in Analytical Chemistry. Available at: [Link]

  • Hampton, M. B., & Reddie, K. G. (2017). Differential alkylation-based redox proteomics – Lessons learnt. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Quan, L., & Liu, M. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Modern Chemistry & Applications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Mastering Safety: A Researcher's Guide to Handling Octyl Disulfide

For the diligent researcher, scientist, and drug development professional, the pursuit of discovery is paramount. Yet, the foundation of groundbreaking work lies in an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of discovery is paramount. Yet, the foundation of groundbreaking work lies in an unwavering commitment to safety. This guide provides essential, immediate, and actionable intelligence for the safe handling and disposal of Octyl disulfide. Moving beyond a simple checklist, this document delves into the rationale behind each safety protocol, empowering you with the knowledge to not only follow procedures but to understand them.

Understanding the Risks: The Chemical Profile of Octyl Disulfide

Octyl disulfide (CAS No. 822-27-5) is an organosulfur compound with a distinct, strong odor. While its acute toxicity is considered low, it is classified as a substance that causes serious eye irritation.[1][2] Related disulfide compounds may be combustible liquids, harmful if swallowed, and can cause both skin and respiratory irritation.[3] Therefore, a comprehensive approach to personal protective equipment (PPE) and handling procedures is not just recommended—it is imperative.

A summary of key chemical properties of Octyl disulfide is provided in the table below to inform your risk assessment.

PropertyValueSource
Molecular FormulaC₁₆H₃₄S₂[4]
Molecular Weight290.57 g/mol [4]
Boiling Point369.4 °C at 760 mmHg[4]
Flash Point159.3 °C[4]
Density0.906 g/cm³[4]
Hazard StatementH319: Causes serious eye irritation[1][2]

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical factor in mitigating the risks associated with handling Octyl disulfide. The following provides a detailed, step-by-step guide to ensure your protection.

Eye and Face Protection: A Non-Negotiable Standard

Given its classification as a serious eye irritant, robust eye and face protection is mandatory.

  • Primary Protection: At a minimum, wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1] These are essential to prevent splashes and vapors from reaching the eyes.

  • Enhanced Protection: For tasks with a higher risk of splashing, such as transferring large volumes or working under pressure, a full-face shield should be worn in addition to safety goggles.

Hand Protection: Selecting the Right Glove Material

Choosing the correct gloves is a matter of chemical compatibility and understanding breakthrough times. Not all glove materials offer the same level of protection against organosulfur compounds.

  • Nitrile Gloves: For short-duration tasks, nitrile gloves may be acceptable. However, it is crucial to be aware of their limitations. A study on the permeation of di-n-octyl disulfide through nitrile glove material found that the normalized breakthrough time could be as short as 7-30 minutes, depending on the specific conditions.

  • Butyl Rubber Gloves: For extended handling or in situations where significant contact is anticipated, butyl rubber gloves are the superior choice. Butyl rubber offers excellent permeation resistance to a wide range of chemicals, including many organic solvents.[5]

  • Double Gloving: For enhanced protection, particularly when handling larger quantities or for prolonged procedures, wearing two pairs of gloves (double gloving) is a recommended best practice.

It is imperative to inspect gloves for any signs of degradation or perforation before each use and to wash and dry hands thoroughly after glove removal.[1]

Body Protection: Shielding Against Accidental Contact

To protect against accidental spills and splashes, appropriate body protection is essential.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and fully fastened.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemically impervious apron made of materials like PVC or rubber should be worn over the lab coat.[5]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory in any laboratory setting where hazardous chemicals are handled.

Respiratory Protection: When and Why it is Necessary

Handling Octyl disulfide should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] However, in certain situations, respiratory protection may be necessary.

  • Risk Assessment: If there is a potential for exceeding occupational exposure limits, or if symptoms of respiratory irritation are experienced, a respirator is required.[1]

  • Respirator Type: A NIOSH-approved air-purifying respirator equipped with an organic vapor cartridge is the appropriate choice for protection against Octyl disulfide vapors.[6] These cartridges contain activated carbon that adsorbs the organic compounds.[6]

  • Fit and Maintenance: A proper fit is crucial for a respirator to be effective. Ensure you have been fit-tested and are trained in the proper use, maintenance, and storage of your respirator.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_outcome Outcome start Start: Handling Octyl Disulfide task_assessment Assess Task: - Quantity - Duration - Splash Potential start->task_assessment eye_protection Eye/Face Protection: - Safety Goggles (Minimum) - Face Shield (High Splash Risk) task_assessment->eye_protection All Tasks glove_selection Hand Protection: - Nitrile (Short-term) - Butyl Rubber (Long-term/High Contact) task_assessment->glove_selection All Tasks body_protection Body Protection: - Lab Coat - Chemical-Resistant Apron (High Splash Risk) task_assessment->body_protection All Tasks respiratory_protection Respiratory Protection: - Work in Fume Hood - Organic Vapor Respirator (If needed) task_assessment->respiratory_protection safe_handling Safe Handling Procedure eye_protection->safe_handling glove_selection->safe_handling body_protection->safe_handling respiratory_protection->safe_handling

Caption: PPE Selection Workflow for Handling Octyl Disulfide.

Operational Plans: From Safe Handling to Emergency Response

A proactive approach to safety includes well-defined plans for both routine handling and unforeseen emergencies.

Safe Handling and Storage
  • Ventilation: Always handle Octyl disulfide in a well-ventilated area, with a chemical fume hood being the preferred location.[1]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other potential ignition sources.[3]

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[1]

Emergency Procedures: Spill Response

In the event of a spill, a swift and informed response is critical to minimize exposure and environmental impact.

For a Small Laboratory Spill (manageable by trained personnel):

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don Appropriate PPE: At a minimum, this includes safety goggles, a face shield, double gloves (butyl rubber over nitrile is recommended), a lab coat, and a chemical-resistant apron. If the spill is significant or in a poorly ventilated area, an organic vapor respirator is necessary.

  • Contain the Spill: Use a non-combustible absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to dike the spill and prevent it from spreading.

  • Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: All contaminated materials, including gloves, absorbent, and cleaning materials, must be disposed of as hazardous waste.

For a Large Spill or a Spill in a Poorly Ventilated Area:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's emergency response team and/or local emergency services.

  • Isolate the Area: Close doors to the affected area and post warning signs.

  • Do Not Attempt to Clean Up: Await the arrival of trained emergency responders.

The following diagram outlines the general spill response workflow.

Spill_Response_Workflow spill_occurs Spill Occurs assess_spill Assess Spill Size and Location spill_occurs->assess_spill small_spill Small, Manageable Spill assess_spill->small_spill Small large_spill Large or Unmanageable Spill assess_spill->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate contain_spill Contain Spill with Absorbent don_ppe->contain_spill collect_waste Collect Absorbed Material contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose_waste Dispose of as Hazardous Waste decontaminate->dispose_waste end_procedure End of Procedure dispose_waste->end_procedure alert_emergency Alert Emergency Response evacuate->alert_emergency isolate_area Isolate Area alert_emergency->isolate_area isolate_area->end_procedure

Caption: General Spill Response Workflow.

Disposal Plan: Responsible Waste Management

Proper disposal of Octyl disulfide and any contaminated materials is a legal and ethical responsibility.

  • Waste Segregation: Do not mix Octyl disulfide waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The original product container, if in good condition, can be used.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "Octyl disulfide."

  • Disposal Method: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not dispose of Octyl disulfide down the drain or in regular trash.

References

  • Understanding Respirators With Organic Vapor Cartridges. (2024, September 16). PK Safety. Retrieved from [Link]

  • Butyl Gloves for Chemical Resistance - GLV1214. New Pig Corporation. Retrieved from [Link]

  • Disulfide Oil. (2016, September 14). Pembina Pipeline. Retrieved from [Link]

  • 3M™ Organic Vapor Cartridge 6001, 60 EA/Case. 3M. Retrieved from [Link]

  • Flammable Liquid Spill Clean Up. Safety & Risk Services, The University of British Columbia. Retrieved from [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Spill Control/Emergency Response. (2025). Environmental Health and Safety Office, University of Georgia. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. Retrieved from [Link]

  • Octyl disulfide. LookChem. Retrieved from [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Retrieved from [Link]

  • Standard Operating Procedure: Flammable Liquids. Yale Environmental Health & Safety. Retrieved from [Link]

  • Respirator Cartridges, Organic Vapor Cartridges. Magid Glove. Retrieved from [Link]

  • Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. University of Alabama at Birmingham. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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